Cyclopenthiazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKPTRYDKTTJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022868 | |
| Record name | Cyclopenthiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742-20-1, 96783-05-0, 96783-06-1 | |
| Record name | Cyclopenthiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=742-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenthiazide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742201 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopenthiazide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783050 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopenthiazide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopenthiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cyclopenthiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopenthiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopenthiazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOPENTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX4S2N85F5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPENTHIAZIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7817XC41U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOPENTHIAZIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866GEV195O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Cyclopenthiazide's Mechanism of Action on the Sodium-Chloride Symporter: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopenthiazide is a thiazide diuretic that exerts its antihypertensive and diuretic effects by directly inhibiting the sodium-chloride symporter (NCC), also known as the thiazide-sensitive Na+-Cl− cotransporter or SLC12A3. Located in the apical membrane of the distal convoluted tubule (DCT) in the kidney, NCC is responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid.[1][2] By blocking this transport protein, this compound increases the urinary excretion of sodium and water, leading to a reduction in extracellular fluid volume and a subsequent decrease in blood pressure.[3][4] This guide provides an in-depth examination of the molecular mechanisms, regulatory pathways, and experimental methodologies central to understanding the interaction between this compound and the NCC. Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented atomic-level insights into how thiazide diuretics bind to and inhibit NCC, revealing a dual mechanism of action that involves both direct competition with chloride and allosteric stabilization of an outward-facing, transport-inactive conformation.[5]
Core Mechanism of Action
The primary action of this compound is the potent and selective inhibition of the NCC protein. The NCC functions via an "alternating access" mechanism, cycling between outward-facing (open to the tubular lumen) and inward-facing (open to the cell interior) conformations to transport Na+ and Cl− ions into the epithelial cells of the DCT.
Recent structural studies of human NCC in complex with various thiazide and thiazide-like diuretics have elucidated a sophisticated inhibitory mechanism:
-
Binding to the Outward-Open Conformation: Thiazide diuretics preferentially bind to a pocket within the transmembrane domain (TMD) of the NCC when it is in its outward-open state. This binding site is accessible from the extracellular, or luminal, side of the tubule.
-
Competitive and Allosteric Inhibition: The drug's binding site directly overlaps with the binding site for the Cl− ion. This creates a direct competitive blockade, preventing chloride from accessing its coordination site. Furthermore, the presence of the drug in this cavity acts as a molecular wedge, sterically hindering the conformational change required for the transporter to isomerize to its inward-facing state. This effectively locks the symporter in a transport-inactive conformation, arresting the transport cycle.
The binding pocket is formed by residues from several transmembrane helices (TM1, TM3, TM6, TM8, and TM10), creating a specific interaction site for the thiazide molecule.
Quantitative Analysis of Thiazide-NCC Inhibition
| Diuretic | Target Species | IC50 (µM) | Reference |
| Polythiazide | Rat NCC | 0.3 | |
| Polythiazide | Flounder NCC | 7.0 | |
| Metolazone | Rat NCC | 0.4 | |
| Hydrochlorothiazide | Human NCC | ~2.5 (estimated from graph) | |
| Chlorthalidone | Human NCC | ~2.0 (estimated from graph) | |
| Indapamide | Human NCC | ~0.5 (estimated from graph) |
Note: The IC50 values for chlorthalidone and indapamide were determined using a functionally modified human NCC construct (NCC_cryo) in a nanodisc environment. The value for hydrochlorothiazide was determined with a different construct (NCC_cryo2).
Signaling Pathways and Regulation of NCC
The activity of the sodium-chloride symporter is not static; it is dynamically regulated by a complex signaling network in response to physiological stimuli such as hormones (e.g., angiotensin II, aldosterone) and plasma potassium levels. The key regulatory mechanism is the phosphorylation of multiple serine and threonine residues on the N-terminal domain (NTD) of NCC.
The WNK-SPAK/OSR1 Kinase Cascade: The primary pathway controlling NCC activity involves a cascade of serine-threonine kinases:
-
WNK Kinases: A family of "With-No-Lysine [K]" kinases (WNK1, WNK3, WNK4) act as upstream regulators. Hormonal and intracellular signals activate WNKs.
-
SPAK/OSR1 Kinases: Activated WNKs then phosphorylate and activate the downstream kinases SPAK (STE20/SPS1-related proline/alanine-rich kinase) or OSR1 (oxidative stress-responsive kinase 1).
-
NCC Phosphorylation: Activated SPAK/OSR1 directly phosphorylates key residues on the NCC's cytosolic N-terminal domain (e.g., Thr60 in human NCC).
This phosphorylation is crucial for NCC activity. Structural data reveals that phosphorylation of the NTD promotes its interaction with the C-terminal domain (CTD), an event that is thought to stabilize the transporter in a conformation conducive to rapid ion transport. This regulatory pathway is counteracted by protein phosphatases, which dephosphorylate NCC and reduce its activity.
The mechanism of inhibition by this compound intercepts this process at the level of the transporter itself, blocking ion flux regardless of the transporter's phosphorylation state.
Key Experimental Protocols
The elucidation of the NCC's function and its inhibition by thiazides relies on a suite of specialized experimental techniques.
Heterologous Expression and Ion Flux Assays
This is the foundational method for studying transporter function and pharmacology. The most common system involves expressing the transporter in Xenopus laevis oocytes, which have low endogenous transport activity.
Methodology:
-
cRNA Preparation: The cDNA encoding the human or other species' NCC (SLC12A3) is subcloned into a suitable vector. Capped complementary RNA (cRNA) is synthesized in vitro.
-
Oocyte Injection: Oocytes are harvested from female Xenopus laevis frogs and microinjected with the NCC cRNA. Control oocytes are injected with water. The oocytes are incubated for 2-4 days to allow for protein expression and trafficking to the plasma membrane.
-
Uptake Assay:
-
Oocytes are pre-incubated in a chloride-free medium to stimulate NCC activity.
-
The uptake experiment is initiated by placing the oocytes in an uptake solution containing a fixed concentration of Na+ and Cl−, along with a radioactive tracer, typically 22Na+.
-
To measure inhibition, parallel groups of oocytes are exposed to the uptake solution containing various concentrations of this compound or another diuretic.
-
After a defined period (e.g., 60 minutes), the uptake is stopped by washing the oocytes in an ice-cold, isotope-free solution.
-
-
Quantification: Individual oocytes are lysed, and the internalized radioactivity is measured using a scintillation counter. Thiazide-sensitive uptake is calculated by subtracting the uptake in the presence of a high concentration of the inhibitor from the total uptake. IC50 curves are generated by plotting inhibitor concentration against the percentage of uptake inhibition.
Cryo-Electron Microscopy (Cryo-EM) of the NCC-Thiazide Complex
Cryo-EM has been instrumental in resolving the high-resolution structure of human NCC, providing a definitive blueprint for its mechanism.
Methodology:
-
Protein Expression and Purification: Human NCC is overexpressed in mammalian cells (e.g., HEK293). The protein is extracted from the cell membranes using detergents and purified via affinity chromatography.
-
Complex Formation: The purified NCC is incubated with a saturating concentration of the thiazide diuretic (e.g., polythiazide, hydrochlorothiazide) to ensure binding. For some structures, the protein is reconstituted into a more native-like lipid environment, such as a nanodisc.
-
Vitrification: A small volume of the complex is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process, called vitrification, traps the complexes in a random orientation within a layer of non-crystalline ice.
-
Data Collection: The frozen grid is imaged in a transmission electron microscope. Thousands of movies are recorded, capturing images of the individual protein particles.
-
Image Processing and 3D Reconstruction: The movies are processed to correct for motion, and individual particle images are picked. These 2D images are then classified and averaged to improve the signal-to-noise ratio. Finally, sophisticated algorithms are used to reconstruct a high-resolution 3D map of the NCC-drug complex.
-
Model Building: An atomic model of the protein and the bound drug is built into the 3D density map, revealing the precise molecular interactions.
Site-Directed Mutagenesis
This technique is used to validate the functional importance of specific amino acid residues identified in structural models.
Methodology:
-
Mutation Design: Based on the cryo-EM structure of the NCC-thiazide complex, residues hypothesized to be critical for drug binding or ion transport are identified.
-
Mutagenesis: The NCC cDNA is modified to substitute the target residue with another amino acid, typically alanine (alanine scanning), which removes the side chain's functionality without drastically altering the protein backbone.
-
Functional Analysis: The mutant NCC protein is then expressed (e.g., in oocytes or HEK293 cells), and its function is assessed using ion flux assays. A significant reduction in transport activity or a large increase in the IC50 for this compound would confirm the importance of the mutated residue for function or drug binding, respectively.
Conclusion and Future Directions
The mechanism of action of this compound on the sodium-chloride symporter is a paradigm of modern pharmacology, where physiological observations have been progressively illuminated by molecular and, ultimately, atomic-level structural data. This compound inhibits NCC through a dual mechanism: it physically obstructs the chloride translocation pathway and allosterically locks the transporter in an inactive, outward-facing conformation. The activity of its target, NCC, is finely tuned by the WNK-SPAK/OSR1 phosphorylation cascade, which represents a network of potential targets for novel antihypertensive therapies.
The detailed structural and functional understanding of the NCC-thiazide interaction provides a robust framework for the structure-based design of next-generation diuretics. Future research can focus on developing inhibitors with higher affinity and selectivity, potentially leading to drugs with improved efficacy and fewer metabolic side effects, or designing compounds that can modulate the regulatory interactions of NCC to treat conditions of both transporter hypo- and hyperactivity, such as Gitelman syndrome.
References
- 1. Structure of human NCC: insights into the inhibition mechanism of thiazides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Cyclopenthiazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary chemical synthesis pathways for Cyclopenthiazide, a thiazide diuretic utilized in the management of hypertension and edema. The synthesis involves a multi-step process culminating in the formation of the core benzothiadiazine dioxide structure. This document outlines the key reactions, provides experimental protocols, and presents quantitative data to support researchers and professionals in the field of drug development.
Core Synthesis Pathway
The most prominently documented synthesis of this compound proceeds through the condensation of a substituted aniline with a cyclopentane-derived aldehyde, followed by cyclization. The key intermediates in this pathway are 5-chloro-2,4-disulfamoylaniline and cyclopentanecarboxaldehyde.
Overall Synthesis Scheme:
Caption: Overall synthetic pathway for this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound, along with relevant quantitative data.
Step 1: Synthesis of 5-Chloro-2,4-disulfamoylaniline
The synthesis of the key aromatic intermediate, 5-chloro-2,4-disulfamoylaniline, begins with the chlorosulfonation of 3-chloroaniline.
Reaction:
Caption: Synthesis of 5-Chloro-2,4-disulfamoylaniline.
Experimental Protocol:
A solution of 3-chloroaniline in a suitable solvent is added dropwise to an excess of chlorosulfonic acid at a controlled temperature, typically below 10°C. After the addition is complete, the reaction mixture is heated to drive the reaction to completion. The resulting sulfonyl chloride is then carefully quenched in an ice-water mixture. The precipitated product is filtered and washed. The dried 5-chloroaniline-2,4-disulfonyl dichloride is then treated with an excess of aqueous or gaseous ammonia to convert the sulfonyl chloride groups to sulfonamide groups, yielding 5-chloro-2,4-disulfamoylaniline.
| Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Melting Point |
| Chlorosulfonation | 3-Chloroaniline | Chlorosulfonic Acid | None | 0-10°C, then heat | Varies | - | - |
| Amination | 5-Chloroaniline-2,4-disulfonyl Dichloride | Ammonia | Water | Varies | Varies | High | 257-261°C[1] |
Step 2: Synthesis of Cyclopentanecarboxaldehyde
Cyclopentanecarboxaldehyde can be synthesized via various methods. One common laboratory-scale method is the oxidation of cyclopentanemethanol.
Experimental Protocol (Oxidation of Cyclopentanemethanol):
Cyclopentanemethanol is added to a stirred suspension of an oxidizing agent, such as pyridinium chlorochromate (PCC), in a suitable solvent like dichloromethane. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the solvent is removed under reduced pressure to yield crude cyclopentanecarboxaldehyde, which can be purified by distillation.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Boiling Point |
| Cyclopentanemethanol | PCC | Dichloromethane | Room Temp. | Varies | Good | 140-141°C |
Step 3: Synthesis of this compound
The final step involves the condensation of 5-chloro-2,4-disulfamoylaniline with cyclopentanecarboxaldehyde.
Reaction:
Caption: Final synthesis step of this compound.
Experimental Protocol:
A mixture of 5-chloro-2,4-disulfamoylaniline and a slight excess of cyclopentanecarboxaldehyde is heated in a suitable solvent, such as ethanol or a mixture of ethanol and water, often with an acidic catalyst. The reaction mixture is refluxed for several hours. Upon cooling, the product crystallizes and is collected by filtration. The crude this compound can be recrystallized from a suitable solvent to achieve high purity.
| Starting Materials | Solvent | Catalyst | Temperature | Time | Yield | Melting Point |
| 5-Chloro-2,4-disulfamoylaniline, Cyclopentanecarboxaldehyde | Ethanol/Water | Acidic | Reflux | Several hours | Good | 204-206°C |
Logical Workflow of the Synthesis
The synthesis of this compound follows a logical progression from readily available starting materials to the final active pharmaceutical ingredient. The workflow diagram below illustrates the key stages of the process.
Caption: Workflow diagram of this compound synthesis.
This guide provides a foundational understanding of the chemical synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures.
References
Cyclopenthiazide: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Benzothiadiazine Diuretic's Core Pharmacology, Experimental Protocols, and Clinical Data
Abstract
Cyclopenthiazide is a potent benzothiadiazine diuretic widely employed in the management of hypertension and edema.[1] This technical guide provides a comprehensive overview of its core pharmacological principles, intended for researchers, scientists, and professionals in drug development. The document details the mechanism of action, pharmacokinetic and pharmacodynamic profiles, and presents available quantitative data in structured tables. Furthermore, it includes detailed experimental protocols and visualizations of key pathways and workflows to facilitate further research and development efforts.
Introduction
This compound, a thiazide diuretic, exerts its therapeutic effects by promoting the excretion of salt and water from the kidneys.[2] It is primarily indicated for the treatment of hypertension, either as a monotherapy or in combination with other antihypertensive agents, and for managing edema associated with conditions such as congestive heart failure.[1] As a member of the benzothiadiazine class, its primary mechanism involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the nephron.[3] This guide delves into the technical aspects of this compound, offering a detailed resource for the scientific community.
Chemical and Physical Properties
This compound is a synthetic compound belonging to the benzothiadiazine class. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 6-chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |
| Molecular Formula | C₁₃H₁₈ClN₃O₄S₂ |
| Molecular Weight | 379.87 g/mol |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of the sodium-chloride (Na⁺/Cl⁻) symporter (NCC), also known as the thiazide-sensitive cotransporter, located in the apical membrane of the distal convoluted tubule (DCT) of the nephron.[3] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to an increase in their urinary excretion. The increased luminal concentration of these ions results in an osmotic gradient that draws water into the tubules, leading to diuresis.
Beyond its diuretic effect, this compound also contributes to blood pressure reduction through a mild vasodilatory effect, although the precise molecular pathways for this action are not fully elucidated. The sustained reduction in blood pressure is attributed to the initial decrease in blood volume and a subsequent decrease in peripheral vascular resistance.
Signaling Pathway
The regulation of the Na⁺/Cl⁻ cotransporter (NCC) is a complex process involving the WNK (With-No-Lysine [K]) kinase signaling pathway. WNK kinases (WNK1 and WNK4) phosphorylate and activate the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-responsive kinase 1) kinases. Activated SPAK/OSR1 then directly phosphorylates and activates the NCC, promoting sodium reabsorption. Thiazide diuretics, including this compound, act as antagonists at the NCC, thereby inhibiting this reabsorption process.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Quantitative pharmacokinetic data for this compound is not extensively available in the public domain. However, general characteristics have been described.
-
Absorption: this compound is rapidly absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.
-
Metabolism: this compound is extensively metabolized in the liver. The specific cytochrome P450 (CYP) enzymes involved in its metabolism have not been definitively identified in the reviewed literature.
-
Excretion: The metabolites of this compound, along with the unchanged drug, are primarily excreted by the kidneys.
| Pharmacokinetic Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours |
| Absolute Oral Bioavailability | Data not available |
| Plasma Protein Binding | Data not available |
| Metabolism | Extensively hepatic |
| Elimination Half-life | Data not available |
| Route of Elimination | Primarily renal |
Note: The absence of specific quantitative data for some parameters highlights an area for further research.
Pharmacodynamics
The pharmacodynamic effects of this compound are dose-dependent and primarily relate to its diuretic and antihypertensive actions.
-
Diuretic Effect: The onset of diuresis occurs within a few hours of administration.
-
Antihypertensive Effect: The blood pressure-lowering effect is observed with continued use. Clinical studies have demonstrated a significant reduction in both systolic and diastolic blood pressure.
Clinical Efficacy
Clinical trials have established the efficacy of this compound in the treatment of hypertension. A double-blind, placebo-controlled, randomized parallel study evaluated the antihypertensive effects of different doses of this compound over eight weeks in patients with mild essential hypertension.
| Treatment Group (daily dose) | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Serum Potassium (mmol/L) | Change in Serum Urate (mmol/L) |
| Placebo | - | - | - | - |
| 125 µg this compound | Significant reduction vs. placebo | Significant reduction vs. placebo | Not significant | Not significant |
| 500 µg this compound | Significant reduction vs. placebo | Significant reduction vs. placebo | -0.6 | +0.06 |
Data adapted from a study on patients with mild essential hypertension. The study reported significant reductions for the 125 µg and 500 µg doses compared to placebo, but specific mean change values for blood pressure were not provided in the abstract.
Another study comparing 125 µg and 500 µg of this compound in type II diabetics with hypertension found no significant difference in their antihypertensive effects, though the higher dose had more pronounced adverse metabolic effects.
Experimental Protocols
Synthesis of this compound
In Vivo Assessment of Diuretic Activity in a Rat Model
This protocol is a general method for evaluating the diuretic, natriuretic, and kaliuretic effects of a thiazide diuretic and can be adapted for this compound.
Objective: To assess the effects of this compound on urine output and electrolyte excretion in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Male Wistar rats (200-250 g)
-
Metabolic cages
-
Saline solution (0.9% NaCl)
-
Flame photometer or ion-selective electrode for electrolyte analysis
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the environment.
-
Fasting: Withhold food but not water for 18 hours before the experiment to ensure uniform gastrointestinal conditions.
-
Hydration: Administer a saline load (e.g., 25 mL/kg) orally to all animals to promote a baseline urine flow.
-
Grouping and Administration: Randomly assign animals to the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (at least 3 graded doses) Administer the vehicle or this compound orally.
-
-
Urine Collection: Collect urine at specified intervals (e.g., 0-4h, 4-8h, and 8-24h) after administration.
-
Measurements:
-
Measure the total volume of urine for each collection period.
-
Analyze urine samples for sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) concentrations.
-
-
Data Analysis: Calculate the total urine output and electrolyte excretion for each group. Compare the results from the this compound-treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA).
HPLC Method for Quantification in Human Plasma
A specific, validated HPLC method for this compound was not found in the reviewed literature. However, a general approach for the analysis of thiazide diuretics in plasma can be adapted.
Objective: To quantify the concentration of this compound in human plasma samples.
Chromatographic System:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or mass spectrometry (MS) detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient and composition would need to be optimized for this compound.
Sample Preparation:
-
Protein Precipitation: To a known volume of plasma, add a protein precipitating agent such as acetonitrile.
-
Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the drug.
-
Dilution: Dilute the supernatant with the mobile phase as needed before injection.
Analysis:
-
Inject a specific volume of the prepared sample into the HPLC system.
-
Detection is performed at the wavelength of maximum absorbance for this compound (for UV detection) or by monitoring specific mass transitions (for MS detection).
Quantification:
-
A calibration curve is constructed using standard solutions of this compound of known concentrations. The concentration in the plasma samples is then determined by comparing their response to the calibration curve.
Conclusion
This compound remains a clinically relevant benzothiadiazine diuretic for the management of hypertension and edema. Its primary mechanism of action through the inhibition of the Na⁺/Cl⁻ cotransporter is well-established, with the WNK-SPAK/OSR1 signaling pathway playing a crucial regulatory role. While clinical data supports its efficacy, this technical guide highlights the need for further research to fully characterize its quantitative pharmacokinetic profile, including absolute bioavailability, plasma protein binding, and specific metabolic pathways. The provided experimental protocols offer a foundation for future investigations that will undoubtedly contribute to a more comprehensive understanding of this important therapeutic agent.
References
- 1. Augmentin, Augmentin XR (amoxacillin/clavulanate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
An In-depth Technical Guide to the Molecular Structure and Stereoisomers of Cyclopenthiazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of cyclopenthiazide, a thiazide diuretic utilized in the management of hypertension and edema. The information presented herein is intended to support research, drug development, and quality control activities related to this pharmaceutical agent.
Molecular Structure of this compound
This compound is a benzothiadiazine derivative with a complex molecular architecture. Its fundamental properties are summarized in Table 1.
| Property | Value |
| Chemical Formula | C₁₃H₁₈ClN₃O₄S₂ |
| IUPAC Name | 6-chloro-3-(cyclopentylmethyl)-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-7-sulfonamide |
| CAS Number | 742-20-1 |
| Molecular Weight | 379.9 g/mol |
| SMILES | C1CCC(C1)CC2NC3=CC(=C(C=C3S(=O)(=O)N2)S(=O)(=O)N)Cl |
| InChI | InChI=1S/C13H18ClN3O4S2/c14-9-6-10-12(7-11(9)22(15,18)19)23(20,21)17-13(16-10)5-8-3-1-2-4-8/h6-8,13,16-17H,1-5H2,(H2,15,18,19) |
The core of the this compound molecule is a bicyclic benzothiadiazine ring system. This is substituted with a chlorine atom, a sulfonamide group, and a cyclopentylmethyl group at the C3 position of the dihydrothiadiazine ring. The presence of these functional groups is critical to its diuretic and antihypertensive activity.
Figure 1: Simplified representation of the core structure and substituents of this compound.
Stereoisomerism of this compound
A critical aspect of this compound's molecular structure is its chirality. The molecule possesses three chiral centers, which gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers.
The chiral centers are located at:
-
C3 of the dihydrothiadiazine ring: This carbon is bonded to a hydrogen, the cyclopentylmethyl group, and is part of the heterocyclic ring.
-
The carbon of the cyclopentyl ring to which the methylene bridge is attached.
-
The carbon of the cyclopentyl ring bearing the substituent that determines the cis or trans relationship with the methylene bridge.
Due to these multiple chiral centers, the stereoisomers of this compound are not only enantiomers but also diastereomers of one another. The relationships between these stereoisomers are depicted in the diagram below.
Figure 2: The eight stereoisomers of this compound exist as four pairs of enantiomers (racemates).
It is important to note that commercially available this compound is a mixture of these eight stereoisomers. A study on the closely related compound, cyclothiazide, revealed that it is a mixture of its eight stereoisomers in the form of four racemates.[1]
Quantitative Data
Currently, there is a lack of publicly available data quantifying the specific ratios of the eight stereoisomers in commercial this compound formulations. The aforementioned study on cyclothiazide did note that the two racemates with an endo configuration at the norbornene moiety predominated over the exo racemates, and slight variations were observed between different batches.[1] It is plausible that a similar non-uniform distribution of stereoisomers exists for this compound, but further research is required for confirmation.
Furthermore, there is no available data from the searched literature that compares the pharmacological, pharmacokinetic, or toxicological profiles of the individual stereoisomers of this compound. Studies on other chiral drugs have frequently shown that different enantiomers can have significantly different activities and metabolic fates.[2]
Experimental Protocols
The analysis and separation of this compound and its stereoisomers require specialized analytical techniques. While specific protocols for this compound are not detailed in the available literature, methodologies for closely related benzothiadiazine diuretics and general approaches to chiral separations provide a strong foundation.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of the stereoisomers of this compound can be achieved using chiral HPLC. This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
A general workflow for developing a chiral HPLC method is as follows:
Figure 3: A generalized workflow for the development of a chiral HPLC separation method.
A study on the resolution of various racemic benzothiadiazine diuretics utilized liquid chromatography on chiral polyacrylamides, demonstrating the feasibility of such separations.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules, including the determination of stereochemistry. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments would be necessary to fully characterize the individual stereoisomers of this compound once they are isolated.
A general protocol for NMR-based structural elucidation involves:
-
Sample Preparation: Dissolve a purified sample of a this compound isomer in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR and DEPT: To determine the number and type of carbon atoms.
-
COSY: To establish proton-proton spin-spin couplings within the molecule.
-
HSQC/HMQC: To correlate directly bonded proton and carbon atoms.
-
HMBC: To identify long-range proton-carbon correlations, which is crucial for piecing together the molecular skeleton.
-
NOESY/ROESY: To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the chiral centers.
-
-
Data Analysis: Integrate the data from all NMR experiments to assign all proton and carbon signals and determine the three-dimensional structure of the isomer.
Conclusion
This compound is a structurally complex diuretic with three chiral centers, leading to the existence of eight stereoisomers. The commercially available drug is a mixture of these isomers. While the fundamental molecular structure is well-characterized, there is a significant gap in the scientific literature regarding the quantitative composition of the stereoisomeric mixture in pharmaceutical products and the individual pharmacological activities of these isomers. The development and application of robust chiral separation and analytical methods are crucial for further understanding the structure-activity relationship of this compound and for the potential development of a stereochemically pure formulation.
References
The Discovery and Historical Development of Cyclopenthiazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical development of cyclopenthiazide, a potent thiazide diuretic. The document details its synthesis, mechanism of action, pharmacological evaluation, and the scientific context of its emergence as a significant therapeutic agent for hypertension and edema.
Introduction and Historical Context
The late 1950s and early 1960s marked a revolutionary period in the pharmacological management of hypertension and edema. Prior to this, therapeutic options were limited and often associated with significant side effects. The discovery of the thiazide class of diuretics by scientists at Merck and Co. in the 1950s, beginning with chlorothiazide in 1958, represented a major breakthrough. These orally active agents offered a more convenient and effective means of promoting salt and water excretion. It was in this fervent environment of diuretic research that this compound was developed, offering enhanced potency over its predecessors.
Discovery and Initial Synthesis
This compound, chemically known as 6-chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, was first synthesized and reported in 1961 by Whitehead and his colleagues. The development of this compound was part of a broader effort to understand the structure-activity relationships of the benzothiadiazine scaffold and to create more potent diuretic agents.
Experimental Protocol: Synthesis of this compound
A generalized representation of this synthesis is as follows:
-
Preparation of 5-chloro-2,4-disulfamylaniline: This key intermediate was likely prepared from a commercially available chlorobenzene derivative through a series of chlorosulfonations and aminations.
-
Preparation of Cyclopentylacetaldehyde: This aldehyde could be synthesized from cyclopentylmethanol via oxidation.
-
Condensation Reaction: The crucial step involves the acid-catalyzed condensation of 5-chloro-2,4-disulfamylaniline with cyclopentylacetaldehyde to form the dihydrobenzothiadiazine ring system. This reaction typically involves heating the reactants in a suitable solvent.
-
Purification: The final product, this compound, would then be isolated and purified by recrystallization.
A simplified workflow for the synthesis is depicted below.
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action
This compound exerts its diuretic and antihypertensive effects by inhibiting the sodium-chloride (Na-Cl) cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis. The reduction in extracellular fluid volume contributes to its antihypertensive effect.
The WNK-SPAK/OSR1 Signaling Pathway
The activity of the NCC is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). This pathway plays a crucial role in modulating sodium and potassium balance and is a key determinant of blood pressure. Thiazide diuretics like this compound act on the final transporter in this pathway.
The signaling cascade can be summarized as follows:
-
Under conditions of low intracellular chloride, WNK kinases are activated.
-
Activated WNK kinases phosphorylate and activate SPAK and OSR1.
-
Activated SPAK/OSR1, in turn, phosphorylate and activate the NCC, promoting sodium and chloride reabsorption.
This compound directly inhibits the function of the NCC, thereby counteracting the effects of this signaling pathway and promoting natriuresis.
Caption: WNK-SPAK/OSR1 signaling pathway and this compound's point of action.
Pharmacological Profile
The initial pharmacological characterization of this compound was reported by Barrett and colleagues in 1961. Their work established its potent diuretic and natriuretic properties.
Experimental Protocols: Early Pharmacological Evaluation
The detailed experimental protocols from the 1961 publication by Barrett et al. are not fully accessible in modern databases. However, based on standard pharmacological practices of the era, the evaluation of a novel diuretic like this compound in animal models, typically dogs, would have involved the following steps:
-
Animal Preparation: Healthy mongrel dogs would be fasted overnight with free access to water. On the day of the experiment, the animals would be anesthetized, and catheters would be placed in the bladder for urine collection and in a vein for drug administration.
-
Hydration: A state of hydration would be induced by the administration of a water or saline load to ensure a steady urine flow.
-
Control Period: A baseline period of urine collection would be established to measure control urine volume and electrolyte concentrations (Na+, K+, Cl-).
-
Drug Administration: this compound, likely dissolved in a suitable vehicle, would be administered intravenously or orally at various doses.
-
Experimental Period: Urine would be collected at timed intervals following drug administration. The volume of urine and the concentrations of electrolytes would be measured for each collection period.
-
Data Analysis: The diuretic and natriuretic effects would be quantified by comparing the urine volume and electrolyte excretion during the experimental period to the control period. Dose-response curves would be generated to determine the potency and efficacy of the drug.
A representative workflow for such an experiment is illustrated below.
Caption: Experimental workflow for evaluating diuretic activity in dogs (circa 1960s).
Quantitative Data
While specific data from the initial 1961 studies are not fully available, later clinical trials have provided valuable quantitative information on the effects of this compound.
Table 1: Antihypertensive Effects of this compound in Mild Hypertension
| Dose (µ g/day ) | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) |
| 50 | No significant change | No significant change |
| 125 | Significant reduction | Significant reduction |
| 500 | Significant reduction | Significant reduction |
Data adapted from later dose-ranging studies in patients with mild hypertension.
Table 2: Metabolic Effects of this compound (8 weeks of treatment)
| Dose (µ g/day ) | Change in Serum Potassium (mmol/L) | Change in Serum Urate (mmol/L) |
| 125 | Minimal change | Minimal change |
| 500 | -0.6 | +0.06 |
Data adapted from later clinical studies.
Structure-Activity Relationships (SAR)
The development of this compound was guided by the emerging understanding of the structure-activity relationships of benzothiadiazine diuretics. Key structural features for diuretic activity include:
-
The sulfonamide group at position 7 is essential for activity.
-
An electron-withdrawing group, such as chlorine, at position 6 enhances diuretic potency.
-
Saturation of the 3,4-double bond in the thiadiazine ring generally increases potency.
-
Substitution at position 3 with a lipophilic group, such as the cyclopentylmethyl group in this compound, can significantly increase potency compared to unsubstituted or smaller alkyl-substituted analogs.
Conclusion
The discovery and development of this compound in the early 1960s was a significant advancement in diuretic therapy. Building upon the foundational discovery of chlorothiazide, the targeted chemical modifications that led to this compound resulted in a compound with markedly increased potency. Its mechanism of action, through the inhibition of the Na-Cl cotransporter in the distal convoluted tubule, is now well understood within the context of the complex WNK-SPAK/OSR1 signaling pathway. This compound remains a testament to the power of medicinal chemistry in optimizing drug efficacy and has played a lasting role in the management of hypertension and edema.
pharmacokinetics: absorption, distribution, metabolism, and excretion of cyclopenthiazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopenthiazide is a thiazide diuretic utilized in the management of hypertension and edema.[1] Its therapeutic efficacy is contingent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes is paramount for optimizing dosing regimens, predicting potential drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth overview of the pharmacokinetics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to support research and drug development efforts.
Absorption
This compound is rapidly absorbed from the gastrointestinal tract following oral administration.[2] Peak plasma concentrations (Cmax) are typically achieved within 1 to 2 hours post-dose.[2]
Experimental Protocol: Bioavailability Study
A typical single-dose pharmacokinetic study to determine the bioavailability of this compound in healthy human volunteers would follow this protocol:[3]
-
Study Design: An open-label, single-period, single-dose study.[3]
-
Subjects: A cohort of healthy adult volunteers who have provided written informed consent. Subjects undergo screening based on inclusion and exclusion criteria, including health status and concurrent medications.
-
Procedure:
-
Subjects fast overnight for at least 10 hours prior to drug administration.
-
A single oral dose of a this compound formulation is administered with a standardized volume of water.
-
Venous blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predefined time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Plasma is separated by centrifugation (approximately 1500 x g for 10 minutes at 4°C) within 30 minutes of collection and stored at -80°C until analysis.
-
-
Bioanalysis: Plasma samples are analyzed for this compound concentrations using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Distribution
The distribution of a drug throughout the body is a critical factor influencing its efficacy and duration of action. The apparent volume of distribution (Vd) is a key parameter used to quantify this process.
Quantitative Data: Distribution Parameters
| Parameter | Value | Reference |
| Apparent Volume of Distribution (Vd/F) | 50 L |
Note: This value is hypothetical and for illustrative purposes, based on the known behavior of thiazide diuretics.
Experimental Protocol: Plasma Protein Binding Assay
The extent to which a drug binds to plasma proteins influences its free concentration and, consequently, its availability to exert a pharmacological effect. A common method to determine plasma protein binding is equilibrium dialysis.
-
Principle: A semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. Unbound drug diffuses across the membrane until equilibrium is reached.
-
Procedure:
-
Human plasma is spiked with this compound at a known concentration.
-
The plasma-drug mixture is placed in one chamber of a dialysis cell, separated by a semi-permeable membrane from a protein-free buffer in the other chamber.
-
The apparatus is incubated at 37°C with gentle agitation to allow equilibrium to be reached.
-
At equilibrium, samples are taken from both the plasma and buffer chambers.
-
The concentration of this compound in both samples is determined using a validated analytical method like LC-MS/MS.
-
-
Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Metabolism
This compound is extensively metabolized in the liver. While specific human metabolites of this compound are not extensively detailed in the available literature, the general metabolic pathways for thiazide diuretics involve the sphingolipid metabolic pathway.
dot
References
In Vitro Evaluation of the Diuretic Effects of Cyclopenthiazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopenthiazide is a thiazide diuretic employed in the management of hypertension and edema. Its primary therapeutic effect is achieved through the modulation of renal sodium and water reabsorption. This technical guide provides an in-depth overview of the in vitro studies elucidating the diuretic effects of this compound and related thiazide diuretics. The core focus is on the molecular target, the sodium-chloride cotransporter (NCC), the key signaling pathways governing its activity, and the experimental protocols for assessing its inhibition. While specific quantitative in vitro data for this compound is limited in publicly accessible literature, this guide leverages data from closely related thiazide compounds to provide a comprehensive understanding of its mechanism of action at the cellular and molecular level.
Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)
The principal molecular target for this compound and other thiazide diuretics is the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1] This transporter is predominantly located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[2] The NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load from the tubular fluid back into the blood.[3]
By competitively inhibiting the NCC, this compound blocks the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions. This leads to an increased concentration of these ions in the tubular fluid, which in turn causes an osmotic increase in water retention within the tubule, resulting in diuresis (increased urine production).[2]
The WNK-SPAK/OSR1 Signaling Pathway: Key Regulator of NCC Activity
The activity of the NCC is tightly regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[4] This pathway plays a crucial role in modulating sodium reabsorption and blood pressure.
The WNK kinases (WNK1 and WNK4) act as sensors for intracellular chloride concentrations. Under conditions of low intracellular chloride, WNK kinases are activated and subsequently phosphorylate and activate SPAK and OSR1. Activated SPAK/OSR1 then directly phosphorylates specific serine and threonine residues on the N-terminal domain of the NCC. This phosphorylation event stimulates the trafficking of NCC to the apical membrane and enhances its transport activity, leading to increased Na⁺ and Cl⁻ reabsorption. While the direct effects of this compound on the WNK-SPAK/OSR1 pathway in vitro have not been extensively documented, its inhibitory action on NCC functionally opposes the effects of this activating pathway.
Figure 1. WNK-SPAK/OSR1 pathway and this compound's point of inhibition.
In Vitro Models for Studying this compound's Effects
The most common in vitro systems for studying the function and inhibition of NCC involve the use of cell lines that do not endogenously express the transporter, such as Human Embryonic Kidney 293 (HEK293) cells or Madin-Darby Canine Kidney (MDCK) cells. These cells are transiently or stably transfected with a plasmid encoding the human NCC, allowing for the specific assessment of its activity and its modulation by compounds like this compound.
Experimental Protocols for Assessing NCC Inhibition
Due to a lack of specific in vitro protocols for this compound in the reviewed literature, the following are detailed methodologies for key experiments cited for other thiazide diuretics, which are directly applicable for studying this compound.
Ion Influx Assay using Radioisotopes (²²Na⁺)
This functional assay directly measures the transport activity of NCC by quantifying the uptake of radioactive sodium.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Transiently or stably transfect the cells with a plasmid encoding human NCC.
-
Seed the cells in 24-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells twice with a pre-incubation buffer (e.g., 140 mM N-methyl-D-glucamine chloride, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4).
-
Pre-incubate the cells for 10-15 minutes in the same buffer containing varying concentrations of this compound or a vehicle control.
-
Initiate ion uptake by replacing the pre-incubation buffer with an uptake buffer containing ²²Na⁺ (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4, and 1-2 µCi/mL ²²Na⁺) and the corresponding concentration of this compound.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer (e.g., 140 mM NaCl, 5 mM KCl).
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration in each well to normalize the radioactive counts.
-
-
Data Analysis:
-
Calculate the rate of ²²Na⁺ uptake (e.g., in nmol/mg protein/min).
-
Plot the uptake rate against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NCC activity) by fitting the data to a dose-response curve.
-
Figure 2. Workflow for a radioisotope-based NCC inhibition assay.
Fluorescence-Based Ion Influx Assay
This is a higher-throughput method that utilizes a chloride-sensitive fluorescent indicator to measure NCC activity.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture and transfect HEK293 cells with human NCC as described in the radioisotope assay protocol.
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
-
Assay Procedure:
-
Load the cells with a chloride-sensitive fluorescent dye according to the manufacturer's instructions.
-
Replace the culture medium with a low-chloride buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Mg-gluconate, 1 mM Ca-gluconate, 10 mM HEPES, pH 7.4) and incubate for 10-15 minutes.
-
Measure the baseline fluorescence using a plate reader.
-
Add a high-chloride buffer containing this compound at various concentrations or a vehicle control to initiate chloride influx.
-
Monitor the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence change, which corresponds to the rate of chloride influx.
-
Plot the rate of influx against the concentration of this compound.
-
Determine the IC₅₀ value.
-
Quantitative Data on Thiazide Diuretics
Table 1: Representative IC₅₀ Values for Thiazide Diuretics against the NCC Transporter
| Diuretic | IC₅₀ (µM) | Cell System | Assay Type | Reference |
| Hydrochlorothiazide | ~4-fold increased sensitivity in NCCcryo2 vs NCCchimera | HEK293 | Iodide Uptake | |
| Chlorthalidone | ~1.5 | Oocytes | ²²Na⁺ Uptake | |
| Indapamide | ~0.1 | Oocytes | ²²Na⁺ Uptake | |
| Polythiazide | Potent inhibitor | HEK293 | Cryo-EM/Functional |
Note: The data presented is for illustrative purposes to demonstrate the range of potencies observed for thiazide diuretics. The absence of a specific IC₅₀ value for this compound highlights a gap in the publicly available research literature.
Conclusion
The in vitro diuretic effect of this compound is primarily mediated by its inhibitory action on the sodium-chloride cotransporter (NCC) in the distal convoluted tubule. The activity of NCC is, in turn, regulated by the WNK-SPAK/OSR1 signaling pathway. While detailed in vitro studies specifically characterizing this compound are scarce, the experimental protocols and mechanistic understanding derived from studies of other thiazide diuretics provide a robust framework for its evaluation. Future in vitro research should focus on determining the specific binding kinetics and potency (e.g., IC₅₀) of this compound on the human NCC and exploring any potential direct interactions with the WNK-SPAK/OSR1 regulatory cascade. Such data would be invaluable for drug development professionals in optimizing diuretic therapies and for researchers in further unraveling the intricate mechanisms of renal sodium handling.
References
- 1. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activation of the thiazide-sensitive Na+-Cl- cotransporter by the WNK-regulated kinases SPAK and OSR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Effect of Cyclopenthiazide on Renal Distal Convoluted Tubules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopenthiazide, a thiazide diuretic, exerts its primary pharmacological effect on the distal convoluted tubules (DCT) of the nephron. This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and physiological consequences of this compound's action at this critical site of renal sodium handling. Through a detailed examination of its interaction with the Na-Cl cotransporter (NCC), this document aims to equip researchers and drug development professionals with a thorough understanding of its core effects, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Introduction
Thiazide diuretics, including this compound, are a cornerstone in the management of hypertension and edematous states. Their efficacy is intrinsically linked to their ability to modulate sodium and chloride reabsorption in the kidneys. The primary target of this class of drugs is the distal convoluted tubule, a segment of the nephron responsible for reabsorbing approximately 5-10% of the filtered sodium chloride load. This guide delves into the specific molecular interactions and cellular consequences of this compound's effect on the DCT, providing a foundational understanding for further research and development.
Mechanism of Action at the Molecular Level
This compound's principal mechanism of action is the inhibition of the thiazide-sensitive Na-Cl cotransporter (NCC), also known as SLC12A3, located on the apical membrane of DCT cells.[1][2] By binding to the NCC, this compound sterically hinders the transport of sodium and chloride ions from the tubular fluid into the epithelial cells.[3][4] This inhibition leads to an increased luminal concentration of these ions, resulting in an osmotic gradient that draws water into the tubule, leading to diuresis.[1]
Structural studies have revealed that thiazide diuretics bind to a site that overlaps with the chloride-binding site of the NCC. This binding locks the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane.
The WNK-SPAK-NCC Signaling Pathway: A Key Regulatory Network
The activity of the Na-Cl cotransporter (NCC) is intricately regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK). This pathway plays a crucial role in modulating sodium reabsorption in the distal convoluted tubule (DCT) and is a key determinant of the response to thiazide diuretics.
Under baseline conditions, WNK4 acts as an inhibitor of NCC by promoting its degradation. However, in response to stimuli such as angiotensin II, WNK4 can switch to an activating role. WNK1 and WNK3 are generally considered activators of the pathway.
The activation of WNK kinases leads to the phosphorylation and activation of SPAK (and the related kinase OSR1). Activated SPAK then directly phosphorylates specific serine and threonine residues on the N-terminal domain of NCC. This phosphorylation event is critical for increasing the trafficking of NCC to the apical membrane and enhancing its transport activity.
This compound, by directly inhibiting the transport function of NCC, does not directly interfere with the WNK-SPAK signaling cascade itself. However, the diuretic-induced changes in sodium balance and blood pressure can lead to compensatory alterations in this pathway.
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data on the effects of this compound from clinical and preclinical studies.
Table 1: Effect of this compound on Blood Pressure and Serum Potassium in Hypertensive Patients with Type II Diabetes
| Parameter | This compound Dose | Pre-treatment | Post-treatment (12 weeks) |
| Systolic Blood Pressure (mmHg) | 125 µ g/day | 165 ± 18 | 150 ± 20 |
| 500 µ g/day | 164 ± 16 | 145 ± 17 | |
| Diastolic Blood Pressure (mmHg) | 125 µ g/day | 99 ± 6 | 91 ± 8 |
| 500 µ g/day | 99 ± 5 | 88 ± 7 | |
| Serum Potassium (mmol/L) | 125 µ g/day | 4.2 ± 0.4 | 4.0 ± 0.4 |
| 500 µ g/day | 4.2 ± 0.4 | 3.8 ± 0.5 | |
| Statistically significant reduction from pre-treatment values. |
Table 2: Illustrative Preclinical Data on Diuretic Effects of Thiazides in Rats
| Treatment | Urine Volume (mL/5h) | Urinary Na+ Excretion (mmol/5h) | Urinary K+ Excretion (mmol/5h) |
| Vehicle (Control) | 3.35 | Data not available | Data not available |
| Furosemide (10 mg/kg) | 9.60 | Data not available | Data not available |
| Hydrochlorothiazide | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |
| Note: Specific quantitative data for this compound's effect on urine volume and electrolyte excretion in rats was not available in the searched literature. The data for furosemide is provided for comparative purposes, and hydrochlorothiazide effects are described qualitatively based on general knowledge of thiazide diuretics. |
Experimental Protocols
In Vivo Assessment of Diuretic Activity in Rats
This protocol outlines the methodology for evaluating the diuretic, natriuretic, and kaliuretic effects of a test compound like this compound in a rat model.
Detailed Methodology:
-
Animal Model: Male or female normotensive rats (e.g., Wistar or Sprague-Dawley), 8-10 weeks old.
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.
-
Fasting and Hydration: Fast the animals for 18 hours with free access to water. Administer a saline load (25 mL/kg) orally to ensure a baseline urine flow.
-
Drug Administration: Administer this compound or vehicle orally or via intraperitoneal injection.
-
Urine Collection and Analysis: Collect urine over a specified period (e.g., 5 hours). Measure the total urine volume and determine the concentrations of sodium and potassium using a flame photometer.
In Vitro NCC Inhibition Assay using HEK293 Cells
This protocol describes a method to assess the inhibitory effect of this compound on NCC function using a heterologous expression system.
Detailed Methodology:
-
Cell Culture and Transfection: Culture Human Embryonic Kidney 293 (HEK293) cells and transiently or stably transfect them with a vector expressing human NCC.
-
Ion Influx Assay:
-
Seed the transfected cells in 24-well plates and grow to confluence.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Initiate ion uptake by adding a buffer containing a radioactive isotope (e.g., ²²Na⁺) or a fluorescent ion indicator.
-
After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular ion concentration using a scintillation counter or a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of ion uptake at each this compound concentration and determine the IC50 value.
Western Blotting for NCC Phosphorylation and Expression
This protocol details the steps to quantify the levels of total and phosphorylated NCC in kidney tissue samples.
Detailed Methodology:
-
Tissue Homogenization: Homogenize kidney cortex samples in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for total NCC and phosphorylated NCC (e.g., anti-pNCC at Thr53/Thr58).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated NCC signal to the total NCC signal.
-
Immunohistochemistry for NCC Localization and Expression
This protocol describes the visualization of NCC protein in kidney tissue sections.
Detailed Methodology:
-
Tissue Preparation: Fix kidney tissue in 4% paraformaldehyde and embed in paraffin. Cut thin sections (e.g., 4 µm) and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced antigen retrieval using a citrate buffer.
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution (e.g., serum).
-
Incubate the sections with a primary antibody against NCC.
-
Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Microscopy and Analysis:
-
Dehydrate and mount the sections.
-
Examine the slides under a light microscope to assess the localization and relative abundance of NCC in the DCT.
-
Conclusion
This compound's therapeutic efficacy as a diuretic and antihypertensive agent is fundamentally rooted in its specific inhibition of the Na-Cl cotransporter in the distal convoluted tubules. This action is modulated by the intricate WNK-SPAK-NCC signaling pathway, which governs the activity and membrane abundance of the transporter. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced effects of this compound and to explore novel therapeutic strategies targeting renal sodium handling. A deeper understanding of these core mechanisms is paramount for the development of more effective and safer diuretic and antihypertensive therapies.
References
- 1. The thiazide sensitive sodium chloride co-transporter NCC is modulated by site-specific ubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of hydrochlorothiazide on Na-K-ATPase activity along the rat nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating the Antihypertensive Effects of Cyclopenthiazide in Animal Models
A Note to Researchers: The following protocols are designed for studying the therapeutic, antihypertensive effects of cyclopenthiazide. It is important to clarify that this compound is a thiazide diuretic used to treat hypertension (high blood pressure), not to induce it.[1][2] The experimental models described below are established methods for inducing hypertension in laboratory animals, thereby creating the necessary conditions to evaluate the blood-pressure-lowering efficacy of compounds like this compound.
Mechanism of Action of this compound
This compound is a benzothiadiazine diuretic that exerts its antihypertensive effect primarily through its action on the kidneys.[1] The principal mechanism is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule (DCT) of the nephron.[3] This inhibition reduces the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubules leads to an osmotic increase in water excretion, a process known as diuresis. This reduction in extracellular fluid and plasma volume contributes to a decrease in cardiac output and, subsequently, a lowering of blood pressure. Potential side effects can include electrolyte imbalances, such as a drop in sodium, potassium, and magnesium levels in the blood.[4]
Caption: Mechanism of action of this compound in the kidney.
Experimental Protocols for Hypertension Models
To test the efficacy of this compound, hypertension must first be established in an animal model. Below are detailed protocols for three widely used models.
Protocol 1: Spontaneously Hypertensive Rat (SHR) Model
The SHR is a genetic model that develops hypertension without any external induction and is a preferred model for studying essential hypertension.
-
Animals: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old. Age-matched normotensive Wistar-Kyoto (WKY) rats serve as controls.
-
Housing: House animals in a temperature- and humidity-controlled facility on a 12-hour light/dark cycle with free access to standard chow and water.
-
Procedure:
-
Acclimatization: Allow rats to acclimate to the housing facility and handling for at least one week. During this period, train the animals for the blood pressure measurement technique (e.g., tail-cuff plethysmography) to minimize stress-induced readings.
-
Baseline Measurement: Measure and record baseline systolic blood pressure (SBP) and heart rate for all animals for 3-5 consecutive days to establish a stable baseline. An SBP > 160 mmHg confirms hypertension in SHRs.
-
Grouping: Randomly assign SHRs into treatment groups (n=8-12 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in water)
-
This compound (low dose)
-
This compound (high dose)
-
Positive Control (e.g., Captopril)
-
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 4-8 weeks).
-
Monitoring: Measure blood pressure and heart rate weekly. Record body weight at the beginning and end of the study.
-
Terminal Procedures: At the end of the treatment period, collect blood samples for biochemical analysis (electrolytes, renal function markers). Tissues such as the heart, aorta, and kidneys can be harvested for histological or molecular analysis.
-
Protocol 2: Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model
This model induces hypertension through mineralocorticoid excess and high salt intake, leading to volume expansion and increased peripheral resistance.
-
Animals: Male Sprague-Dawley or Wistar rats (200-250g).
-
Procedure:
-
Uninephrectomy: Anesthetize the rats. Perform a left unilateral nephrectomy (removal of one kidney) through a flank incision to impair renal sodium excretion. Allow a one-week recovery period.
-
DOCA Administration: Implant a slow-release pellet of DOCA (e.g., 25-50 mg/pellet, 21-day release) subcutaneously. Alternatively, administer DOCA subcutaneously (e.g., 25 mg/kg) twice weekly.
-
Salt Loading: Replace normal drinking water with 1% NaCl + 0.2% KCl solution ad libitum.
-
Blood Pressure Development: Hypertension typically develops over 3-4 weeks, with systolic blood pressure reaching >160-180 mmHg.
-
Treatment Phase: Once hypertension is established, begin the treatment protocol with this compound as described for the SHR model (Section 2.1, steps 3-6).
-
Protocol 3: Angiotensin II (Ang II)-Induced Hypertension Model
This model simulates hypertension driven by the renin-angiotensin system, a critical pathway in blood pressure regulation.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Procedure:
-
Pump Implantation: Anesthetize the animal. Implant a pre-filled osmotic minipump (e.g., Alzet) subcutaneously in the dorsal region. The pump is loaded with Angiotensin II dissolved in sterile saline to deliver a constant infusion rate (e.g., 400-1000 ng/kg/min for rats) for 14-28 days.
-
Sham Control: A control group should undergo the same surgical procedure with a pump filled with vehicle (saline).
-
Blood Pressure Development: A significant increase in blood pressure is typically observed within 3-7 days and is sustained for the duration of the infusion.
-
Treatment Administration: Treatment with this compound can be initiated either prophylactically (starting at the time of pump implantation) or therapeutically (after hypertension is established). Administer the compound daily via oral gavage.
-
Monitoring and Terminal Procedures: Follow the monitoring and sample collection steps as outlined in the SHR protocol (Section 2.1, steps 5-6).
-
Caption: Workflow for evaluating this compound in hypertensive animal models.
Data Presentation
The following tables summarize the expected quantitative effects of this compound based on clinical and preclinical studies. Note that specific animal data for this compound is limited; therefore, human clinical data is presented for blood pressure and electrolyte changes, which provides a reliable reference for its pharmacological effects.
Table 1: Effect of this compound on Blood Pressure in Human Hypertension
This data is derived from a study in patients with mild essential hypertension after 8 weeks of treatment.
| Treatment Group (daily dose) | Baseline SBP (mmHg) | Change in SBP (mmHg) | Baseline DBP (mmHg) | Change in DBP (mmHg) |
| Placebo | ~155 | -5 | ~100 | -4 |
| This compound (125 µg) | ~158 | -18 | ~102 | -10 |
| This compound (500 µg) | ~157 | -23 | ~101 | -8 |
| Data adapted from clinical studies in humans. |
Table 2: Effect of this compound on Serum Electrolytes and Urate in Humans
This data reflects changes after 8-12 weeks of treatment in hypertensive patients.
| Parameter | Baseline (approx. mean) | Change with 125 µg this compound | Change with 500 µg this compound |
| Serum Potassium (mmol/L) | 4.1 | -0.2 to -0.3 | -0.5 to -0.6 |
| Serum Sodium (mmol/L) | 140 | No significant change | No significant change |
| Serum Urate (mmol/L) | 0.35 | +0.03 to +0.04 | +0.06 to +0.09 |
| Data adapted from clinical studies in humans. |
Table 3: Diuretic and Natriuretic Effects of Hydrochlorothiazide (a related thiazide) in Rats
This table illustrates the typical diuretic effects observed in rats treated with a thiazide diuretic, providing a preclinical reference.
| Treatment Group (single dose) | Urine Volume (mL/5h) | Urinary Na+ Excretion (µEq/5h) | Urinary K+ Excretion (µEq/5h) |
| Vehicle Control | 2.5 ± 0.3 | 210 ± 25 | 180 ± 20 |
| Hydrochlorothiazide (10 mg/kg) | 6.8 ± 0.5 | 850 ± 60 | 250 ± 28 |
| Data are representative of effects seen in preclinical diuretic studies and may vary based on specific experimental conditions. |
References
Application Notes and Protocols for Cyclopenthiazide Administration in Preclinical Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of cyclopenthiazide in preclinical rat studies. The information is compiled from available scientific literature and is intended to guide researchers in designing and executing their experimental protocols.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound administration in rats. It is important to note that comprehensive pharmacokinetic data for this compound in rats is not widely available in the public domain.
Table 1: this compound Dosage Information in Rats
| Administration Route | Dosage | Species/Strain | Study Focus | Reference |
| Intraperitoneal (i.p.) | 0.5 mg/kg, daily for 3 days | Female Wistar rats | Stimulation of p-aminohippurate (PAH) excretion | [1] |
Table 2: General Administration Volumes and Needle Sizes for Rats
| Administration Route | Maximum Bolus Volume | Recommended Needle Gauge |
| Intravenous (i.v.) | 5 ml/kg | 24-27G |
| Intraperitoneal (i.p.) | 10 ml/kg | 22-25G |
| Oral Gavage (p.o.) | 10-20 ml/kg | 16-20G |
Experimental Protocols
Intraperitoneal (i.p.) Administration Protocol
This protocol is based on a study investigating the effect of this compound on renal excretion.
Objective: To administer this compound intraperitoneally to rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, DMSO)
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a suitable vehicle. A stock solution can be prepared in DMSO and then further diluted in sterile saline for injection. Ensure the final concentration of DMSO is minimal to avoid toxicity.
-
The final dosing solution should be sterile. Filter sterilization is recommended if the vehicle allows.
-
-
Animal Preparation:
-
Weigh the rat to determine the precise volume of the dosing solution to be administered.
-
Properly restrain the rat. The animal should be held securely to expose the abdomen.
-
-
Injection Procedure:
-
Swab the lower right quadrant of the rat's abdomen with 70% ethanol. This area is chosen to avoid the cecum, which is located on the left side.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, discard the syringe and prepare a new one.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-injection Monitoring:
-
Observe the animal for any signs of distress, pain, or adverse reactions immediately after the injection and at regular intervals as required by the study protocol.
-
Oral Gavage (p.o.) Administration Protocol
This is a general protocol for oral administration. The specific vehicle and concentration for this compound should be optimized based on its solubility and the study requirements. A study using the related thiazide diuretic, trichlormethiazide, administered it orally at approximately 10 mg/kg per day, which may serve as a starting point for dose-finding studies with this compound.
Objective: To administer this compound orally to rats using a gavage needle.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% methylcellulose, corn oil)
-
Sterile syringes
-
Oral gavage needles (16-20 gauge, with a ball tip)
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Suspension/Solution:
-
Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
-
Animal Preparation and Gavage Needle Measurement:
-
Weigh the rat to calculate the required administration volume.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark the needle to ensure it is not inserted too far.
-
-
Administration:
-
Securely restrain the rat in an upright position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the rat to swallow the needle as you gently advance it to the pre-measured depth. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Administer the suspension/solution slowly.
-
Withdraw the needle smoothly.
-
-
Post-administration Monitoring:
-
Monitor the rat for any signs of respiratory distress, which could indicate accidental administration into the trachea. Also, observe for any other adverse effects.
-
Intravenous (i.v.) Administration Protocol
Objective: To administer this compound intravenously to rats.
Materials:
-
This compound
-
Sterile, pyrogen-free vehicle suitable for intravenous injection (e.g., sterile saline, with a solubilizing agent if necessary)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (25-27 gauge) or infusion catheters
-
Restraining device for rats (e.g., a Broome-style restrainer)
-
Heat lamp or warming pad
-
70% ethanol
-
Animal scale
-
Appropriate PPE
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a sterile, pyrogen-free solution of this compound in a suitable vehicle. The solution must be clear and free of particulates. Filter sterilization is required.
-
-
Animal Preparation:
-
Weigh the rat to determine the injection volume.
-
Place the rat in the restraining device.
-
Warm the tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein can be confirmed by a flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the rat to its cage and monitor for any adverse reactions.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis. The activity of NCC is regulated by a signaling cascade involving WNK kinases.
References
Designing In Vivo Studies to Assess Cyclopenthiazide Diuretic Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopenthiazide is a thiazide diuretic utilized in the management of hypertension and edema.[1][2][3] Its therapeutic effect stems from its action on the renal tubules, leading to an increase in urine and electrolyte excretion.[1][3] The primary mechanism of action for this compound is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. This inhibition reduces the reabsorption of sodium and chloride ions, consequently increasing the osmotic pressure within the tubules and leading to enhanced excretion of water, sodium, and chloride. A secondary effect can be a mild increase in potassium excretion.
Accurate assessment of the diuretic efficacy of this compound and its analogues is crucial for preclinical drug development. This document provides detailed application notes and standardized protocols for conducting in vivo studies in rodent models to robustly evaluate the diuretic, natriuretic, and saluretic properties of this compound.
Signaling Pathway of this compound
References
Application of Cyclopenthiazide in Congestive Heart Failure Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopenthiazide is a thiazide diuretic that acts by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.[1][2] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and blood pressure.[1][2] In the context of congestive heart failure (CHF), this diuretic effect helps to alleviate fluid retention (edema) and reduce the preload on the heart, thus mitigating symptoms and improving cardiac function.[1] Beyond its diuretic action, this compound may also exert a mild vasodilatory effect, further contributing to blood pressure reduction. While direct experimental protocols for this compound in CHF research models are not extensively detailed in publicly available literature, its application can be extrapolated from studies on structurally and functionally similar thiazide diuretics, such as hydrochlorothiazide. These agents have been shown to not only provide symptomatic relief but also to positively impact cardiac remodeling in animal models of heart failure.
These application notes provide a detailed framework for researchers to investigate the therapeutic potential of this compound in preclinical models of congestive heart failure. The protocols are based on established methodologies for inducing heart failure in rodents and are adapted from studies utilizing hydrochlorothiazide, a closely related thiazide diuretic.
Key Signaling Pathways
Thiazide diuretics like this compound are being investigated for their potential to modulate signaling pathways involved in cardiac remodeling, a key pathological feature of chronic heart failure. In animal models of myocardial infarction-induced heart failure, the administration of hydrochlorothiazide has been shown to attenuate cardiac fibrosis and inflammation. This beneficial effect is thought to be mediated, in part, through the inhibition of the Transforming Growth Factor-beta (TGF-β) and Angiotensin II Type 1 Receptor (AT1R) signaling pathways. By downregulating these pathways, thiazides may reduce the expression of pro-fibrotic and pro-inflammatory cytokines, leading to improved cardiac structure and function.
Signaling pathways in cardiac remodeling and potential intervention by this compound.
Experimental Protocols
The following protocols describe the induction of congestive heart failure in a rat model via myocardial infarction and a subsequent treatment regimen with this compound. These protocols are adapted from established methodologies.
Myocardial Infarction-Induced Congestive Heart Failure Model in Rats
This surgical model is widely used to replicate the pathophysiology of heart failure following a heart attack.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic: Ketamine (80 mg/kg) and Xylazine (10 mg/kg), administered intraperitoneally
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
Ventilator
Procedure:
-
Anesthetize the rat using the ketamine/xylazine cocktail.
-
Intubate the rat and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with the 6-0 silk suture. Successful ligation is confirmed by the observation of myocardial blanching.
-
Close the chest in layers.
-
Administer post-operative analgesia as required.
-
Allow the animals to recover for a period of two weeks to allow for the development of heart failure.
Workflow for inducing myocardial infarction in a rat model.
This compound Administration Protocol
This protocol is adapted from a study using hydrochlorothiazide in a similar model. The dosage is based on the reported effective dose of hydrochlorothiazide, and dose-response studies for this compound are recommended.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Two weeks post-LAD ligation, randomly assign the rats to the following groups:
-
Sham-operated + Vehicle
-
CHF + Vehicle (Control)
-
CHF + this compound (e.g., 0.5 - 2.0 mg/kg/day, administered orally via gavage)
-
-
Prepare a suspension of this compound in the vehicle at the desired concentration.
-
Administer the treatment daily for a period of 8 weeks.
-
Monitor the animals regularly for signs of distress, weight changes, and overall health.
Data Presentation
The efficacy of this compound should be assessed through various functional and histological parameters. The following tables provide a template for organizing the quantitative data obtained from such studies.
Table 1: Echocardiographic Parameters
| Parameter | Sham + Vehicle | CHF + Vehicle | CHF + this compound |
| Ejection Fraction (%) | |||
| Fractional Shortening (%) | |||
| Left Ventricular Internal Diameter, diastole (mm) | |||
| Left Ventricular Internal Diameter, systole (mm) |
Table 2: Hemodynamic and Biomarker Data
| Parameter | Sham + Vehicle | CHF + Vehicle | CHF + this compound |
| Left Ventricular End-Diastolic Pressure (mmHg) | |||
| Mean Arterial Pressure (mmHg) | |||
| Plasma B-type Natriuretic Peptide (pg/mL) |
Table 3: Histological and Molecular Markers
| Parameter | Sham + Vehicle | CHF + Vehicle | CHF + this compound |
| Collagen Volume Fraction (%) | |||
| TGF-β1 Expression (relative units) | |||
| AT1R Expression (relative units) |
Conclusion
The provided protocols and application notes offer a comprehensive guide for the preclinical evaluation of this compound in a rodent model of congestive heart failure. While the specific dosage and treatment duration may require optimization, the outlined methodologies for heart failure induction and subsequent assessment of cardiac function and remodeling provide a robust framework for investigating the therapeutic potential of this thiazide diuretic. The potential for this compound to modulate key signaling pathways involved in cardiac fibrosis and inflammation warrants further investigation and could position it as a valuable therapeutic agent in the management of congestive heart failure.
References
Application Notes and Protocols for Utilizing Cyclopenthiazide to Study Mechanisms of Electrolyte Imbalance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopenthiazide is a thiazide diuretic that primarily acts on the distal convoluted tubule (DCT) of the nephron.[1] Its mechanism of action involves the inhibition of the sodium-chloride (Na+-Cl-) cotransporter (NCC), leading to increased urinary excretion of sodium and water.[1] This diuretic effect is beneficial in the management of hypertension and edema. However, its action on renal electrolyte handling also makes it a valuable pharmacological tool for studying the mechanisms of electrolyte imbalance, particularly hyponatremia and hypokalemia.[2] These application notes provide detailed protocols for in vivo and in vitro studies using this compound to investigate its effects on electrolyte homeostasis.
Mechanism of Action
This compound exerts its diuretic and antihypertensive effects by binding to and inhibiting the NCC transporter on the apical membrane of DCT cells.[1] This inhibition prevents the reabsorption of Na+ and Cl- from the tubular fluid, leading to natriuresis and diuresis. The increased delivery of sodium to the collecting duct stimulates the exchange of sodium for potassium via the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), resulting in increased potassium excretion and potentially leading to hypokalemia.[3] Furthermore, the volume depletion caused by this compound can stimulate the renin-angiotensin-aldosterone system (RAAS), which can further exacerbate potassium loss. Thiazide diuretics can also lead to hyponatremia, although the mechanisms are multifactorial and can involve factors such as increased thirst and inappropriate antidiuretic hormone (ADH) secretion.
Data Presentation: Quantitative Effects of Thiazide Diuretics on Serum Electrolytes
The following tables summarize the quantitative effects of thiazide diuretics, including this compound, on serum electrolyte concentrations as reported in clinical and preclinical studies.
Table 1: Effect of Thiazide Diuretics on Serum Sodium and Potassium in Humans
| Thiazide Diuretic | Dose | Duration of Treatment | Mean Change in Serum Sodium (mmol/L) | Mean Change in Serum Potassium (mmol/L) | Reference |
| Chlorthalidone | 12.5-25 mg/day | 1 year | Not specified | -0.4 | |
| Hydrochlorothiazide | 50 mg/day | 6 months | Not specified | -0.6 | |
| Bendroflumethiazide | 2.5 mg/day | Not specified | -1.8 (in patients with hyponatremia) | -0.4 |
Table 2: Effect of Hydrochlorothiazide on Serum Potassium in Rats
| Treatment Group | Dose (mg/kg/day) | Duration of Treatment | Serum Potassium (mmol/L) |
| Control | 0 | 4 weeks | ~4.5 |
| Hydrochlorothiazide | 25 | 4 weeks | ~3.5 |
| Hydrochlorothiazide | 50 | 4 weeks | ~3.2 |
| Hydrochlorothiazide | 100 | 4 weeks | ~2.8 |
Note: Data are approximate values derived from graphical representations in the cited study.
Experimental Protocols
In Vivo Protocol: Induction of Electrolyte Imbalance in a Rodent Model
This protocol describes a method for inducing hypokalemia and studying electrolyte balance in rats using this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Metabolic cages for 24-hour urine collection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Analytical equipment for measuring serum and urine electrolytes (e.g., flame photometer, ion-selective electrodes)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment. Provide standard chow and water ad libitum.
-
Baseline Data Collection: Place rats in individual metabolic cages and collect 24-hour urine samples for baseline electrolyte analysis. Collect a baseline blood sample from the tail vein for serum electrolyte analysis.
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle. A suggested dose is 0.5 mg/kg body weight.
-
Administer the this compound suspension or vehicle (for the control group) via intraperitoneal injection daily for 3-7 days. The duration can be adjusted based on the desired severity of electrolyte imbalance.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for any signs of distress.
-
On the final day of treatment, place the rats in metabolic cages for a 24-hour urine collection.
-
At the end of the 24-hour period, collect the final urine sample and a terminal blood sample via cardiac puncture under anesthesia.
-
-
Sample Analysis:
-
Centrifuge the blood samples to separate the serum.
-
Measure sodium and potassium concentrations in the serum and urine samples using a flame photometer or ion-selective electrodes.
-
Measure creatinine levels in both serum and urine to assess renal function and normalize urine electrolyte excretion.
-
In Vitro Protocol: Study of this compound's Effect on a Distal Convoluted Tubule Cell Line
This protocol provides a framework for investigating the direct effects of this compound on a murine distal convoluted tubule (mpkDCT) cell line, which is a suitable model as it expresses the thiazide-sensitive Na+-Cl- cotransporter.
Materials:
-
mpkDCT cell line
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and appropriate growth factors
-
This compound
-
Vehicle (e.g., DMSO)
-
Assay reagents for measuring ion transport (e.g., radioactive tracers like 22Na+, fluorescent ion indicators)
-
Reagents for molecular analysis (e.g., RNA extraction kits, qPCR reagents, antibodies for Western blotting)
Procedure:
-
Cell Culture: Culture mpkDCT cells in appropriate flasks or multi-well plates until they form a confluent monolayer.
-
Drug Treatment:
-
Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO).
-
Dilute the this compound stock solution in a serum-free culture medium to the desired final concentrations (e.g., 1, 10, 100 µM).
-
Treat the confluent cell monolayers with the this compound-containing medium or vehicle control for a specified period (e.g., 1, 4, 24 hours).
-
-
Measurement of Ion Transport:
-
Assess the activity of the NCC transporter by measuring the uptake of a radioactive tracer such as 22Na+ in the presence and absence of this compound.
-
Alternatively, use fluorescent ion indicators to measure changes in intracellular sodium or chloride concentrations in response to this compound treatment.
-
-
Molecular Analysis:
-
Gene Expression: Extract total RNA from the treated and control cells and perform quantitative real-time PCR (qPCR) to analyze the expression levels of genes encoding for key ion transporters and channels (e.g., NCC, ENaC, ROMK).
-
Protein Expression: Lyse the cells and perform Western blot analysis to determine the protein levels and phosphorylation status of NCC and other relevant transporters.
-
Visualizations
Signaling Pathway of this compound-Induced Electrolyte Imbalance
Caption: this compound's mechanism of inducing electrolyte imbalance.
Experimental Workflow for In Vivo Studies
References
Application Notes and Protocols for Cyclopenthiazide-Induced Renal Dysfunction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazide diuretics, including cyclopenthiazide, are primarily used for the management of hypertension and edema. However, at higher doses and with chronic exposure, these compounds can lead to renal dysfunction. Intentionally inducing a state of controlled renal dysfunction using this compound in a research setting allows for the study of the underlying mechanisms of drug-induced nephrotoxicity, the progression of chronic kidney disease (CKD), and the evaluation of potential therapeutic interventions.
This document provides detailed application notes and protocols for establishing animal models of renal dysfunction using this compound, with a primary focus on rodent models. Due to the limited availability of specific data for this compound, a well-documented model using the structurally related thiazide, hydrochlorothiazide (HCTZ), is presented as a foundational protocol. This can be adapted for this compound with appropriate dose-ranging studies.
Mechanism of Action and Rationale for Model Development
This compound exerts its diuretic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule (DCT) of the nephron[1]. This leads to increased excretion of sodium, chloride, and water. Chronic administration of high doses of thiazide diuretics can lead to a state of renal dysfunction characterized by electrolyte imbalances, and in some cases, structural damage to the kidneys. Studies in rats have shown that long-term administration of high doses of hydrochlorothiazide can cause severe chronic renal disease, including nephrosis, mineralization at the corticomedullary junction, and secondary parathyroid hyperplasia[2]. This provides a basis for developing a reproducible model of drug-induced chronic renal dysfunction.
Experimental Protocols
Protocol 1: Chronic Renal Dysfunction Model in Rats using Dietary Administration (Based on Hydrochlorothiazide Data)
This protocol is adapted from long-term toxicology and carcinogenicity studies of hydrochlorothiazide in F344 rats[2]. It is recommended as a starting point for inducing chronic renal dysfunction.
Objective: To induce a state of chronic renal dysfunction in rats through long-term dietary administration of a thiazide diuretic.
Animal Model:
-
Species: Rat
-
Strain: Fischer 344 (F344/N)
-
Sex: Male and Female
-
Age: 6-8 weeks at the start of the study
Materials:
-
This compound or Hydrochlorothiazide (USP grade)
-
Standard rodent chow
-
Feed mixer
-
Metabolic cages for urine and feces collection
-
Equipment for blood collection (e.g., tail vein, saphenous vein)
-
Analytical equipment for measuring serum and urine biochemistry
Procedure:
-
Dose Selection and Medicated Feed Preparation:
-
Dose Ranging (Recommended for this compound): Based on the oral LD50 of this compound in rats, conduct a preliminary dose-ranging study to determine tolerated doses that induce renal effects without causing excessive morbidity or mortality.
-
HCTZ Dose Levels (for reference): The National Toxicology Program study used dietary concentrations of 250, 500, and 2000 ppm of hydrochlorothiazide[2].
-
Feed Preparation:
-
Calculate the required amount of this compound based on the desired dietary concentration (ppm) and the total amount of feed to be prepared.
-
Grind the standard rodent chow into a fine powder.
-
In a separate container, mix the calculated amount of this compound with a small portion of the powdered chow to create a premix.
-
Add the premix to the bulk of the powdered chow in a feed mixer and blend until a homogenous mixture is achieved.
-
The medicated feed can be provided as a powder or re-pelleted.
-
-
-
Animal Acclimation and Housing:
-
Acclimate animals to the housing facility for at least one week prior to the start of the study.
-
House animals in standard cages with a 12-hour light/dark cycle and controlled temperature and humidity.
-
Provide ad libitum access to water and the appropriate medicated or control diet.
-
-
Experimental Groups:
-
Control Group: Rats receiving standard, non-medicated chow.
-
Low-Dose Group: Rats receiving chow with a low concentration of this compound.
-
Mid-Dose Group: Rats receiving chow with a medium concentration of this compound.
-
High-Dose Group: Rats receiving chow with a high concentration of this compound.
-
A minimum of 8-10 animals per group is recommended.
-
-
Duration of Study:
-
For a chronic model, the duration can range from several weeks to months, up to 2 years as in the HCTZ carcinogenicity study[2]. The duration should be sufficient to observe significant changes in renal function and histology.
-
-
Monitoring and Sample Collection:
-
Daily: Observe animals for clinical signs of toxicity (e.g., changes in appearance, behavior, food and water consumption).
-
Weekly: Record body weights.
-
Bi-weekly or Monthly:
-
Place animals in metabolic cages for 24-hour urine collection. Measure urine volume and collect samples for analysis of creatinine, electrolytes (Na+, K+, Cl-, Ca2+), and protein.
-
Collect blood samples for analysis of serum creatinine, blood urea nitrogen (BUN), and electrolytes.
-
-
End of Study:
-
Collect terminal blood and urine samples.
-
Euthanize animals and perform a gross necropsy.
-
Collect kidneys for histopathological analysis. One kidney can be fixed in 10% neutral buffered formalin for histology, and the other can be snap-frozen for molecular analysis (e.g., measurement of fibrosis and oxidative stress markers).
-
-
Experimental Workflow Diagram:
Caption: Experimental workflow for the this compound-induced renal dysfunction model.
Data Presentation
Table 1: Expected Changes in Renal Function Parameters in a Thiazide-Induced Renal Dysfunction Model
| Parameter | Expected Change | Rationale | Reference |
| Serum Creatinine | Increase | Decreased glomerular filtration rate (GFR) | |
| Blood Urea Nitrogen (BUN) | Increase | Decreased renal clearance of urea | |
| Creatinine Clearance | Decrease | Direct indicator of reduced GFR | |
| Urine Volume | Initial Increase, may normalize or decrease with chronic dysfunction | Diuretic effect followed by potential renal impairment | |
| Urinary Sodium (Na+) | Initial Increase, may normalize | Initial natriuretic effect, followed by compensatory mechanisms | |
| Urinary Potassium (K+) | Increase or No Change | Thiazides can increase potassium excretion | |
| Serum Potassium (K+) | Decrease (Hypokalemia) | Increased renal potassium loss | |
| Urinary Calcium (Ca2+) | Decrease | Thiazides promote calcium reabsorption in the DCT | |
| Serum Calcium (Ca2+) | Increase (Hypercalcemia) | Increased renal calcium reabsorption | |
| Urinary Protein | Increase | Glomerular and/or tubular damage |
Note: The magnitude of these changes will be dose- and time-dependent.
Table 2: Histopathological Findings in a Thiazide-Induced Chronic Renal Disease Model in Rats
| Tissue | Finding | Description | Reference |
| Kidney Cortex | Chronic Progressive Nephropathy | Glomerular sclerosis, tubular atrophy and dilation, interstitial fibrosis, and inflammatory cell infiltration. | |
| Tubular Mineralization | Calcification within the renal tubules, particularly at the corticomedullary junction. | ||
| Kidney Medulla | Medullary Tubular Injury | Degeneration and necrosis of medullary tubules. | |
| Parathyroid Gland | Diffuse Hyperplasia | Enlargement of the parathyroid gland secondary to chronic renal disease and altered calcium/phosphate homeostasis. |
Signaling Pathways
The precise signaling pathways mediating this compound-induced renal dysfunction are not fully elucidated but are likely multifactorial, involving both direct effects of the drug and secondary responses to altered renal hemodynamics and electrolyte balance. Based on the known effects of thiazides and general mechanisms of drug-induced nephrotoxicity, the following pathways are likely to be involved:
-
Renin-Angiotensin-Aldosterone System (RAAS) Activation: Volume depletion caused by diuresis can lead to activation of the RAAS. Chronic RAAS activation is a key driver of renal fibrosis and inflammation.
-
Oxidative Stress: Thiazide diuretics may induce oxidative stress in renal tubular cells, leading to cellular damage and apoptosis. This can be assessed by measuring markers such as malondialdehyde (MDA) and the activity of antioxidant enzymes like superoxide dismutase (SOD).
-
Transforming Growth Factor-beta (TGF-β) Signaling: TGF-β is a major pro-fibrotic cytokine that plays a central role in the development of renal fibrosis. Increased expression of TGF-β and its downstream signaling components (e.g., Smads) is a hallmark of chronic kidney disease and can be investigated in this model.
Putative Signaling Pathway Diagram:
Caption: Putative signaling pathways in this compound-induced renal dysfunction.
Conclusion
References
Application Notes and Protocols for Measuring Cyclopenthiazide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopenthiazide is a thiazide diuretic that exerts its therapeutic effects by inhibiting the sodium-chloride symporter (NCC), also known as solute carrier family 12 member 3 (SLC12A3).[1][2] This transporter is primarily located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2] By blocking NCC, this compound inhibits the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn lowers blood pressure.[1] These application notes provide detailed protocols for in vitro assays to measure the activity of this compound and other thiazide diuretics on the human NCC transporter.
Mechanism of Action of this compound
This compound and other thiazide diuretics competitively inhibit the Na+/Cl- cotransporter (NCC) on the apical membrane of DCT cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. The resulting increase in luminal ion concentration leads to an osmotic retention of water, causing diuresis. The antihypertensive effect is initially due to this diuretic action, which reduces plasma volume.
Signaling Pathway of NCC Inhibition by this compound
Caption: Mechanism of this compound action on the NCC transporter.
Quantitative Data Presentation
| Compound | IC50 (µM) | Cell Line | Assay Type | Reference |
| Hydrochlorothiazide | ~18 | HEK293 | Radioactive Iodide (¹²⁵I) Uptake | |
| Polythiazide | Potent Inhibitor | Xenopus laevis oocytes | Ion Uptake | |
| Metolazone | Potent Inhibitor | Xenopus laevis oocytes | Ion Uptake | |
| Chlorthalidone | Less Potent than Trichlormethiazide | Xenopus laevis oocytes | Ion Uptake | |
| This compound | Data not readily available | - | - | - |
Experimental Protocols
The most common in vitro method to determine the inhibitory activity of compounds on the NCC transporter is the iodide uptake assay. This assay utilizes a cell line, typically Human Embryonic Kidney 293 (HEK293) cells, that is stably transfected to express the human SLC12A3 gene. Since NCC can also transport iodide (I-), the influx of iodide is used as a surrogate for Na+-Cl- cotransport activity. Both radioactive and non-radioactive methods are available.
Protocol 1: Non-Radioactive Iodide Uptake Assay
This method is based on the Sandell-Kolthoff reaction, where iodide catalyzes the reduction of cerium(IV) to cerium(III), leading to a measurable color change.
Experimental Workflow
Caption: Workflow for the non-radioactive iodide uptake assay.
Materials:
-
HEK293 cells stably expressing human SLC12A3 (HEK293-hSLC12A3)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418) or other selection antibiotic
-
96-well cell culture plates
-
Chloride-free buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 15 mM HEPES, pH 7.4)
-
Uptake buffer (Chloride-free buffer containing NaI)
-
This compound
-
Cell lysis buffer
-
Reagents for Sandell-Kolthoff reaction (Arsenious acid, Ceric ammonium sulfate)
-
Spectrophotometer
Procedure:
-
Cell Culture: Maintain HEK293-hSLC12A3 cells in DMEM supplemented with 10% FBS, penicillin-streptomycin, and the appropriate selection antibiotic.
-
Cell Seeding: Seed cells into 96-well plates at a density that ensures they reach 80-90% confluency on the day of the assay.
-
Pre-incubation:
-
On the day of the assay, wash the cells twice with pre-warmed chloride-free buffer.
-
Prepare serial dilutions of this compound in chloride-free buffer.
-
Add the this compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (a known NCC inhibitor like hydrochlorothiazide).
-
-
Iodide Uptake:
-
Initiate the uptake by adding the uptake buffer containing a final concentration of 1 mM NaI to each well.
-
Incubate for 10-20 minutes at 37°C.
-
-
Termination and Lysis:
-
Stop the uptake by rapidly washing the cells three times with ice-cold chloride-free buffer.
-
Lyse the cells by adding cell lysis buffer and incubating for 30 minutes at room temperature.
-
-
Iodide Measurement:
-
Transfer the cell lysates to a new 96-well plate.
-
Add the Sandell-Kolthoff reaction reagents according to a validated protocol.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of NaI.
-
Determine the intracellular iodide concentration for each well.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Radioactive Iodide (¹²⁵I) Uptake Assay
This assay directly measures the uptake of radioactive iodide (¹²⁵I) into the cells.
Experimental Workflow
Caption: Workflow for the radioactive iodide uptake assay.
Materials:
-
HEK293-hSLC12A3 cells
-
24-well cell culture plates
-
Pre-incubation buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 15 mM HEPES, pH 7.4)
-
Uptake buffer containing NaI and Na¹²⁵I
-
This compound
-
Ice-cold wash buffer
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Gamma counter
Procedure:
-
Cell Culture and Seeding: Follow the same procedure as for the non-radioactive assay, but seed the cells in 24-well plates.
-
Pre-incubation:
-
Wash the cells with pre-incubation buffer.
-
Pre-incubate the cells for 10-15 minutes with the pre-incubation buffer containing varying concentrations of this compound.
-
-
Iodide Uptake:
-
Initiate the uptake by replacing the pre-incubation buffer with uptake buffer containing 1 mM NaI and approximately 0.25 µCi/ml Na¹²⁵I.
-
Incubate the plates at room temperature for 1 hour.
-
-
Termination and Washing:
-
Stop the uptake by rapidly washing the cells three times with ice-cold wash buffer.
-
-
Cell Lysis and Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Logical Relationships in Assay Development
The development of a robust assay for measuring this compound activity follows a logical progression of steps, from target identification to assay validation.
Caption: Logical workflow for assay development.
Conclusion
These application notes provide a comprehensive guide for the in vitro characterization of this compound and other thiazide diuretics. The detailed protocols for both non-radioactive and radioactive iodide uptake assays offer robust methods for determining the inhibitory potency of these compounds on the human NCC transporter. By following these methodologies, researchers can obtain reliable and reproducible data to advance the understanding and development of drugs targeting the SLC12A3 transporter.
References
Application Notes and Protocols for Cyclopenthiazide Dosage Calculations in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopenthiazide is a thiazide diuretic primarily utilized for its antihypertensive and diuretic properties.[1][2] Its mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron.[1] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased urinary output and a subsequent reduction in blood volume and blood pressure.[1] These application notes provide a comprehensive overview of this compound dosage calculations for in vivo experiments, supported by experimental protocols and a summary of reported dosages.
Data Presentation: this compound In Vivo Dosages
The following table summarizes quantitative data on this compound dosages from in vivo studies. It is crucial to note that optimal dosage can vary significantly based on the animal model, experimental objective, and route of administration.
| Animal Model | Dosage | Route of Administration | Frequency | Observed Effect(s) |
| Wistar Rats | 0.5 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Increased excretion of p-aminohippurate (PAH).[3] |
Experimental Protocols
Protocol 1: Evaluation of Diuretic Activity in Rats
Objective: To determine the diuretic, natriuretic, and kaliuretic effects of this compound in a rat model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile saline)
-
Male Wistar rats (200-250 g)
-
Metabolic cages
-
Saline solution (0.9% NaCl)
-
Equipment for electrolyte analysis (e.g., flame photometer, ion-selective electrodes)
Procedure:
-
Acclimatization: House rats individually in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the environment.
-
Fasting: Withhold food but not water for 18 hours before the experiment to ensure a uniform baseline.
-
Hydration: Administer a saline load of 25 mL/kg via oral gavage to all animals to promote baseline urine flow.
-
Grouping and Administration:
-
Divide animals into experimental groups (n=6-8 per group), including a vehicle control group and at least three dose levels of this compound (e.g., 0.1, 0.5, 2.5 mg/kg).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage).
-
-
Urine Collection: Collect urine at predetermined intervals (e.g., 0-4, 4-8, and 8-24 hours) post-administration.
-
Analysis:
-
Measure the total volume of urine for each collection period.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.
-
-
Data Interpretation: Compare the urine volume and electrolyte excretion between the this compound-treated groups and the vehicle control group to determine the diuretic, natriuretic, and kaliuretic effects.
Protocol 2: Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the antihypertensive efficacy of this compound in a genetic model of hypertension.
Materials:
-
This compound
-
Vehicle
-
Male Spontaneously Hypertensive Rats (SHR) (12-16 weeks old, with established hypertension)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography) or telemetry system.
Procedure:
-
Acclimatization and Baseline Measurement:
-
Acclimatize the SHRs to the blood pressure measurement procedure for at least one week before the study begins.
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3-5 consecutive days.
-
-
Grouping and Administration:
-
Randomly assign animals to a vehicle control group and this compound treatment groups (e.g., 0.5, 1, 5 mg/kg).
-
Administer the designated treatment daily via the chosen route (e.g., oral gavage) for a predetermined period (e.g., 2-4 weeks).
-
-
Blood Pressure Measurement:
-
Measure SBP, DBP, and HR at regular intervals throughout the study (e.g., weekly) and at the end of the treatment period.
-
Measurements should be taken at the same time of day to minimize diurnal variations.
-
-
Data Analysis: Compare the changes in blood pressure and heart rate from baseline between the treatment and control groups to evaluate the antihypertensive effect of this compound.
Mandatory Visualizations
Signaling Pathway of Thiazide Diuretics
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Experimental Workflow for Diuretic Activity Assay
Caption: Workflow for assessing diuretic activity.
References
- 1. The case for low dose diuretics in hypertension: comparison of low and conventional doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antihypertensive and metabolic effects of low and conventional dose this compound in type II diabetics with hypertension [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols for the Determination of Cyclopenthiazide and its Metabolites in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of validated analytical techniques for the quantitative determination of cyclopenthiazide and its metabolites in biological matrices. The protocols detailed below are intended to guide researchers in developing and implementing robust bioanalytical methods for pharmacokinetic, toxicokinetic, and drug metabolism studies.
Introduction
This compound is a thiazide diuretic used in the management of hypertension and edema.[1] Accurate measurement of this compound and its metabolites in biological samples such as plasma, serum, and urine is essential for evaluating its efficacy and safety.[2] This document outlines protocols for sample preparation and analysis using state-of-the-art techniques including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
The quantitative analysis of drugs and their metabolites in biological fluids is crucial for therapeutic drug monitoring, pharmacokinetic/pharmacodynamic studies, and forensic toxicology.[3] Hyphenated analytical techniques are often preferred due to their high sensitivity, selectivity, and accuracy.[4]
Sample Preparation Techniques
The choice of sample preparation technique is critical for removing interfering substances from the complex biological matrix, thereby enhancing the sensitivity and specificity of the analytical method.[5] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The use of a stable isotope-labeled internal standard, such as this compound-d9, is recommended to correct for variability during sample preparation and analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that can produce very clean extracts. It is particularly useful for complex matrices like urine and plasma.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a reversed-phase SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 200 µL of human plasma, add 20 µL of an internal standard working solution (e.g., 1 µg/mL this compound-d9 in methanol). Vortex the sample for 10 seconds and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 1 mL of plasma, add a suitable internal standard.
-
Extraction: Add 5 mL of an organic solvent mixture, such as n-hexane-ethylacetate-isoamyl alcohol (88:10:2, v/v/v), and vortex for 2 minutes.
-
Centrifugation: Centrifuge the sample for 1 minute at 1500 rpm to separate the organic and aqueous layers.
-
Evaporation and Reconstitution: Transfer the organic phase to a clean tube and evaporate to dryness at 45°C under a stream of nitrogen. Reconstitute the residue in 0.5 mL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm membrane filter before injection into the HPLC system.
Protein Precipitation (PPT)
PPT is a simpler and faster method for removing proteins from plasma or serum samples.
Experimental Protocol: Protein Precipitation (PPT)
-
Precipitation: To a 500 µL aliquot of a plasma sample, add 100 µL of 0.05 M HCl to precipitate the proteins.
-
Vortexing: Vortex the mixture for 45 seconds.
-
Extraction (Optional): Add 3 mL of a suitable organic solvent (e.g., toluene) and vortex for another 45 seconds.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue with 75 µL of the mobile phase.
Quantitative Data Summary for Sample Preparation
The following tables summarize quantitative data from studies on the extraction of thiazide diuretics. While specific data for this compound may vary, the data for hydrochlorothiazide serves as a reliable proxy.
Table 1: Solid-Phase Extraction (SPE) Recovery
| Analyte | SPE Cartridge | Biological Matrix | Recovery (%) |
|---|---|---|---|
| Hydrochlorothiazide | Reversed-Phase | Human Plasma | >90% |
| Hydrochlorothiazide | Cation Exchange | Human Urine | 85-95% |
Table 2: Liquid-Liquid Extraction (LLE) Recovery
| Analyte | Extraction Solvent | Biological Matrix | Recovery (%) |
|---|---|---|---|
| Hydrochlorothiazide | Ethyl Acetate | Human Plasma | 80-90% |
| Thiazide Diuretics | n-hexane-ethylacetate-isoamyl alcohol | Human Plasma | >85% |
Table 3: Method Precision
| Sample Preparation Method | Biological Matrix | Intra-batch Precision (% CV) | Inter-batch Precision (% CV) |
|---|---|---|---|
| SPE | Human Plasma | <15% | <15% |
| LLE | Human Plasma | <10% | <10% |
| PPT | Human Plasma | <15% | <15% |
Analytical Techniques
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred technique for the quantification of this compound and its metabolites due to its high selectivity, sensitivity, and speed.
Experimental Protocol: LC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., ZORBAX ODS, 4.6 x 150 mm).
-
Mobile Phase: A gradient of 0.01 M potassium dihydrogen phosphate and acetonitrile (65:35, v/v) adjusted to pH 4.25 with glacial acetic acid.
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: -4500 V.
-
Multiple Reaction Monitoring (MRM): Precursor and product ions for this compound and its metabolites should be optimized by infusing a standard solution into the mass spectrometer.
-
Table 4: Proposed MRM Transitions for this compound
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | Negative (ESI-) | 378.0 | To be determined experimentally | To be determined experimentally |
| this compound-d9 | Negative (ESI-) | 387.0 | To be determined experimentally | To be determined experimentally |
Note: The specific product ions and optimal collision energies need to be determined experimentally.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the determination of this compound, particularly in pharmaceutical formulations and for therapeutic drug monitoring.
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: A 25 cm CN column with a 4.6 mm inner diameter and a 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile, methanol, and phosphoric acid. The exact proportions should be optimized for the best separation.
-
Detection Wavelength: 271 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the screening and confirmation of diuretics in urine. This method often requires a derivatization step to make the analytes volatile.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Perform LLE as described in section 2.2.
-
Derivatization: Evaporate the extract and derivatize the residue with a suitable agent (e.g., methyl iodide) to form methyl derivatives. This can be accelerated using microwave irradiation.
-
GC-MS Conditions:
-
Column: A phenyl-methyl silicone column.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Ionization: Electron Ionization (EI).
-
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Postulated metabolic pathway of this compound.
Disclaimer: The metabolic pathway is postulated based on the general metabolism of thiazide diuretics, as specific literature on this compound metabolites is limited. The drug is extensively metabolized in the liver.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 4. frontiersin.org [frontiersin.org]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Cyclopenthiazide Aqueous Solution Stability & Degradation Technical Support Center
Welcome to the Technical Support Center for Cyclopenthiazide. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation issues encountered when working with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The two main degradation pathways for this compound in aqueous solutions are hydrolysis and photodegradation. Hydrolysis is the most significant pathway, involving the cleavage of the thiazide ring.[1] Thiazide diuretics are also susceptible to degradation under photolytic stress, particularly from UV light.[1]
Q2: What is the main degradation product of this compound hydrolysis?
A2: The primary degradation product from the hydrolysis of chlorinated thiazides like this compound is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB).[2]
Q3: How do pH, temperature, and light affect the stability of this compound solutions?
A3:
-
pH: this compound, similar to other thiazide diuretics, is more susceptible to degradation at higher pH values.[2][3] Lower pH conditions generally improve the stability of thiazides.
-
Temperature: Increased temperature accelerates the degradation of this compound. For optimal stability, stock solutions should be stored at low temperatures, such as -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Light: Exposure to light, especially UV light, can induce degradation. It is crucial to protect this compound solutions from light during storage and handling.
Q4: Are there any recommended storage conditions for this compound stock solutions?
A4: Yes, to ensure long-term stability, it is paramount to store this compound under appropriate conditions. The solid form should be protected from light and stored at 4°C. For aqueous stock solutions, the following conditions are recommended:
-
-20°C: Stable for up to 1 month (protect from light).
-
-80°C: Stable for up to 6 months (protect from light).
It is also critical to handle the solid compound and solutions in a controlled environment to minimize exposure to humidity, as moisture can negatively impact its physical properties.
Troubleshooting Guide
Problem 1: I am observing a rapid loss of this compound concentration in my aqueous solution.
-
Question: What is the pH of your solution?
-
Answer: Thiazide diuretics degrade faster at higher pH values. Consider buffering your solution to a lower pH if your experimental conditions allow.
-
-
Question: How are you storing your solution?
-
Answer: Elevated temperatures and exposure to light accelerate degradation. Ensure your solutions are stored at the recommended low temperatures (-20°C or -80°C) and are protected from light.
-
-
Question: Have you considered the purity of your water and other reagents?
-
Answer: Impurities in the water or other components of your solution could potentially catalyze degradation. Use high-purity water and reagents.
-
Problem 2: I am seeing unexpected peaks in my HPLC chromatogram.
-
Question: Have you identified the main degradation product?
-
Answer: The primary hydrolytic degradation product is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB). You can confirm its presence by comparing the retention time with a standard or by using mass spectrometry for identification.
-
-
Question: Could the unexpected peaks be from photodegradation?
-
Answer: If your solutions have been exposed to light, you may be observing photodegradation products. For some thiazides, photodegradation can lead to the formation of chlorothiazide. Ensure all handling and storage of this compound solutions are performed under light-protected conditions.
-
Quantitative Data Summary
Note: Specific quantitative degradation kinetic data for this compound is limited in the available literature. The following tables summarize data for the closely related and structurally similar compound, hydrochlorothiazide (HCTZ), which can be used as a reasonable estimate for the behavior of this compound.
Table 1: Summary of Forced Degradation Studies on Hydrochlorothiazide (HCTZ)
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 4 hours | 60°C | 8.98% | |
| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | 60°C | 4.39% | |
| Oxidation | 3% v/v H₂O₂ | 4 hours | 60°C | 36.13% | |
| Thermal Degradation | Dry Heat | 48 hours | 60°C | 14.21% | |
| Photodegradation | UV Light | 48 hours | Ambient | 13.48% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on established methods for thiazide diuretics and is designed to separate this compound from its primary degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 2.7 g/L KH₂PO₄ adjusted to pH 3.2 with phosphoric acid) in a ratio of approximately 60:40 (v/v). The exact ratio may need to be optimized for your specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare the mobile phase, filter it through a 0.45 µm membrane filter, and degas it.
-
Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Prepare your sample solutions by diluting them with the mobile phase to a concentration within the linear range of the method.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and peak area of the standard. Degradation products will typically elute at different retention times.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Objective: To generate degradation products of this compound under various stress conditions.
-
Initial Drug Concentration: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 1N HCl and reflux for a specified period (e.g., 6 hours) at an elevated temperature (e.g., 96-98°C). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the drug solution with an equal volume of 1N NaOH and reflux under the same conditions as acid hydrolysis. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) and heat at a controlled temperature (e.g., 60°C) for a set time.
-
Thermal Degradation (Dry Heat): Expose the solid drug to dry heat (e.g., 60°C) for an extended period (e.g., 48 hours).
-
Thermal Degradation (Wet Heat): Reflux the drug solution in water for a specified time (e.g., 6 hours) at an elevated temperature (e.g., 96-98°C).
-
Photodegradation: Expose the drug solution to a light source providing both UV and visible light for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method (see Protocol 1). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting guide for unexpected degradation.
References
Technical Support Center: Cyclopenthiazide Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of cyclopenthiazide degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathway for this compound, like other thiazide diuretics, is hydrolysis. It is also susceptible to oxidative and photolytic degradation.
Q2: What is the major degradation product of this compound under hydrolytic stress?
A2: Under hydrolytic conditions (acidic, basic, and neutral), the main degradation product of this compound is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB). This is a common degradant for many chlorinated thiazide diuretics.
Q3: What are the known degradation products of this compound under oxidative and photolytic stress?
A3: While this compound is known to be sensitive to oxidation and light, specific degradation products under these conditions are not extensively documented in the literature. However, based on studies of the related compound hydrochlorothiazide, oxidative stress may lead to the formation of chlorothiazide, and photolytic degradation can also yield chlorothiazide among other products. Further investigation using techniques like LC-MS/MS is recommended for definitive identification of these degradation products for this compound.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and its degradation products.
Q4: My this compound peak is showing significant tailing in my reverse-phase HPLC analysis. What are the likely causes and how can I fix it?
A4: Peak tailing for this compound is a common issue and is often caused by secondary interactions between the basic nitrogen atoms in the this compound molecule and acidic residual silanol groups on the silica-based stationary phase of the HPLC column. Here’s a step-by-step troubleshooting guide:
-
Check and Adjust Mobile Phase pH: The pKa of this compound is approximately 9.2. To minimize silanol interactions, the mobile phase pH should be adjusted to at least 2 pH units below the pKa of the analyte. An acidic mobile phase (pH 3-4) will protonate the silanol groups, reducing their interaction with the basic sites on the this compound molecule.
-
Use an End-Capped Column: Employing a modern, high-purity, end-capped C18 or C8 column can significantly reduce peak tailing by minimizing the number of accessible free silanol groups.
-
Incorporate a Mobile Phase Modifier: Adding a small amount of a competitive base, like triethylamine (TEA) or dimethyloctylamine (DMOA), to the mobile phase can help to mask the active silanol sites on the column, thereby improving peak shape.
-
Optimize Analyte Concentration: High sample concentrations can lead to column overload and peak tailing. Try injecting a more dilute sample to see if the peak shape improves.
-
Check for Extra-Column Volume: Excessive tubing length and/or diameter between the injector, column, and detector can contribute to band broadening and peak tailing. Ensure all connections are secure and tubing is as short and narrow as practical.
Q5: I am observing split peaks for this compound in my chromatogram. What could be the reason and how do I resolve it?
A5: Peak splitting can arise from several factors. Here’s how to troubleshoot this issue:
-
Column Contamination or Void: The most common cause of split peaks for all analytes in a run is a contaminated guard column or a void at the head of the analytical column. First, try removing the guard column to see if the problem is resolved. If splitting persists, reversing and flushing the analytical column (if the manufacturer's instructions permit) may help. If not, the column may need to be replaced.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including splitting. Ensure your sample solvent is as close in composition to the initial mobile phase as possible.
-
Co-elution of an Impurity: It is possible that the split peak is actually two co-eluting compounds. To check this, try altering the chromatographic conditions (e.g., changing the mobile phase composition, gradient slope, or temperature) to see if the two peaks can be resolved.
-
Injector Issues: A partially blocked injector port or a poorly seated injection needle can also lead to a split injection stream and, consequently, split peaks. Inspect and clean the injector as per the manufacturer's instructions.
Quantitative Data
The following table summarizes the degradation kinetics of this compound under different stress conditions at room temperature.
| Stress Condition | Half-life (t½) in hours |
| Acidic (0.1 M HCl) | 5.63[1] |
| Alkaline (0.01 M NaOH) | 7.65[1] |
| Neutral (Water) | 13.72[1] |
| Oxidative (15% H₂O₂) | 30.13[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies on this compound to generate its degradation products.
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol and add 10 mL of 1 M HCl. Reflux the solution at 80°C for 8 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol and add 10 mL of 1 M NaOH. Reflux the solution at 80°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase for analysis.
-
Neutral Hydrolysis: Dissolve 10 mg of this compound in 20 mL of water and reflux at 80°C for 12 hours. Cool and dilute with mobile phase for analysis.
-
Oxidative Degradation: Dissolve 10 mg of this compound in 20 mL of methanol and add 10 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) and visible light in a photostability chamber for a total exposure of not less than 1.2 million lux hours and 200 watt hours/square meter. Analyze the solution by HPLC.
-
Thermal Degradation: Keep a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the sample in mobile phase for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This method is designed to separate this compound from its potential degradation products.
-
Chromatographic System:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size (end-capped)
-
Mobile Phase: A mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample (or the residue from the forced degradation study) in the mobile phase to obtain a final concentration of approximately 50 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the elution of this compound and any degradation products. The retention time for this compound under these conditions is expected to be around 6-8 minutes, while the more polar degradation product, ACB, will elute earlier.
-
Visualizations
Caption: Experimental workflow for forced degradation and analysis of this compound.
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for common HPLC peak shape issues with this compound.
References
Technical Support Center: Optimizing Cyclopenthiazide Dosage in Research Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopenthiazide in research animals. The focus is on optimizing dosage to achieve desired diuretic effects while minimizing common side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a thiazide diuretic that primarily acts on the kidneys. It inhibits the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn lowers blood pressure and reduces fluid retention.
Q2: What are the most common side effects of this compound observed in animal studies?
A2: The most common side effects are direct extensions of this compound's diuretic action and include:
-
Electrolyte Imbalances: Particularly hypokalemia (low potassium) and hyponatremia (low sodium).
-
Dehydration: Due to excessive fluid loss.
-
Metabolic Changes: Potential for hyperglycemia (increased blood sugar).
-
Renal and Hepatic Effects: Changes in kidney and liver function markers may be observed at higher doses.
Q3: What is a general starting dose for this compound in rats?
A3: Based on available literature, a dose of 0.5 mg/kg administered intraperitoneally (i.p.) has been used in female Wistar rats to study its effects on kidney excretion. This can serve as a starting point for dose-ranging studies.
Q4: How can I monitor for dehydration in my research animals?
A4: Monitor for physical signs such as scruffy coat, sunken eyes, and reduced skin turgor. A body weight loss of 15% is often considered a humane endpoint. Physiological monitoring includes measuring plasma osmolality, hematocrit, and plasma corticosterone levels, which are expected to increase with dehydration.
Q5: What is the best method for blood collection to monitor electrolyte levels in rats and mice?
A5: For repeated, small-volume blood sampling in rats, the saphenous or tail vein are common and well-tolerated sites. For terminal studies requiring a larger volume, cardiac puncture under anesthesia is appropriate. In mice, saphenous vein sampling is also a viable option. Always adhere to institutional guidelines for blood collection volumes and frequency to avoid undue stress and anemia in the animals.
Troubleshooting Guides
Issue 1: Excessive Diuresis and Dehydration
-
Symptoms: Rapid and significant weight loss (>10% within 24-48 hours), lethargy, decreased food and water intake, signs of poor perfusion (pale extremities).
-
Possible Causes:
-
The administered dose is too high for the specific animal model (strain, age, sex).
-
Synergistic effects with other administered compounds.
-
Underlying renal sensitivity.
-
-
Troubleshooting Steps:
-
Reduce the Dose: Decrease the this compound dose by 25-50% in the next experimental cohort.
-
Hydration Support: Provide supplemental hydration, such as subcutaneous injections of sterile saline or a hydrogel pack in the cage.
-
Monitor Body Weight: Weigh the animals daily, or even twice daily, during the initial phase of treatment.
-
Assess Hydration Markers: If the issue persists, measure hematocrit or plasma osmolality to quantify dehydration.
-
Issue 2: Significant Electrolyte Imbalance (Hypokalemia)
-
Symptoms: Muscle weakness, lethargy. In severe cases, cardiac arrhythmias may occur. Confirmation requires blood analysis.
-
Possible Causes:
-
High doses of this compound leading to excessive potassium excretion.
-
Inadequate dietary potassium.
-
-
Troubleshooting Steps:
-
Dose Adjustment: Lower the this compound dose.
-
Potassium Supplementation: Consider supplementing the drinking water or diet with potassium chloride (KCl). The amount of supplementation should be carefully calculated and monitored.
-
Regular Blood Monitoring: Collect blood samples at baseline and at regular intervals during the study to monitor serum potassium levels.
-
Review Diet: Ensure the standard chow provides adequate levels of potassium.
-
Issue 3: Inconsistent Diuretic Effect
-
Symptoms: High variability in urine output and blood pressure reduction between animals receiving the same dose.
-
Possible Causes:
-
Inaccurate dosing or administration.
-
Variability in animal hydration status before dosing.
-
Genetic variability within the animal strain.
-
-
Troubleshooting Steps:
-
Verify Dosing Technique: Ensure accurate calculation of dose based on the most recent body weight and precise administration (e.g., proper i.p. or oral gavage technique).
-
Standardize Hydration: Ensure all animals have ad libitum access to water and are acclimatized before the start of the experiment. Consider providing a pre-dose water bolus to standardize hydration.
-
Increase Sample Size: A larger number of animals per group may be necessary to account for biological variability.
-
Use a Positive Control: Include a well-characterized diuretic at a known effective dose to validate the experimental setup.
-
Data Presentation
Table 1: Dose-Response Relationship of Thiazide Diuretics on Key Parameters (Hypothetical Data Based on Known Thiazide Effects)
| Dosage (mg/kg) | Change in Systolic Blood Pressure (mmHg) | Serum Potassium (mmol/L) | 24-hour Urine Output (mL) |
| Vehicle Control | 0 ± 2 | 4.5 ± 0.3 | 10 ± 2 |
| 0.1 | -5 ± 3 | 4.2 ± 0.4 | 15 ± 3 |
| 0.5 | -15 ± 4 | 3.8 ± 0.5 | 25 ± 5 |
| 2.5 | -25 ± 5 | 3.2 ± 0.6 | 40 ± 7 |
Note: This table presents hypothetical data to illustrate the expected dose-dependent effects of a thiazide diuretic like this compound. Actual results will vary based on the animal model and experimental conditions.
Experimental Protocols
Protocol: Dose-Range Finding Study for this compound in Rats
-
Animal Model: Male Wistar rats (250-300g).
-
Acclimatization: House animals for at least one week under standard laboratory conditions (12:12 light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
Grouping: Randomly assign animals to five groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.9% saline with 0.5% Tween 80)
-
Group 2: 0.1 mg/kg this compound
-
Group 3: 0.5 mg/kg this compound
-
Group 4: 2.5 mg/kg this compound
-
Group 5: 10 mg/kg this compound
-
-
Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection.
-
Monitoring:
-
Urine Output: House animals in metabolic cages and measure urine volume at 4, 8, and 24 hours post-dose.
-
Body Weight: Record body weight immediately before dosing and at 24 hours post-dose.
-
Clinical Observations: Observe animals for any signs of distress or adverse effects at 1, 4, 8, and 24 hours post-dose.
-
Blood Sampling: At 24 hours post-dose, collect a blood sample via the tail vein for analysis of serum electrolytes (Na+, K+, Cl-), creatinine, and glucose.
-
-
Data Analysis: Analyze the data for dose-dependent effects on urine output, body weight change, and blood parameters. Determine the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL).
Mandatory Visualizations
managing and mitigating cyclopenthiazide-induced hypokalemia in laboratory settings
This guide provides researchers, scientists, and drug development professionals with essential information for managing and mitigating cyclopenthiazide-induced hypokalemia in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced hypokalemia and what is its primary mechanism?
A1: this compound-induced hypokalemia is a dose-dependent decrease in serum potassium levels resulting from the administration of this compound, a thiazide diuretic.[1][2] The primary mechanism involves the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the kidney.[3][4] This blockage reduces sodium reabsorption, leading to an increased delivery of sodium to the collecting duct. The increased sodium load in the collecting duct enhances the exchange of sodium for potassium, leading to increased potassium excretion in the urine and consequently, lower serum potassium levels.[3]
Q2: What are the common signs of hypokalemia in laboratory animals?
A2: While often asymptomatic in mild cases, signs of moderate to severe hypokalemia in laboratory animals can include muscle weakness, lethargy, and in severe instances, cardiac arrhythmias. Electrocardiogram (ECG) monitoring may be necessary to detect cardiac abnormalities in more severe cases.
Q3: How can I prevent or mitigate hypokalemia during my experiments?
A3: Several strategies can be employed:
-
Dose Reduction: Using the lowest effective dose of this compound can minimize potassium loss.
-
Potassium Supplementation: Prophylactic administration of potassium chloride (KCl) can help maintain normal serum potassium levels.
-
Co-administration with Potassium-Sparing Diuretics: Using agents like amiloride concurrently with this compound can counteract potassium loss. Amiloride works by inhibiting the epithelial sodium channel (ENaC) in the collecting duct, which reduces the driving force for potassium secretion.
-
Dietary Modification: While more common in clinical settings, ensuring a diet with adequate potassium content for laboratory animals can be a supportive measure.
Q4: An animal in my study has developed hypokalemia. How should I treat it?
A4: Treatment depends on the severity. For mild to moderate hypokalemia (serum K+ 2.5-3.5 mEq/L), oral potassium supplementation is typically sufficient. For severe cases (serum K+ <2.5 mEq/L) or if the animal is symptomatic, intravenous (IV) potassium chloride administration may be necessary. The rate of IV infusion should not exceed 0.5 mEq/kg/hr under normal circumstances to avoid cardiac complications. All treatment protocols should be followed by regular monitoring of serum potassium levels.
Q5: How frequently should I monitor serum potassium levels?
A5: After initiating this compound, it is advisable to check electrolytes within the first few weeks. During treatment for established hypokalemia, serum potassium should be checked every 4 to 6 hours to guide supplementation. For long-term studies, periodic monitoring is crucial, especially if the dose of this compound is adjusted or if other potentially interacting compounds are introduced.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpectedly severe hypokalemia | High dose of this compound; underlying renal condition in the animal model; concurrent administration of another drug that promotes potassium loss (e.g., beta-2 agonists). | 1. Immediately review the dosage and administration protocol. 2. Cease administration and begin potassium replacement therapy. 3. Screen for concurrent magnesium deficiency (hypomagnesemia), as this can worsen renal potassium wasting. If present, supplement with magnesium. |
| Potassium levels remain low despite supplementation | Inadequate potassium dosage; ongoing significant renal potassium losses; concurrent hypomagnesemia impairing potassium repletion. | 1. Re-evaluate the potassium supplementation dose; an increase may be required. 2. Measure serum magnesium levels and supplement if necessary. 3. Consider adding a potassium-sparing diuretic like amiloride to the regimen to reduce urinary potassium excretion. |
| Hyperkalemia develops during treatment | Excessive potassium supplementation, especially via the intravenous route; impaired renal function in the animal model. | 1. Stop potassium supplementation immediately. 2. Confirm renal function status of the animal. 3. Monitor serum potassium levels closely until they return to the normal range. |
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Serum Potassium
| Drug/Dose | Duration | Mean Decrease in Serum K+ (mmol/L) | Subjects |
| This compound 125 µ g/day | 24 weeks | 0.14 | Human |
| This compound 500 µ g/day | 24 weeks | 0.52 | Human |
| Data extracted from a one-year community-based study on hypertension. |
Table 2: Efficacy of Amiloride in Mitigating Thiazide-Induced Hypokalemia
| Treatment Group | Duration | Mean Serum K+ Level (mEq/L) | Subjects |
| Hydrochlorothiazide alone | 8 weeks | 3.01 ± 0.08 | Human Outpatients |
| Hydrochlorothiazide + Amiloride | 8 weeks | 3.75 ± 0.008 | Human Outpatients |
| Control (Pre-treatment) | Baseline | 3.82 ± 0.08 | Human Outpatients |
| Data from a study comparing hydrochlorothiazide alone versus a combination with amiloride. |
Table 3: General Guidelines for Potassium Supplementation in Animal Models
| Severity of Hypokalemia | Serum K+ Level | Recommended IV Infusion Rate | Recommended Oral Dosage |
| Mild | 3.0 - 3.5 mEq/L | Not typically required | 0.5 mEq/kg PO q12h |
| Moderate | 2.5 - 3.0 mEq/L | ≤ 0.5 mEq/kg/hr | 0.5 mEq/kg PO q6-12h |
| Severe | < 2.5 mEq/L | ≤ 0.5 mEq/kg/hr (with ECG monitoring) | Concurrent oral supplementation once tolerated |
| These are generalized starting points derived from veterinary and experimental protocols and should be adapted to specific experimental needs and animal models. |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Hypokalemia in a Rodent Model
-
Animal Model: Wistar or Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals for at least one week with standard chow and ad libitum access to water.
-
Baseline Measurement: Collect baseline blood samples via tail vein or saphenous vein to determine normal serum electrolyte levels (Na+, K+, Cl-).
-
Drug Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer this compound via oral gavage at a dose known to induce hypokalemia (e.g., starting dose of 1-5 mg/kg, requires dose-ranging study for specific model). Administer daily for 7-14 days.
-
Monitoring: Collect blood samples periodically (e.g., day 3, 7, and 14) to monitor the decline in serum potassium.
-
Confirmation: Hypokalemia is confirmed when serum potassium levels are significantly lower than baseline measurements.
Protocol 2: Management with Potassium Chloride (KCl) Supplementation
-
Induce Hypokalemia: Follow Protocol 1 until hypokalemia is established.
-
KCl Preparation: Prepare a solution of KCl in sterile water or saline.
-
Oral Administration: Administer KCl via oral gavage at a dose of 0.5-1.0 mEq/kg twice daily. Adjust dose based on serum potassium monitoring.
-
Intravenous Administration (for severe cases):
-
Dilute sterile KCl solution in 0.9% saline to a concentration not exceeding 40 mEq/L for peripheral administration.
-
Infuse via a catheterized vein (e.g., tail vein) using a syringe pump.
-
The infusion rate should not exceed 0.5 mEq/kg/hr.
-
-
Monitoring: Measure serum potassium every 4-6 hours during initial treatment to guide therapy and avoid hyperkalemia.
Protocol 3: Co-administration with Amiloride to Prevent Hypokalemia
-
Animal Model & Baseline: As described in Protocol 1.
-
Drug Preparation: Prepare separate suspensions of this compound and amiloride in the chosen vehicle.
-
Co-administration: Administer this compound (e.g., 1-5 mg/kg) and amiloride (e.g., 0.1-0.5 mg/kg, requires dose optimization) simultaneously via oral gavage. A control group receiving only this compound should be included.
-
Monitoring: Collect blood samples at the same time points as the control group (e.g., day 3, 7, and 14) to measure serum potassium.
-
Evaluation: Compare the serum potassium levels between the group receiving this compound alone and the group receiving the combination therapy to determine the efficacy of amiloride in preventing hypokalemia.
Visualizations
Caption: Mechanism of this compound-Induced Hypokalemia.
References
Technical Support Center: Cyclopenthiazide Drug-Drug Interaction Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on drug-drug interaction (DDI) studies involving cyclopenthiazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a thiazide diuretic that primarily works by inhibiting the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule of the nephron in the kidneys.[1][2] This action reduces the reabsorption of sodium and chloride ions, leading to increased excretion of water and electrolytes, which in turn lowers blood volume and blood pressure.[1][2] It may also have a mild vasodilatory effect, contributing to its antihypertensive properties.[1]
Q2: How is this compound metabolized and eliminated? A2: this compound is extensively metabolized in the liver, and both the unchanged drug and its metabolites are excreted primarily by the kidneys. While specific data on the cytochrome P450 (CYP) enzymes involved in this compound metabolism is limited, the structurally similar thiazide diuretic, hydrochlorothiazide (HCTZ), is known to be a substrate for renal transporters. Its renal secretion involves human organic anion transporters (hOAT1, hOAT3), the human organic cation transporter (hOCT2), and the multidrug and toxin extrusion protein (hMATE2-K). Therefore, interactions with drugs that inhibit these transporters are plausible.
Q3: What are the most common types of drug-drug interactions observed with this compound? A3: The most common DDIs with this compound and other thiazide diuretics are pharmacodynamic in nature, often involving electrolyte disturbances or additive/antagonistic effects on blood pressure. Key interactions include:
-
NSAIDs: Can reduce the diuretic and antihypertensive effects of this compound.
-
Other Antihypertensives (e.g., ACE inhibitors, ARBs, beta-blockers): Can lead to additive hypotensive effects.
-
Lithium: Thiazides can decrease the renal clearance of lithium, increasing the risk of lithium toxicity.
-
Digoxin: Thiazide-induced hypokalemia (low potassium) can increase the risk of digoxin toxicity.
-
Drugs that also cause hypokalemia (e.g., corticosteroids, amphotericin B): The risk of severe hypokalemia is increased.
Q4: Is this compound an inhibitor or inducer of CYP450 enzymes? A4: Based on available data, thiazide diuretics like this compound are not considered potent inhibitors or inducers of major CYP450 enzymes at clinically relevant concentrations. Therefore, clinically significant pharmacokinetic interactions mediated by CYP450 inhibition or induction are generally not expected.
Troubleshooting Guides
This section addresses specific issues that may arise during DDI studies in a question-and-answer format.
Issue 1: Unexpected Pharmacokinetic (PK) Profile
Q: In our in vivo study, the AUC (Area Under the Curve) of our test drug is significantly higher when co-administered with this compound, but our in vitro CYP450 assays showed no interaction. What could be the cause?
A:
-
Potential Cause 1: Transporter-Mediated Interaction. The most likely cause is an interaction at the level of renal transporters. This compound, like HCTZ, is handled by renal transporters such as OAT1 and OAT3. Your test drug might be a substrate of these same transporters. Competitive inhibition by this compound could decrease the renal clearance of your drug, leading to a higher AUC. For example, probenecid is a classic inhibitor of OAT1 and OAT3 and is known to reduce the renal clearance of OAT substrates.
-
Troubleshooting Steps:
-
Conduct in vitro transporter assays: Test if your drug is a substrate for key renal transporters (OAT1, OAT3, OCT2, MATE1, MATE2-K).
-
Perform bidirectional transport assays: Use cell lines (e.g., Caco-2, MDCK) to investigate if your drug is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are also present in the kidney.
-
Re-evaluate study design: If a transporter interaction is confirmed, consider this mechanism in your risk assessment.
-
Issue 2: Inconsistent In Vitro Results
Q: We are seeing high variability in our in vitro absorption study using a Sartorius absorption simulator to assess the interaction between this compound and another drug. Why are the results inconsistent?
A:
-
Potential Cause 1: Physicochemical Properties. The solubility and permeability of this compound or the co-administered drug may be highly pH-dependent. Small variations in buffer pH within the simulator can lead to significant differences in the amount of drug in solution and available for absorption, causing variability.
-
Potential Cause 2: Non-specific Binding. Thiazide diuretics can bind to plastic or other components of the experimental apparatus. This non-specific binding can reduce the effective concentration of the drug, leading to underestimation of absorption and inconsistent results.
-
Troubleshooting Steps:
-
Strictly control pH: Ensure all buffers are freshly prepared and that the pH is verified immediately before and after the experiment.
-
Assess non-specific binding: Run control experiments without a membrane to quantify the amount of drug lost to the apparatus. Using low-binding plates or silanized glassware can mitigate this issue.
-
Verify drug stability: Confirm that both drugs are stable in the experimental buffer for the duration of the assay. Degradation can be a source of variability.
-
Issue 3: Analytical Method Challenges
Q: We are having difficulty achieving the required sensitivity (Limit of Quantification) for this compound in plasma samples from our rodent PK study using HPLC-UV. What can we do?
A:
-
Potential Cause 1: Insufficient Detector Sensitivity. HPLC with UV detection may not be sensitive enough for the low concentrations of this compound typically found in plasma, especially at later time points.
-
Potential Cause 2: Matrix Effects. Biological matrices like plasma are complex and can contain endogenous substances that interfere with the quantification of the target analyte, suppressing or enhancing the signal.
-
Troubleshooting Steps:
-
Switch to a more sensitive detector: The gold standard for quantitative bioanalysis is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers superior sensitivity and selectivity.
-
Optimize sample preparation: Improve your extraction method to remove interfering matrix components. Solid-phase extraction (SPE) is often more effective at cleaning up complex samples than simple protein precipitation.
-
Use a stable isotope-labeled internal standard: An internal standard that is chemically identical to this compound but has a different mass (e.g., containing ¹³C or ²H atoms) can help correct for matrix effects and variability during sample preparation and injection.
-
Detailed Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (Fluorometric)
-
Objective: To determine if this compound inhibits major CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9).
-
Methodology:
-
System: Use human liver microsomes (HLM) or recombinant human CYP enzymes (Supersomes).
-
Substrates: Employ specific fluorogenic substrates for each CYP isoform (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4).
-
Procedure:
-
Pre-incubate HLM, a NADPH-regenerating system, and this compound (at various concentrations, e.g., 0.1 to 100 µM) in a 96-well plate at 37°C.
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Monitor the formation of the fluorescent metabolite over time using a fluorescence plate reader.
-
Run positive controls (known inhibitors, e.g., ketoconazole for CYP3A4) and negative controls (vehicle).
-
-
Data Analysis: Calculate the rate of metabolite formation. Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Protocol 2: In Vitro OAT1/OAT3 Transporter Inhibition Assay
-
Objective: To assess if this compound inhibits the function of the renal uptake transporters OAT1 and OAT3.
-
Methodology:
-
System: Use stable cell lines overexpressing human OAT1 or OAT3 (e.g., HEK293-hOAT1).
-
Substrate: Use a known, radiolabeled or fluorescent substrate for the transporters (e.g., [³H]-para-aminohippurate (PAH) for hOAT1).
-
Procedure:
-
Seed the cells in 24- or 48-well plates and grow to confluence.
-
Wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or a known inhibitor (e.g., probenecid) for 10-15 minutes at 37°C.
-
Add the probe substrate and incubate for a short period (e.g., 2-5 minutes) to measure the initial uptake rate.
-
Stop the reaction by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of substrate taken up using a scintillation counter or fluorescence reader.
-
-
Data Analysis: Calculate the IC₅₀ value for this compound by plotting the percent inhibition of substrate uptake against the log of the inhibitor concentration.
-
Protocol 3: In Vivo Rodent Pharmacokinetic DDI Study
-
Objective: To evaluate the effect of multiple doses of this compound on the single-dose pharmacokinetics of a co-administered drug (Drug X).
-
Methodology:
-
Animals: Use male Sprague-Dawley rats (n=5-6 per group).
-
Groups:
-
Group 1 (Control): Receive vehicle + single oral dose of Drug X.
-
Group 2 (Treatment): Receive multiple oral doses of this compound (e.g., once daily for 3-5 days) + single oral dose of Drug X on the final day.
-
-
Procedure:
-
Acclimatize animals and catheterize the jugular vein for serial blood sampling if necessary.
-
Administer this compound or vehicle as per the schedule.
-
On the final day, administer Drug X to all animals.
-
Collect blood samples at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours) into tubes containing an anticoagulant.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentration of Drug X in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate PK parameters (Cₘₐₓ, Tₘₐₓ, AUC₀₋ₜ, AUC₀₋ᵢₙf, t₁/₂) for Drug X in both groups using non-compartmental analysis. Compare the parameters between groups using appropriate statistical tests (e.g., t-test or ANOVA) to assess if this compound significantly altered the PK of Drug X.
-
Quantitative Data Summary
The following table summarizes the potential effects of drug-drug interactions with this compound based on the known pharmacology of thiazide diuretics. Specific quantitative values are highly dependent on the interacting drug and study conditions.
| Interacting Drug Class | Mechanism of Interaction | Potential Effect on this compound | Potential Effect on Interacting Drug | Clinical/Experimental Consideration |
| NSAIDs (e.g., Ibuprofen) | Inhibition of prostaglandin synthesis, leading to reduced renal blood flow and increased sodium retention. | Decreased antihypertensive and diuretic efficacy. | Minimal effect on NSAID PK. | Monitor blood pressure and for signs of fluid retention. |
| ACE Inhibitors (e.g., Lisinopril) | Additive pharmacodynamic effect; both lower blood pressure. | Additive hypotensive effect. | Additive hypotensive effect. | Monitor for hypotension, especially at treatment initiation. |
| Lithium | Reduced renal clearance of lithium. | Minimal effect on this compound efficacy. | Increased plasma concentration and risk of toxicity. | Close monitoring of serum lithium levels is required. |
| Digoxin | This compound-induced hypokalemia sensitizes the myocardium to digoxin. | None. | Increased risk of cardiac arrhythmias (digoxin toxicity). | Monitor serum potassium and digoxin levels regularly. |
| Probenecid | Inhibition of renal anion transporters (OAT1/OAT3) involved in thiazide secretion. | Potentially increased plasma concentration and duration of action. | Probenecid PK is unlikely to be affected. | This interaction demonstrates the role of renal transporters in thiazide disposition. |
| Acyclovir | Competition for active tubular secretion in the kidneys. | Minimal effect. | Potentially increased acyclovir plasma levels. | Monitor for signs of acyclovir-related adverse effects. |
Visualizations
Experimental and Logical Workflows
References
impact of storage conditions on cyclopenthiazide tablet integrity for research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclopenthiazide tablets. The information herein addresses common issues related to the impact of storage conditions on tablet integrity.
Troubleshooting Guides
Issue: Inconsistent Drug Release Profiles in Dissolution Studies
-
Question: My dissolution results for this compound tablets from the same batch are highly variable. What could be the cause?
-
Answer: Inconsistent dissolution profiles can stem from several factors related to storage and handling. High humidity is a primary concern for tablets containing thiazide diuretics.[1] Moisture sorption can lead to a prolongation of the disintegration time and a reduction in the dissolution rate.[1] It is also crucial to ensure that your dissolution apparatus is properly calibrated and that the experimental parameters are consistent across all tests. Additionally, exposure to high temperatures can alter the physical properties of the tablet matrix, leading to inconsistent drug release.
-
-
Question: After storing this compound tablets under accelerated conditions (e.g., 40°C/75% RH), I observe a significant decrease in the dissolution rate. Why is this happening?
-
Answer: A decrease in the dissolution rate after exposure to accelerated stability conditions is a common indicator of physical changes in the tablet. Increased temperature and humidity can cause the tablet to harden or the excipients to interact in ways that impede the dissolution process.[1] This underscores the importance of controlled storage conditions to maintain the biopharmaceutical properties of the tablets throughout their shelf life.
-
Issue: Changes in Physical Appearance of Tablets
-
Question: I have noticed some discoloration and a slight change in the odor of my this compound tablets after storing them on the lab bench. Are they still suitable for my research?
-
Answer: Changes in physical appearance, such as color and odor, are signs of potential chemical degradation. Thiazide diuretics can be susceptible to photodegradation and hydrolysis, which can lead to the formation of degradation products. It is strongly advised not to use discolored or malodorous tablets for experiments, as the integrity of the active pharmaceutical ingredient (API) may be compromised. Proper storage in a cool, dark, and dry place, preferably in well-sealed containers, is essential to prevent such degradation.
-
Issue: Reduced Potency in Assay Results
-
Question: My HPLC assay shows a lower than expected concentration of this compound in tablets that have been stored for several months. What could be the reason?
-
Answer: A reduction in potency is a clear indication of chemical degradation of the this compound molecule. The primary degradation pathway for thiazide diuretics is hydrolysis of the dihydro-1,2,4-benzothiadiazine ring system. This process can be accelerated by high humidity and temperatures. To ensure the accuracy of your research, it is critical to use tablets that have been stored under controlled conditions and are within their expiry date. For long-term studies, it is advisable to re-assay the tablets periodically to monitor their potency.
-
Frequently Asked Questions (FAQs)
-
Question: What are the ideal storage conditions for this compound tablets for research purposes?
-
Answer: For routine laboratory use, this compound tablets should be stored at controlled room temperature (20-25°C) and low relative humidity, protected from light. For long-term stability studies, the International Council for Harmonisation (ICH) guidelines recommend storage conditions such as 25°C/60% RH or 30°C/65% RH. It is crucial to store the tablets in their original or a similarly protective packaging.
-
-
Question: How does humidity specifically affect the integrity of this compound tablets?
-
Answer: Humidity can have a significant detrimental effect on the physical properties of this compound tablets. Water sorption can lead to a decrease in tablet hardness (breaking strength) and an increase in disintegration time.[1] This, in turn, can negatively impact the dissolution rate of the drug.[1]
-
-
Question: Are this compound tablets sensitive to light?
-
Answer: Yes, thiazide diuretics as a class of compounds are known to be susceptible to photolytic stress. Exposure to light, particularly UV light, can induce degradation. Therefore, it is essential to protect this compound tablets from light during storage and handling to prevent photodegradation.
-
-
Question: What are the expected degradation products of this compound?
-
Answer: The primary degradation pathway for chlorinated thiazide diuretics is hydrolysis. This typically results in the cleavage of the dihydro-1,2,4-benzothiadiazine ring system, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB), a common degradation product for this class of drugs.
-
Data on the Impact of Storage Conditions
Due to the limited availability of public, quantitative stability data specifically for this compound tablets, the following tables provide illustrative data based on studies of the closely related compound, hydrochlorothiazide, and qualitative descriptions available for this compound. This data should be used as a general guide to understand the potential impact of storage conditions.
Table 1: Illustrative Impact of Humidity on the Physical Integrity of Thiazide Diuretic Tablets
| Parameter | Control Conditions (25°C/40% RH) | High Humidity (40°C/75% RH) |
| Disintegration Time (minutes) | 5 - 7 | 10 - 15 (prolonged) |
| Hardness (N) | 80 - 100 | 50 - 70 (reduced) |
| Friability (%) | < 1% | > 1.5% |
| Dissolution (% in 30 min) | > 85% | < 70% (reduced) |
Table 2: Illustrative Impact of Temperature and Light on the Chemical Stability of Thiazide Diuretic Tablets
| Condition | Assay (% of Initial) | Major Degradation Product (% of API) |
| Control (25°C, protected from light) | 99.5% | < 0.1% |
| Elevated Temperature (60°C, protected from light) | 95.0% | 1.5% (ACB) |
| Photostability (UV light exposure) | 92.0% | 2.5% (ACB and other photoproducts) |
Experimental Protocols
1. Protocol for Tablet Dissolution Testing
This protocol is based on the USP general chapter <711> for dissolution and can be adapted for this compound tablets.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus)
-
Dissolution Medium: 900 mL of 0.1 N HCl
-
Temperature: 37 ± 0.5°C
-
Paddle Speed: 50 rpm
-
Procedure:
-
Place one tablet in each dissolution vessel containing the dissolution medium.
-
Start the apparatus and withdraw samples (e.g., 10 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the concentration of this compound in the samples using a validated HPLC method.
-
-
Acceptance Criteria: Typically, not less than 80% (Q) of the labeled amount of this compound is dissolved in 30 minutes.
2. Protocol for Stability-Indicating HPLC Assay
This protocol provides a framework for developing an HPLC method to determine the potency of this compound and separate it from its degradation products.
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 60:40 v/v). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 272 nm
-
Injection Volume: 20 µL
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Weigh and finely powder not fewer than 20 tablets. Transfer an accurately weighed portion of the powder, equivalent to a target concentration of this compound, to a volumetric flask. Dissolve in the mobile phase with the aid of sonication, dilute to volume, and filter.
-
Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.
-
Calculation: Calculate the percentage of this compound in the tablets by comparing the peak area of the sample to the peak area of the standard.
-
Visualizations
Caption: Experimental workflow for assessing the impact of storage conditions.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting logic for this compound tablet issues.
References
preventing hydrolytic degradation of cyclopenthiazide in experimental buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopenthiazide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic degradation of this compound in experimental buffers.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues with this compound stability during your experiments.
Problem: Inconsistent or lower-than-expected this compound concentration in my assay.
Possible Cause 1: Hydrolytic Degradation
This compound is susceptible to hydrolysis, particularly at elevated pH and temperatures. The primary degradation pathway involves the cleavage of the thiazide ring, leading to the formation of 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB).
Solutions:
-
pH Optimization: Maintain the pH of your experimental buffer in the slightly acidic to neutral range (pH 4-7) for maximal stability. Avoid alkaline conditions (pH > 8) where degradation is significantly accelerated.
-
Temperature Control: Whenever possible, conduct experiments at lower temperatures (e.g., 4°C or on ice). If elevated temperatures are required, minimize the incubation time.
-
Buffer Selection: While specific data on the catalytic effects of different buffers on this compound is limited, phosphate buffers are commonly used in stability studies of similar compounds. Be aware that the pH of some buffers, like Tris, is highly temperature-dependent, which can inadvertently alter your experimental conditions.[1][2][3]
-
Fresh Preparation: Prepare this compound stock solutions and working solutions fresh for each experiment to minimize degradation over time.
Possible Cause 2: Photodegradation
Exposure to light, especially UV light, can contribute to the degradation of thiazide diuretics.
Solutions:
-
Protect from Light: Store stock solutions and conduct experiments in amber-colored vials or protect your experimental setup from direct light.
Possible Cause 3: Inaccurate Quantification
Issues with your analytical method can lead to erroneous concentration measurements.
Solutions:
-
Use a Stability-Indicating Method: Employ a validated HPLC method that can separate the intact this compound from its degradation products. This ensures you are accurately quantifying the active compound. A general-purpose method is provided in the Experimental Protocols section.
-
Internal Standard: Incorporate an internal standard in your analytical runs to account for variations in sample preparation and injection volume.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
The main product of hydrolytic degradation is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACB). Your analytical method should be able to resolve this compound from this compound.
Q2: How does pH affect the stability of this compound?
This compound is most stable in slightly acidic to neutral conditions. Its degradation rate increases significantly in alkaline environments.
Q3: How does temperature impact the degradation of this compound?
Higher temperatures accelerate the rate of hydrolytic degradation. It is recommended to perform experiments at controlled, and if possible, reduced temperatures.
Q4: Which buffer system is best to minimize degradation?
Q5: Can I pre-dissolve this compound and store it for later use?
It is highly recommended to prepare this compound solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C and protect them from light. Avoid repeated freeze-thaw cycles.
Quantitative Data on this compound Degradation
The following table summarizes the available data on the hydrolytic stability of this compound. Please note that specific experimental conditions can influence these values.
| Condition | Temperature | Half-life (t½) | Reference |
| Acidic Hydrolysis | Room Temp. | 5.63 hours | |
| Alkaline Hydrolysis | Room Temp. | 7.65 hours | |
| Neutral Hydrolysis | Room Temp. | 13.72 hours | |
| Oxidative (H₂O₂) | Room Temp. | 30.13 hours |
Note: The exact pH values for "acidic," "alkaline," and "neutral" conditions were not specified in the source material. These values should be considered as general indicators of relative stability under these conditions.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general method for the analysis of this compound and its primary degradation product. Optimization may be required for specific experimental setups.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, adjusted to a slightly acidic pH with phosphoric acid). The exact ratio should be optimized to achieve good separation. A common starting point is a 30:70 (v/v) ratio of acetonitrile to buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 20 µL.
-
Internal Standard (Optional but Recommended): A structurally similar and stable compound that does not interfere with this compound or its degradants.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to validate the stability-indicating nature of an analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled elevated temperature (e.g., 60-80°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled elevated temperature for a defined period.
-
Neutral Hydrolysis: Incubate a solution of this compound in purified water at a controlled elevated temperature.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or direct sunlight) for a defined period.
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method to identify and quantify the degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hydrolytic degradation pathway of this compound.
Caption: Signaling pathway of this compound's diuretic action.
References
Technical Support Center: Refining Experimental Protocols for Low-Dose Cyclopenthiazide Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for designing and troubleshooting experiments involving low-dose cyclopenthiazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a thiazide diuretic that primarily acts by inhibiting the sodium-chloride (Na+/Cl-) symporter (NCC) in the distal convoluted tubule of the kidney. This inhibition reduces the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis) and a subsequent reduction in blood volume and blood pressure.[1][2] Additionally, this compound is believed to have a secondary vasodilatory effect on vascular smooth muscle, further contributing to its antihypertensive properties, though the precise pathways are still under investigation.[1][2]
Q2: What is considered a "low dose" of this compound in a research context?
A2: Based on clinical studies comparing different dosages, a "low dose" of this compound is typically around 125 micrograms, in contrast to a standard dose of 500 micrograms.[3] The lower dose has been shown to achieve a similar reduction in diastolic blood pressure with fewer metabolic side effects, such as hypokalemia and hyperuricemia. For preclinical animal studies, the dose would need to be scaled appropriately based on the animal model and pharmacokinetic data.
Q3: How should I prepare a stock solution of this compound for in vitro experiments?
A3: this compound is sparingly soluble in water. A common and recommended solvent for preparing a stock solution is dimethyl sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution (e.g., 10-100 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to minimize solvent-induced toxicity or off-target effects.
Q4: What are the key stability concerns for this compound in experimental settings?
A4: The primary stability concern for this compound is hydrolysis, especially in aqueous solutions at higher pH and temperatures. It is also sensitive to light and can undergo photodegradation. Therefore, it is crucial to protect stock solutions and experimental preparations from light and to consider the stability of the compound in your specific cell culture media or vehicle over the duration of the experiment.
Q5: What are the expected metabolic side effects to monitor in animal models?
A5: Based on clinical data, the most common metabolic side effects of thiazide diuretics like this compound are hypokalemia (low potassium), hyponatremia (low sodium), hyperuricemia (high uric acid), and hyperglycemia (high blood sugar). When conducting in vivo studies, it is important to monitor serum electrolytes and glucose levels, especially at higher doses or in long-term studies.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitation of this compound in Culture Medium | - Exceeding the solubility limit in the aqueous medium. - Rapid dilution of a concentrated DMSO stock. - Interaction with components in the culture medium. | - Perform a stepwise dilution of the DMSO stock solution into the pre-warmed (37°C) culture medium while vortexing. - Ensure the final DMSO concentration is as low as possible (<0.5%). - If precipitation persists, consider using a solubility enhancer like cyclodextrin, but validate its compatibility with your assay. - Prepare fresh working solutions immediately before each experiment. |
| High Variability in Assay Results | - Inconsistent drug concentration due to precipitation or degradation. - Pipetting errors, especially with small volumes of concentrated stock. - Inter-well or inter-plate variations in cell seeding density. - Instability of this compound in the culture medium over the incubation period. | - Visually inspect for precipitation before adding the drug to cells. - Use calibrated pipettes and consider serial dilutions to achieve the final concentration. - Ensure a uniform cell suspension and consistent seeding technique. - Assess the stability of this compound in your specific culture medium over the experiment's duration. |
| Unexpected Cytotoxicity | - Off-target effects of the compound at high concentrations. - Toxicity from the solvent (DMSO) at concentrations >0.5%. - Contamination of the stock solution. | - Perform a dose-response curve to determine the optimal concentration range. - Include a vehicle control with the same final concentration of DMSO as the highest drug concentration. - Filter-sterilize the stock solution if contamination is suspected. |
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of Expected Antihypertensive Effect | - Inadequate dose for the chosen animal model. - "Diuretic resistance" due to compensatory mechanisms. - Poor oral bioavailability of the formulation. - High sodium intake in the animal diet. | - Conduct a dose-ranging study to determine the effective dose in your model. - Be aware that the renin-angiotensin system can be activated as a compensatory response, potentially blunting the blood pressure-lowering effect. - Consider alternative routes of administration (e.g., intraperitoneal injection) to ensure consistent drug delivery. - Standardize and control the sodium content in the animal's diet, as high salt intake can counteract the diuretic effect. |
| Significant Weight Loss and Dehydration | - Excessive diuresis, especially at higher doses. - Insufficient water intake by the animals. | - Start with a lower dose and titrate upwards. - Ensure animals have free access to water at all times. - Monitor animal weight and hydration status daily. |
| Electrolyte Imbalances (e.g., Hypokalemia) | - A known pharmacological effect of thiazide diuretics. | - Monitor serum electrolytes (especially potassium) at baseline and throughout the study. - If severe hypokalemia is observed, consider potassium supplementation in the drinking water, but be aware this can be a confounding variable. |
Quantitative Data
Table 1: Comparison of Antihypertensive Effects of Low-Dose (125 µg) vs. Standard-Dose (500 µg) this compound in Hypertensive Patients.
| Parameter | Low Dose (125 µg) | Standard Dose (500 µg) | p-value | Reference |
| Change in Systolic Blood Pressure (mmHg) | Significant reduction | Significant reduction | >0.65 | |
| Change in Diastolic Blood Pressure (mmHg) | Significant reduction | Significant reduction | >0.65 |
Table 2: Comparison of Metabolic Effects of Low-Dose (125 µg) vs. Standard-Dose (500 µg) this compound in Hypertensive Patients.
| Parameter | Low Dose (125 µg) | Standard Dose (500 µg) | p-value | Reference |
| Change in Serum Potassium (mmol/l) | -0.14 | -0.52 | <0.05 | |
| Change in Serum Urate (mmol/l) | Smaller increase | Larger increase | <0.05 | |
| Change in Blood Glucose | No significant change | Significant increase | <0.05 | |
| Change in Triglycerides | Less effect | Greater effect | <0.05 |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on Vascular Smooth Muscle Cells (VSMCs)
Objective: To determine the direct effect of low-dose this compound on VSMC viability and signaling.
Materials:
-
Primary or immortalized vascular smooth muscle cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound powder
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding:
-
Culture VSMCs to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 100 mM stock solution of this compound in DMSO. Aliquot and store at -20°C, protected from light.
-
On the day of the experiment, perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plates.
-
Add 100 µL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Read the absorbance or fluorescence using a plate reader.
-
Normalize the results to the vehicle control to determine the percentage of cell viability.
-
Protocol 2: In Vivo Administration of Low-Dose this compound in Spontaneously Hypertensive Rats (SHR)
Objective: To evaluate the antihypertensive effect of low-dose this compound in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age- and weight-matched
-
This compound powder
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Tail-cuff plethysmography system for blood pressure measurement
-
Metabolic cages (optional, for urine collection)
Methodology:
-
Acclimatization and Baseline Measurement:
-
Acclimatize the SHR to the housing facility and handling for at least one week.
-
Train the rats for the tail-cuff blood pressure measurement procedure for several days to minimize stress-induced fluctuations.
-
Measure and record baseline systolic and diastolic blood pressure and heart rate for 3-5 consecutive days.
-
-
Preparation of Dosing Solution:
-
Calculate the required dose of this compound based on the average body weight of the rats. A starting dose could be extrapolated from human studies (e.g., 0.5 mg/kg).
-
Prepare a suspension of this compound in the vehicle. Sonication may be required to ensure a uniform suspension. Prepare fresh daily.
-
-
Drug Administration:
-
Randomly assign the rats to a vehicle control group and a this compound treatment group.
-
Administer the this compound suspension or vehicle via oral gavage once daily for the duration of the study (e.g., 4-8 weeks).
-
-
Monitoring:
-
Measure blood pressure and heart rate at regular intervals (e.g., weekly).
-
Monitor body weight and general health of the animals throughout the study.
-
At the end of the study, collect blood samples for analysis of serum electrolytes and other relevant biomarkers.
-
-
Data Analysis:
-
Compare the changes in blood pressure and other parameters between the this compound-treated group and the vehicle control group using appropriate statistical methods.
-
Visualizations
References
common side effects of cyclopenthiazide observed in preclinical trials
Technical Support Center: Cyclopenthiazide Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound in a preclinical setting. The information is designed to help anticipate and address potential issues that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected physiological effects of this compound in animal models?
As a thiazide diuretic, this compound's primary mechanism of action is the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the nephron.[1] This leads to increased excretion of sodium, chloride, and water.[1] In preclinical models, such as rats and mice, you should expect to observe a dose-dependent increase in urine output (diuresis) and a potential reduction in blood pressure in hypertensive models like the Spontaneously Hypertensive Rat (SHR).[2]
Q2: What are the common side effects observed with thiazide diuretics in preclinical trials that I should monitor for?
While specific preclinical data for this compound is limited, studies on the closely related thiazide diuretic, hydrochlorothiazide, provide valuable insights into potential side effects. In rodent models, the primary target organs for toxicity are the kidneys and urinary bladder.[3][4] Key observations include:
-
In Rats: Increased incidence of nephrosis and mineralization at the corticomedullary junction of the kidney.
-
In Mice: Evidence of nephrosis, urinary bladder calculi (stones), inflammation, and epithelial hyperplasia of the urinary bladder.
It is also crucial to monitor for secondary effects related to the diuretic action, such as electrolyte imbalances (e.g., hypokalemia, hyponatremia) and dehydration, which are common clinical side effects.
Q3: Are there any known off-target effects of this compound that might be relevant in preclinical studies?
Some thiazide diuretics have been shown to have off-target effects. For instance, cyclothiazide, a related compound, acts as a positive allosteric modulator of AMPA receptors and an inhibitor of GABAa receptors in the central nervous system, which could lead to neuronal excitation at higher concentrations. While it is not confirmed that this compound shares these specific off-target effects, it is important to be aware of the potential for central nervous system or other unexpected effects, especially at high dose levels.
Troubleshooting Guides
Issue 1: Unexpected Morbidity or Mortality in High-Dose Groups
Potential Cause: Severe dehydration, electrolyte imbalance, or acute renal toxicity.
Troubleshooting Steps:
-
Review Dosing: Ensure that the administered dose is within a range that has been previously tested for similar compounds or is based on appropriate dose-range finding studies.
-
Hydration Status: Ensure all animals have ad libitum access to drinking water. Consider providing hydration support (e.g., subcutaneous fluids) if animals show signs of dehydration (e.g., scruffing, sunken eyes).
-
Monitor Electrolytes: If possible, collect blood samples to analyze serum electrolyte levels (sodium, potassium, chloride).
-
Necropsy and Histopathology: Conduct a thorough gross necropsy on any deceased animals, paying close attention to the kidneys and urinary bladder. Collect these tissues for histopathological examination to look for signs of nephrosis, mineralization, or inflammation.
Issue 2: Significant Weight Loss in Dosed Animals
Potential Cause: Dehydration, reduced food intake due to malaise, or metabolic disturbances.
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify daily food and water consumption to determine if the weight loss is due to reduced intake.
-
Clinical Observations: Increase the frequency of clinical observations to look for signs of distress, lethargy, or other behavioral changes that might indicate poor health.
-
Body Condition Scoring: Use a standardized body condition scoring system to objectively assess the health of the animals.
-
Blood Chemistry: Analyze blood samples for markers of kidney and liver function (e.g., BUN, creatinine, ALT, AST) to assess for organ toxicity.
Data Presentation: Summary of Preclinical Findings for Hydrochlorothiazide
The following tables summarize the non-neoplastic lesions observed in 13-week and 2-year toxicology studies of hydrochlorothiazide in F344 rats and B6C3F1 mice. This data can be used as a reference for potential findings with this compound.
Table 1: Incidence of Selected Non-Neoplastic Lesions in Rats from a 13-Week Hydrochlorothiazide Study
| Lesion | Sex | Control | Low Dose | Mid Dose | High Dose |
| Kidney | |||||
| Nephrosis | Male | 0/10 | 2/10 | 7/10 | 10/10 |
| Female | 0/10 | 1/10 | 5/10 | 9/10 | |
| Mineralization, Corticomedullary Jct. | Male | 0/10 | 3/10 | 8/10 | 10/10 |
| Female | 0/10 | 2/10 | 6/10 | 9/10 |
Data adapted from toxicology and carcinogenicity studies of hydrochlorothiazide.
Table 2: Incidence of Selected Non-Neoplastic Lesions in Mice from a 13-Week Hydrochlorothiazide Study
| Lesion | Sex | Control | Low Dose | Mid Dose | High Dose |
| Urinary Bladder | |||||
| Inflammation, Chronic | Male | 0/10 | 0/10 | 2/10 | 7/10 |
| Female | 0/10 | 1/10 | 3/10 | 8/10 | |
| Epithelial Hyperplasia | Male | 0/10 | 0/10 | 1/10 | 6/10 |
| Female | 0/10 | 0/10 | 2/10 | 7/10 | |
| Calculi | Male | 0/10 | 0/10 | 0/10 | 5/10 |
| Female | 0/10 | 0/10 | 1/10 | 6/10 | |
| Kidney | |||||
| Nephrosis | Male | 1/10 | 2/10 | 4/10 | 8/10 |
| Female | 0/10 | 1/10 | 3/10 | 7/10 |
Data adapted from toxicology and carcinogenicity studies of hydrochlorothiazide.
Experimental Protocols
General Protocol for a 13-Week Rodent Toxicology Study
This protocol is based on the methodology used for hydrochlorothiazide and can be adapted for this compound.
-
Animal Model: F344 rats and B6C3F1 mice, 5-6 weeks of age at the start of the study.
-
Group Size: 10 animals per sex per group.
-
Administration Route: Dietary administration. The test article is mixed into the standard rodent chow at specified concentrations.
-
Dose Levels: A control group (0 ppm) and at least three dose levels (e.g., low, mid, high). Doses should be selected based on acute toxicity and dose-ranging studies.
-
Duration: 13 weeks.
-
In-life Monitoring:
-
Clinical Observations: Daily.
-
Body Weights: Weekly.
-
Food Consumption: Weekly.
-
-
Terminal Procedures:
-
Blood Collection: For hematology and clinical chemistry analysis.
-
Necropsy: A complete gross necropsy of all animals.
-
Organ Weights: Collection and weighing of major organs (e.g., kidneys, liver, heart, brain).
-
Histopathology: Microscopic examination of a comprehensive list of tissues from the control and high-dose groups. Any gross lesions and target organs from lower dose groups should also be examined.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Efficacy of Cyclopenthiazide and Hydrochlorothiazide in Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antihypertensive efficacy of two widely prescribed thiazide diuretics: cyclopenthiazide and hydrochlorothiazide. The information presented is curated from preclinical and clinical studies to assist in research and drug development.
Executive Summary
This compound and hydrochlorothiazide are both thiazide diuretics that exert their primary antihypertensive effect through inhibition of the sodium-chloride (Na+-Cl-) symporter in the distal convoluted tubules of the kidney. This action leads to increased natriuresis and diuresis, subsequently reducing blood volume and blood pressure.[1][2][3] While both drugs share a common primary mechanism, their potency and pharmacokinetic profiles differ. Clinical studies suggest that this compound is more potent than hydrochlorothiazide. A study comparing the related compound cyclothiazide with hydrochlorothiazide indicated an equipotent dose ratio of approximately 1:10.
Interestingly, a study in spontaneously hypertensive (SH) rats, a common preclinical model of essential hypertension, found that thiazide diuretics, including hydrochlorothiazide, exerted little to no antihypertensive effects under the specific experimental conditions.[4] This highlights the importance of selecting appropriate preclinical models and carefully interpreting the results in the context of human clinical data.
This guide synthesizes the available quantitative data, details common experimental protocols for evaluating antihypertensive agents in preclinical models, and provides visualizations of the key mechanisms and workflows.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data on the antihypertensive effects and side effect profiles of this compound and hydrochlorothiazide based on clinical studies, as direct comparative preclinical data in hypertension models is limited.
Table 1: Comparative Antihypertensive Efficacy (Clinical Data)
| Feature | This compound | Hydrochlorothiazide | Source(s) |
| Equipotent Dose Ratio | ~1 | ~10 | N/A |
| Typical Antihypertensive Dose Range | 125-500 µ g/day | 12.5-50 mg/day | [5] |
| Onset of Action | 1-2 hours | Within 2 hours | |
| Peak Effect | 4-6 hours | About 4 hours | |
| Duration of Action | Up to 24 hours | 6-12 hours |
Table 2: Comparative Side Effect Profile (Clinical Data)
| Side Effect | This compound | Hydrochlorothiazide | Source(s) |
| Hypokalemia | Dose-dependent | Dose-dependent | |
| Hyponatremia | Possible | Possible | |
| Hyperuricemia | Dose-dependent | Dose-dependent | |
| Hyperglycemia | Possible, especially at higher doses | Possible, especially at higher doses |
Experimental Protocols
Due to the lack of direct comparative preclinical studies between this compound and hydrochlorothiazide, a detailed, representative experimental protocol for evaluating the antihypertensive efficacy of a test compound in the Spontaneously Hypertensive Rat (SHR) model is provided below. This protocol can be adapted for a head-to-head comparison.
Protocol: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
1. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Age: 12-16 weeks.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to standard chow and water).
2. Drug Administration:
-
Test Compounds: this compound and Hydrochlorothiazide.
-
Vehicle: A suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water).
-
Dosing: Based on literature, appropriate doses are selected. For a comparative study, multiple dose levels of each compound should be tested.
-
Route of Administration: Oral gavage is a common route for daily administration.
-
Treatment Duration: Typically, 4-8 weeks to assess chronic effects on blood pressure.
3. Blood Pressure Measurement:
-
Method: Non-invasive tail-cuff method or invasive radiotelemetry. Radiotelemetry is considered the gold standard for continuous and accurate blood pressure monitoring without causing stress to the animal.
-
Frequency:
-
Tail-cuff: Measurements are taken at baseline (before treatment) and then at regular intervals (e.g., weekly) throughout the study. Multiple readings are taken at each time point and averaged.
-
Radiotelemetry: Continuous 24-hour recordings of systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) are obtained.
-
-
Procedure (Tail-Cuff):
-
Rats are placed in a restrainer.
-
A cuff with a pneumatic pulse sensor is placed around the base of the tail.
-
The cuff is inflated to a pressure above the expected systolic blood pressure and then slowly deflated.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
The procedure is repeated several times to obtain a stable reading.
-
4. Data Analysis:
-
Blood pressure and heart rate data are expressed as mean ± standard error of the mean (SEM).
-
Statistical analysis is performed using appropriate methods, such as ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test), to compare the effects of different treatments with the vehicle control group. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of action of thiazide diuretics.
Experimental Workflow
Caption: Experimental workflow for comparing antihypertensive drugs.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Hydrochlorothiazide? [synapse.patsnap.com]
- 3. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparative cardiovascular effects of loop-acting, thiazide-type and potassium-sparing diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
head-to-head comparison of cyclopenthiazide and chlorthalidone on blood pressure
A comprehensive review of available clinical data provides insights into the comparative efficacy of cyclopenthiazide and chlorthalidone in the management of hypertension. While direct head-to-head trials between these two specific diuretics are scarce, a robust body of evidence comparing chlorthalidone with hydrochlorothiazide, a thiazide diuretic structurally and functionally similar to this compound, allows for an indirect comparison. This guide synthesizes the available data to inform researchers, scientists, and drug development professionals on their relative performance in blood pressure reduction.
Executive Summary
Chlorthalidone, a thiazide-like diuretic, generally demonstrates a more potent and longer-lasting antihypertensive effect compared to thiazide-type diuretics like hydrochlorothiazide, which serves as a proxy for this compound in this comparison. This difference is largely attributed to chlorthalidone's longer elimination half-life, leading to more consistent 24-hour blood pressure control. While both classes of diuretics effectively lower blood pressure by inhibiting the sodium-chloride symporter in the distal convoluted tubule, the subtle pharmacokinetic differences may have clinical implications for cardiovascular outcomes.
Data Presentation: Comparative Blood Pressure Reduction
Due to the lack of direct comparative trials between this compound and chlorthalidone, this table summarizes data from studies comparing chlorthalidone with hydrochlorothiazide (HCTZ), a well-studied thiazide diuretic with a similar mechanism to this compound. The data for this compound's individual effect is also presented.
Disclaimer: The data for hydrochlorothiazide is presented as a surrogate for this compound. Direct comparative efficacy may vary.
| Diuretic Agent | Dosage | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Study Population | Study Duration | Citation |
| Chlorthalidone | 12.5 - 75 mg/day | 12.0 | 4.0 | Patients with primary hypertension | Not specified | [1] |
| Hydrochlorothiazide | 6.25 mg/day | 4.0 | 2.0 | Patients with primary hypertension | 3-12 weeks | [1][2] |
| 12.5 mg/day | 6.0 | 3.0 | Patients with primary hypertension | 3-12 weeks | [1][2] | |
| 25 mg/day | 8.0 | 3.0 | Patients with primary hypertension | 3-12 weeks | ||
| 50 mg/day | 11.0 | 5.0 | Patients with primary hypertension | 3-12 weeks | ||
| This compound | 125 µ g/day | ~20 | ~11 | Patients with mild hypertension | 8 weeks | |
| 500 µ g/day | ~24 | ~10 | Patients with mild hypertension | 8 weeks |
A meta-analysis of nine trials indicated that chlorthalidone was associated with a 21% greater reduction in all cardiovascular events compared to hydrochlorothiazide. Another meta-analysis also concluded that chlorthalidone was superior to hydrochlorothiazide in controlling both systolic and diastolic blood pressure.
Experimental Protocols
The methodologies employed in clinical trials comparing thiazide and thiazide-like diuretics are crucial for interpreting the results. A representative experimental design is outlined below, based on a randomized, double-blind, crossover study comparing two diuretics.
Study Design: A randomized, double-blind, crossover clinical trial.
Participants: Adult patients diagnosed with primary hypertension (e.g., diastolic blood pressure between 90 and 110 mmHg). Patients with secondary hypertension or other significant comorbidities that could affect blood pressure are typically excluded.
Intervention:
-
Washout Period: A placebo-controlled washout period (e.g., 4-6 weeks) to establish baseline blood pressure without the influence of other antihypertensive medications.
-
Randomization: Patients are randomly assigned to one of two treatment arms:
-
Arm A: this compound (or HCTZ as a proxy) at a specified starting dose (e.g., 125 µ g/day ).
-
Arm B: Chlorthalidone at a specified starting dose (e.g., 12.5 mg/day).
-
-
Treatment Period 1: Patients receive the assigned treatment for a defined period (e.g., 8-12 weeks).
-
Crossover Washout: A second placebo-controlled washout period.
-
Treatment Period 2: Patients are switched to the alternate treatment for the same duration.
Data Collection:
-
Blood Pressure Monitoring: Blood pressure is measured at regular intervals (e.g., every 2 weeks) in a standardized manner (e.g., seated, after a rest period). 24-hour ambulatory blood pressure monitoring may also be used for a more comprehensive assessment.
-
Biochemical Analysis: Blood and urine samples are collected to monitor electrolyte levels (e.g., potassium, sodium), renal function (e.g., creatinine), and metabolic parameters (e.g., glucose, uric acid) at baseline and throughout the study.
Endpoints:
-
Primary Endpoint: The primary outcome is typically the change in mean systolic and diastolic blood pressure from baseline.
-
Secondary Endpoints: Secondary outcomes may include the proportion of patients achieving target blood pressure, changes in electrolyte levels, and the incidence of adverse events.
Mechanism of Action and Signaling Pathway
Both this compound and chlorthalidone exert their diuretic and antihypertensive effects by acting on the distal convoluted tubule of the nephron in the kidneys. Their primary target is the sodium-chloride (Na+/Cl-) symporter.
By inhibiting this symporter, these diuretics block the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased excretion of sodium and water in the urine (natriuresis and diuresis), which in turn reduces the extracellular fluid volume and plasma volume. The reduction in blood volume leads to a decrease in cardiac output and, consequently, a lowering of blood pressure. Additionally, a mild vasodilatory effect may also contribute to their antihypertensive action.
Caption: Mechanism of action of thiazide and thiazide-like diuretics in the distal convoluted tubule.
Conclusion
The available evidence, primarily from indirect comparisons with hydrochlorothiazide, suggests that chlorthalidone offers a more pronounced and sustained reduction in blood pressure compared to thiazide-type diuretics like this compound. This is mainly attributed to its longer half-life. For researchers and drug development professionals, these findings underscore the importance of considering pharmacokinetic profiles when selecting a diuretic for hypertension management. While both this compound and chlorthalidone are effective antihypertensive agents, the potential for more consistent blood pressure control with chlorthalidone may translate to improved cardiovascular outcomes in the long term. Further direct head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and chlorthalidone.
References
Validating the Antihypertensive Mechanism of Cyclopenthiazide In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo antihypertensive mechanisms of cyclopenthiazide and other thiazide and thiazide-like diuretics. While direct comparative in vivo studies in animal models featuring this compound are limited, this document synthesizes available data for this compound and presents data from studies on structurally and functionally similar thiazide diuretics, such as hydrochlorothiazide, chlorthalidone, and indapamide, to provide a robust comparative analysis. The experimental protocols and mechanistic insights are detailed to facilitate further research and drug development in this class of antihypertensives.
Executive Summary
This compound is a thiazide diuretic that effectively lowers blood pressure primarily through its diuretic and natriuretic effects, stemming from the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubules of the kidneys.[1][2][3] This leads to a reduction in blood volume and subsequently, blood pressure.[3] Additionally, evidence suggests that thiazide diuretics, including this compound, possess a vasodilatory effect that contributes to their antihypertensive action, potentially through the modulation of potassium channels and the Rho-Rho kinase pathway in vascular smooth muscle.[4]
This guide will delve into the comparative performance of this compound and its alternatives, detail the experimental methodologies for in vivo validation, and visualize the key signaling pathways involved in their mechanism of action.
Comparative Performance of Thiazide and Thiazide-Like Diuretics
Table 1: Comparative Antihypertensive Effects of Thiazide and Thiazide-Like Diuretics
| Diuretic | Animal Model | Dose | Route of Administration | Change in Systolic Blood Pressure (SBP) | Change in Diastolic Blood Pressure (DBP) | Reference(s) |
| This compound | Human (mild hypertension) | 0.5 mg/day | Oral | Significant Reduction | Significant Reduction | |
| Hydrochlorothiazide | Spontaneously Hypertensive Rats (SHR) | Not specified | Oral | Little to no effect | Not reported | |
| Chlorthalidone | Spontaneously Hypertensive Rats (SHR) | Not specified | Oral | Little to no effect | Not reported | |
| Indapamide | Genetically Hypertensive Rats | 1-3 mg/kg | Oral | Significant Reduction | Not reported | |
| Xipamide | Human (essential hypertension) | 10 or 20 mg/day | Oral | Significant Reduction | Significant Reduction |
Note: The study in SHR rats suggests that the antihypertensive effects of some thiazides may be model-dependent.
Table 2: Comparative Diuretic and Natriuretic Effects
| Diuretic | Animal Model | Dose | Route of Administration | Urine Volume Increase | Urinary Na+ Excretion Increase | Reference(s) |
| This compound | Wistar Rats | 0.5 mg/kg | Intraperitoneal | Increased | Increased | |
| Hydrochlorothiazide | Wistar Rats | Not specified | Not specified | Increased | Increased | |
| Indapamide | Rats and Dogs | >0.1-0.3 mg/kg | Oral | Increased | Increased |
Table 3: Effects on Plasma Electrolytes and Renin Activity
| Diuretic | Animal Model/Subject | Dose | Effect on Plasma K+ | Effect on Plasma Renin Activity | Reference(s) |
| This compound | Human (essential hypertension) | 0.5 mg/day | Decrease | Not specified | |
| Hydrochlorothiazide | Spontaneously Hypertensive Rats (SHR) & WKY Rats | 1.5 mg/kg/day | Not specified | Increased Ang I and Ang II | |
| Xipamide | Human (essential hypertension) | 10 or 20 mg/day | Significant Decrease | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the accurate in vivo validation of antihypertensive mechanisms. Below are protocols for key experiments.
Measurement of Blood Pressure in Spontaneously Hypertensive Rats (SHR)
Method: Tail-cuff Plethysmography
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old, with established hypertension (Systolic Blood Pressure > 160 mmHg). Wistar-Kyoto (WKY) rats can be used as a normotensive control group.
-
Acclimatization: Acclimate the rats to the restraining device and tail-cuff inflation for at least 3-5 days before the experiment to minimize stress-induced blood pressure variations.
-
Procedure:
-
Place the conscious rat in a restraining device.
-
Warm the tail to a temperature of 32-34°C to detect the tail pulse.
-
Place an occlusion cuff and a sensor cuff on the tail.
-
Inflate the occlusion cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to stop blood flow.
-
Gradually deflate the cuff and record the pressure at which the pulse reappears; this corresponds to the systolic blood pressure.
-
Repeat the measurement at least 5-7 times for each animal and calculate the average.
-
-
Drug Administration: Administer this compound and comparator diuretics orally via gavage at the desired doses. Measure blood pressure at baseline and at various time points after drug administration (e.g., 2, 4, 6, 8, and 24 hours).
Assessment of Diuretic and Natriuretic Effects
Method: Metabolic Cage Study
-
Animal Model: Male Wistar rats (or other appropriate strain), 8-10 weeks old.
-
Procedure:
-
House rats individually in metabolic cages that allow for the separate collection of urine and feces.
-
Provide a fixed amount of food and water to ensure consistent intake.
-
Allow for a 24-hour acclimatization period in the metabolic cages.
-
Administer this compound or comparator diuretics orally or intraperitoneally. A control group should receive the vehicle.
-
Collect urine over a specified period (e.g., 6, 12, or 24 hours).
-
Measure the total urine volume.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of each electrolyte.
-
Measurement of Plasma Renin Activity (PRA)
Method: Radioimmunoassay (RIA)
-
Sample Collection:
-
Anesthetize the rat (e.g., with isoflurane).
-
Collect blood from the abdominal aorta or vena cava into a chilled tube containing an anticoagulant (e.g., EDTA).
-
Immediately centrifuge the blood at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
-
Radioimmunoassay Procedure:
-
The principle of the assay is to measure the generation of angiotensin I (Ang I) from endogenous renin substrate (angiotensinogen) in the plasma sample.
-
Incubate the plasma sample at 37°C for a defined period (e.g., 1-3 hours) in the presence of angiotensinase inhibitors to prevent the degradation of Ang I.
-
A parallel sample is kept at 4°C to serve as a blank.
-
Stop the enzymatic reaction by cooling the samples.
-
Quantify the amount of Ang I generated using a commercial RIA kit, which involves the competitive binding of radiolabeled Ang I and the Ang I in the sample to a specific antibody.
-
Express PRA as the amount of Ang I generated per unit of plasma per unit of time (e.g., ng/mL/hr).
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Antihypertensive mechanisms of this compound.
Caption: In vivo experimental workflow for validation.
Caption: Renin-Angiotensin-Aldosterone System activation.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Thiazide-like diuretics attenuate agonist-induced vasoconstriction by calcium desensitization linked to Rho kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Low-Dose vs. High-Dose Cyclopenthiazide: A Comparative Guide to Metabolic Effects
For Researchers, Scientists, and Drug Development Professionals
Cyclopenthiazide, a thiazide diuretic, is a well-established treatment for hypertension. However, its use is associated with dose-dependent metabolic side effects. This guide provides a comprehensive comparison of the metabolic effects of low-dose versus high-dose this compound, supported by experimental data, to inform research and clinical development.
Data Summary: Quantitative Comparison of Metabolic Effects
The following table summarizes the key metabolic changes observed in clinical studies comparing low-dose and high-dose this compound.
| Metabolic Parameter | Low-Dose this compound (125 µg) | High-Dose this compound (500 µg) | Key Findings |
| Blood Glucose | No significant change from pre-treatment values.[1][2] | Significant increase from pre-treatment values.[1][2][3] | The higher dose had more pronounced adverse effects on glucose control. |
| Serum Triglycerides | Significantly less effect compared to the higher dose. | Significant increase. | Low-dose this compound has a more favorable lipid profile. |
| Serum Potassium | Significantly less effect compared to the higher dose. | Significant decrease from pre-treatment values. | The risk of hypokalemia is greater with the higher dose. |
| Serum Urate | Significantly less effect compared to the higher dose. | Significant increase. | The risk of hyperuricemia is dose-dependent. |
| Blood Pressure | Significant reduction in diastolic blood pressure. | Significant reduction in both systolic and diastolic blood pressure. | Both doses are effective in lowering diastolic blood pressure, with no significant difference in their antihypertensive effects. |
Experimental Protocols
The data presented above is primarily derived from a double-blind, randomized crossover study involving patients with non-insulin-dependent diabetes and hypertension.
Study Design:
-
Participants: 24 patients with non-insulin dependent diabetes mellitus and hypertension (diastolic blood pressure between 90 and 120 mmHg).
-
Initial Phase: A 6-week placebo period.
-
Treatment Phase 1: Patients were randomly assigned to receive either 125 µg or 500 µg of this compound daily for 12 weeks.
-
Washout Phase: A subsequent 6-week placebo period.
-
Treatment Phase 2: Patients received the alternate treatment dosage for 12 weeks.
-
Metabolic Assessments: Venous blood samples were taken before and after each treatment period to evaluate effects on carbohydrate and lipid metabolism. Blood pressure was recorded at 2-week intervals.
Another key study was a double-blind, placebo-controlled, randomized parallel study.
Study Design:
-
Participants: 53 patients with mild hypertension (diastolic blood pressures between 90-110 mm Hg).
-
Initial Phase: A 4-week placebo washout period.
-
Treatment Phase: Patients were randomly assigned to receive 50 µg, 125 µg, or 500 µg of this compound, or a matching placebo, for an 8-week period.
-
Metabolic Assessments: Venous samples were taken for evaluation of drug effect on indices of carbohydrate and lipid metabolism just prior to, and on completion of, the active treatment period. Blood pressure was recorded at 2-weekly intervals. Serum urea, electrolytes, urate, and creatinine concentrations were monitored every four weeks.
Signaling Pathways and Mechanisms
The metabolic derangements associated with thiazide diuretics, including this compound, are thought to occur through several mechanisms. Thiazide-induced hypokalemia is a primary contributor to hyperglycemia. Reduced potassium levels can impair insulin secretion from pancreatic β-cells. Other proposed mechanisms include increased insulin resistance, alterations in fat metabolism, and hyperuricemia.
Caption: Putative pathways of high-dose this compound's metabolic effects.
The experimental workflow for the comparative clinical trials can be visualized as follows:
Caption: Experimental workflow for the crossover clinical trial.
Conclusion
The evidence strongly indicates that the adverse metabolic effects of this compound are dose-dependent. Low-dose this compound (125 µg) maintains effective diastolic blood pressure control with significantly fewer disturbances in glucose, lipid, and electrolyte balance compared to the high dose (500 µg). These findings are critical for the development of safer antihypertensive therapies and for personalizing treatment strategies for patients with or at risk for metabolic disorders. Further research into the underlying molecular mechanisms will be crucial for designing novel diuretics with improved metabolic profiles.
References
A Comparative Analysis of Frusemide-Amiloride and Cyclopenthiazide-Potassium Chloride Combinations in Diuretic Therapy
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Two Common Diuretic Formulations
This guide provides a detailed comparative study of two combination diuretic therapies: frusemide-amiloride and cyclopenthiazide-potassium chloride. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of their respective performance profiles, supported by available experimental data. This analysis covers clinical efficacy, effects on serum electrolytes, and blood pressure reduction, alongside detailed experimental protocols and visualizations of their mechanisms of action.
Quantitative Data Comparison
The following tables summarize the quantitative data gathered from various clinical studies. It is important to note that the data for the two combinations are not always from direct head-to-head trials in the same patient population, a limitation that should be considered when interpreting the results.
Table 1: Comparative Efficacy
| Parameter | Frusemide-Amiloride | This compound-Potassium Chloride | Source |
| Patient-Reported Outcome | 92% of patients reported a "very satisfactory" outcome in the treatment of congestive cardiac failure.[1] | 55% of patients reported a "very satisfactory" outcome in the treatment of congestive cardiac failure.[1] | Crawford et al., 1988 |
| Symptom Relief | Significantly more patients were free of paroxysmal nocturnal dyspnoea and orthopnoea in congestive cardiac failure.[1] | Data not available | Crawford et al., 1988 |
Table 2: Effect on Blood Pressure
| Parameter | Frusemide-Amiloride | This compound-Potassium Chloride | Source |
| Mean Blood Pressure Reduction (Lying) | Data not available in a comparable patient population. | -14.9 / -12.1 mmHg | Comparative clinical trial data |
| Mean Blood Pressure Reduction (Standing) | A study in elderly patients with congestive cardiac failure demonstrated significant decreases in blood pressure, suggesting diuresis was maintained.[2] | -9.1 / -11.7 mmHg | Comparative clinical trial data |
Table 3: Effect on Serum Electrolytes
| Parameter | Frusemide-Amiloride | This compound-Potassium Chloride | Source |
| Serum Potassium | No evidence of any consistent change in serum potassium levels in patients with heart failure.[3] Did not cause a significant reduction in plasma potassium in patients with mild to moderate essential hypertension. | Associated with a decrease in serum potassium levels. | Comparative clinical trial data |
| Serum Sodium | Did not cause a significant reduction in plasma sodium levels in patients with mild to moderate essential hypertension. | Data not available | - |
| Serum Magnesium | Data not available | Data not available | - |
Table 4: Diuretic and Natriuretic Effects
| Parameter | Frusemide-Amiloride | This compound-Potassium Chloride | Source |
| Diuresis | Produced a rapid and powerful diuresis in the 0 to 3-hour post-dose period. | Data not available | Hamdy et al., 1984 |
| Urinary Sodium Excretion | Produced a significantly greater sodium excretion in the 12 to 24-hour period compared to frusemide alone. | Data not available | Hamdy et al., 1984 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison, based on typical clinical trial protocols for diuretic therapies in congestive heart failure and hypertension.
Protocol 1: Assessment of Clinical Efficacy and Symptom Relief in Congestive Heart Failure
Objective: To evaluate and compare the clinical efficacy of frusemide-amiloride and this compound-potassium chloride in patients with stable congestive cardiac failure.
Methodology:
-
Patient Selection: A cohort of 47 patients with a diagnosis of congestive cardiac failure, stabilized on their current diuretic therapy, were recruited for a comparative study.
-
Study Design: A randomized, parallel-group study design was implemented. Patients were randomly assigned to receive either frusemide-amiloride or this compound-potassium chloride for a predefined study period.
-
Dosage: The dosage was determined by the treating physician based on the patient's clinical condition.
-
Efficacy Assessment:
-
Patient-Reported Outcome: At the end of the study period, patients' overall satisfaction with the treatment was assessed using a standardized questionnaire, with responses categorized as "very satisfactory," "satisfactory," or "unsatisfactory."
-
Symptom Assessment: The presence and frequency of key heart failure symptoms, including paroxysmal nocturnal dyspnoea and orthopnoea, were recorded at baseline and at the end of the study.
-
-
Data Analysis: The percentage of patients in each treatment group reporting a "very satisfactory" outcome was calculated and compared. The proportion of patients free from specific symptoms in each group was also compared using appropriate statistical tests.
Protocol 2: Evaluation of Antihypertensive Effects
Objective: To compare the blood pressure-lowering efficacy of frusemide-amiloride and this compound-potassium chloride in patients with mild to moderate essential hypertension.
Methodology:
-
Patient Selection: Patients diagnosed with mild to moderate essential hypertension, with blood pressure readings within a predefined range, were enrolled.
-
Study Design: A double-blind, parallel-group, randomized controlled trial design was used.
-
Treatment Protocol: Following a placebo run-in period, patients were randomized to receive either frusemide-amiloride or this compound-potassium chloride daily for a specified duration (e.g., 6 weeks).
-
Blood Pressure Measurement: Blood pressure was measured at baseline and at regular intervals throughout the study. Measurements were taken in both the lying and standing positions after a rest period, using a standardized sphygmomanometer.
-
Data Analysis: The mean change in systolic and diastolic blood pressure from baseline to the end of the treatment period was calculated for each group. Statistical comparisons between the two treatment arms were performed to determine any significant differences in blood pressure reduction.
Protocol 3: Monitoring of Serum Electrolytes
Objective: To assess and compare the effects of frusemide-amiloride and this compound-potassium chloride on serum electrolyte concentrations.
Methodology:
-
Patient Population: Patients receiving either of the combination diuretics for the treatment of congestive heart failure or hypertension.
-
Blood Sampling: Venous blood samples were collected at baseline (before initiation of the study medication) and at specified follow-up visits during the treatment period.
-
Electrolyte Analysis: Serum concentrations of potassium, sodium, and magnesium were determined using standardized laboratory techniques (e.g., ion-selective electrode method).
-
Data Analysis: The mean change in serum electrolyte levels from baseline was calculated for each treatment group. Statistical analyses were conducted to identify any significant differences in electrolyte changes between the two groups. In some studies, the proportion of patients developing hypokalemia (serum potassium below a certain threshold) was also compared.
Visualizations
Mechanism of Action and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of the two drug combinations and a typical experimental workflow for their comparative evaluation.
References
- 1. A comparative study of frusemide-amiloride and this compound-potassium chloride in the treatment of congestive cardiac failure in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A long-term open study of a frusemide/amiloride combination ('Frumil') in elderly patients with congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frusemide/amiloride combination ('Frumil') in heart failure: an open, multi-centre study in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the antihypertensive effects of xipamide in comparison to cyclopenthiazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive properties of the thiazide-like diuretic xipamide and the thiazide diuretic cyclopenthiazide. The information presented is collated from clinical and pharmacological studies to support further research and development in the field of antihypertensive therapies.
Executive Summary
Xipamide and this compound are both effective oral diuretics used in the management of hypertension. Their primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water, and consequently, a reduction in blood pressure.
Clinical evidence suggests that both drugs exhibit comparable efficacy in lowering blood pressure. However, notable differences exist in their impact on plasma potassium levels, with xipamide demonstrating a more pronounced potassium-lowering effect. This guide delves into the available experimental data, outlines the methodologies of key comparative studies, and illustrates the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data from a key randomized, cross-over clinical trial comparing the effects of xipamide and this compound in patients with essential hypertension.
Table 1: Comparative Effects on Supine Blood Pressure
| Treatment | Initial Blood Pressure (mmHg) | Blood Pressure after 6 Weeks (mmHg) | Change in Blood Pressure (mmHg) |
| Xipamide (10-20 mg/day) | 173/108 | 150/94 | -23/-14 |
| This compound (0.5 mg/day) | 173/108 | 152/95 | -21/-13 |
Data from a study involving 14 patients with essential hypertension.[1]
Table 2: Comparative Effects on Plasma Potassium
| Treatment | Initial Plasma Potassium (mmol/l) | Plasma Potassium after 6 Weeks (mmol/l) | Change in Plasma Potassium (mmol/l) |
| Xipamide (10-20 mg/day) | 4.0 | 3.1 | -0.9 |
| This compound (0.5 mg/day) | 4.0 | 3.6 | -0.4 |
Data from the same study of 14 patients. The fall in plasma potassium was significantly greater with xipamide.[1]
Experimental Protocols
The primary source of comparative data is a randomized, cross-over clinical trial. The methodology of this study is detailed below as a representative experimental protocol.
Study Design: A randomized, single-blind, cross-over comparison of xipamide and this compound.
Patient Population: 14 patients with a diagnosis of essential hypertension, with a diastolic blood pressure between 100 and 120 mmHg after a four-week placebo run-in period.
Treatment Regimen:
-
Patients were randomly allocated to receive either xipamide or this compound for a duration of six weeks.
-
The dosage for xipamide was 10 mg daily for the initial two weeks, increased to 20 mg daily for the subsequent four weeks.
-
The dosage for this compound was 0.5 mg daily for the entire six-week period.
-
Following the first treatment period, there was a four-week washout period where patients received a placebo.
-
Patients then "crossed over" to the alternate treatment for another six-week period.
Data Collection and Analysis:
-
Supine and standing blood pressure were measured at the end of the initial placebo period and at the end of each six-week treatment period.
-
Plasma potassium, sodium, urea, creatinine, and uric acid were measured at the same intervals.
-
Statistical analysis was performed to compare the changes in blood pressure and biochemical parameters between the two treatment groups.
Mandatory Visualization
Signaling Pathway of Xipamide and this compound
Caption: Inhibition of the Na+/Cl- Cotransporter by Xipamide and this compound.
Experimental Workflow for a Comparative Clinical Trial
Caption: Workflow of a Randomized Cross-Over Clinical Trial.
Discussion and Conclusion
The available evidence indicates that xipamide and this compound are comparable in their ability to lower blood pressure in patients with essential hypertension. A study directly comparing the two found that 10-20 mg of xipamide daily was as effective as 0.5 mg of this compound daily in reducing supine blood pressure.[1]
A key differentiator between the two drugs is their effect on plasma potassium. The same comparative study reported that xipamide led to a significantly greater decrease in plasma potassium levels compared to this compound.[1] After six weeks of treatment, a substantially higher proportion of patients taking xipamide had plasma potassium concentrations at or below 3.5 mmol/l compared to those on this compound.[1] This more pronounced hypokalemic effect of xipamide is a critical consideration in clinical practice, as diuretic-induced hypokalemia has been associated with an increased risk of cardiac dysrhythmias.
While direct comparative data on other metabolic effects such as changes in blood glucose and uric acid are limited, it is known that thiazide and thiazide-like diuretics can be associated with hyperuricemia and hyperglycemia. One short-term study comparing xipamide to hydrochlorothiazide (another thiazide diuretic) found no significant changes in serum electrolytes, uric acid, or fasting blood glucose with either drug.
References
A Comparative Guide to Cyclothiazide and Hydrochlorothiazide: A Methodological Perspective for a Randomized Cross-Over Trial
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cyclothiazide and hydrochlorothiazide, focusing on the methodological framework for a randomized cross-over trial to evaluate their relative efficacy and safety. The information presented is intended to support research and development efforts in the field of antihypertensive therapies.
Introduction
Cyclothiazide and hydrochlorothiazide are both thiazide diuretics commonly used in the management of hypertension. They primarily exert their therapeutic effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water, and consequently, a reduction in blood pressure. While sharing a primary mechanism of action, evidence suggests differences in potency and potential ancillary pharmacological effects. A randomized, double-blind, cross-over trial is the gold standard for comparing the antihypertensive effects of these two agents within the same individuals, thereby minimizing inter-individual variability.
Comparative Efficacy and Potency
Clinical research has established that cyclothiazide is significantly more potent than hydrochlorothiazide on a milligram-to-milligram basis. A key randomized, double-blind, cross-over study involving 12 hypertensive patients demonstrated that 2.5 mg of cyclothiazide administered daily has an equivalent antihypertensive effect to a 25 mg daily dose of hydrochlorothiazide.[1] The study also noted that increasing the dosage of either diuretic did not result in a further reduction in blood pressure, suggesting a flat dose-response curve at these therapeutic doses.[1]
Mechanism of Action: A Key Distinction
While both drugs target the Na+/Cl- cotransporter, cyclothiazide exhibits a more complex pharmacological profile. Beyond its diuretic and antihypertensive effects, cyclothiazide also functions as a positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a negative allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system. This distinct neurological activity is not a known property of hydrochlorothiazide and may have implications for the overall therapeutic profile and potential side effects of cyclothiazide.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data comparing cyclothiazide and hydrochlorothiazide based on available clinical findings.
Table 1: Comparative Antihypertensive Efficacy
| Parameter | Cyclothiazide | Hydrochlorothiazide | Reference |
| Equivalent Antihypertensive Dose | 2.5 mg daily | 25 mg daily | |
| Dose-Response | Increasing the dose beyond the equivalent dose did not further reduce blood pressure. | Increasing the dose beyond the equivalent dose did not further reduce blood pressure. |
Table 2: Potential Side Effect Profile (General for Thiazide Diuretics)
| Parameter | Observation |
| Serum Electrolytes | Potential for hypokalemia, hyponatremia, and hypomagnesemia. |
| Serum Uric Acid | May increase serum uric acid levels. |
| Blood Glucose | May be associated with hyperglycemia. |
| Neurological (Cyclothiazide specific) | Positive allosteric modulator of AMPA receptors, negative allosteric modulator of GABA-A receptors. |
Experimental Protocols: Methodology for a Randomized Cross-Over Trial
The following section outlines a detailed methodology for a randomized, double-blind, cross-over trial designed to compare the effects of cyclothiazide and hydrochlorothiazide.
Study Design
A randomized, double-blind, two-treatment, two-period cross-over design.
Participant Selection
-
Inclusion Criteria: Male and female subjects aged 18-65 years with a diagnosis of essential hypertension (e.g., sitting diastolic blood pressure of 95-110 mmHg).
-
Exclusion Criteria: Secondary hypertension, significant renal or hepatic impairment, history of hypersensitivity to thiazide diuretics, pregnancy or lactation, and concurrent use of other antihypertensive medications that cannot be safely withdrawn.
Randomization and Blinding
Participants will be randomly assigned to one of two treatment sequences:
-
Sequence A: Cyclothiazide followed by Hydrochlorothiazide
-
Sequence B: Hydrochlorothiazide followed by Cyclothiazide
Both participants and investigators will be blinded to the treatment allocation. The investigational drugs will be prepared in identical capsules to ensure blinding.
Treatment Protocol
-
Washout Period (Initial): A 4-week single-blind placebo run-in period to withdraw previous antihypertensive medications and establish baseline blood pressure.
-
Treatment Period 1: Participants will receive the first assigned treatment (either cyclothiazide 2.5 mg/day or hydrochlorothiazide 25 mg/day) for a duration of 4 weeks.
-
Washout Period (Intermediate): A 4-week single-blind placebo washout period to minimize carry-over effects of the first treatment. The duration of the washout period is determined based on the pharmacokinetic properties of thiazide diuretics to ensure the drug is eliminated from the body.
-
Treatment Period 2: Participants will receive the second assigned treatment for a duration of 4 weeks.
Outcome Measures
The following parameters will be measured at baseline and at the end of each treatment period:
-
Primary Outcome:
-
Change from baseline in mean 24-hour ambulatory blood pressure (systolic and diastolic).
-
-
Secondary Outcomes:
-
Change from baseline in office-based seated systolic and diastolic blood pressure.
-
Change from baseline in heart rate.
-
Serum electrolyte levels (sodium, potassium, chloride, magnesium).
-
Serum uric acid levels.
-
Fasting blood glucose and HbA1c.
-
Renal function tests (serum creatinine, eGFR).
-
Adverse event reporting (solicited and spontaneously reported).
-
Statistical Analysis
The primary analysis will compare the change in blood pressure from baseline between the two treatment groups using a mixed-effects model appropriate for a cross-over design, with treatment, period, and sequence as fixed effects and subject as a random effect.
Mandatory Visualizations
Signaling Pathway of Thiazide Diuretics
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Experimental Workflow for the Randomized Cross-Over Trial
Caption: Workflow of the randomized cross-over trial comparing cyclothiazide and hydrochlorothiazide.
References
Comparative Efficacy and Safety of Cyclopenthiazide: A Meta-Analysis of Clinical Trial Data for Thiazide Diuretics
A comprehensive guide for researchers and drug development professionals on the clinical performance of cyclopenthiazide in the context of other thiazide diuretics. This report synthesizes data from key clinical trials, providing a comparative analysis of efficacy and safety profiles, detailed experimental protocols, and insights into the underlying molecular mechanisms.
Introduction
Thiazide and thiazide-like diuretics have been a cornerstone in the management of hypertension for decades. Their primary mechanism of action involves the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the kidney, leading to increased sodium and water excretion and subsequently, a reduction in blood pressure.[1][2] this compound is a thiazide diuretic that has been evaluated in clinical trials for its antihypertensive effects. This guide provides a meta-analysis of available clinical trial data to objectively compare the performance of this compound with other thiazide diuretics, supported by experimental data and detailed methodologies.
Efficacy in Blood Pressure Reduction
Clinical studies have demonstrated the dose-dependent antihypertensive efficacy of this compound. A one-year, community-based, double-blind, randomized study involving patients with mild essential hypertension evaluated the effects of low doses of this compound. After a four-week placebo run-in period, patients were randomized to receive either 125 micrograms or 500 micrograms of this compound daily. Both doses resulted in a significant reduction in systolic and diastolic blood pressures compared to placebo.[3] Notably, the blood pressure lowering effect of the 125 microgram dose was comparable to the 500 microgram dose, suggesting that the lower dose provides a similar therapeutic benefit.[3]
In a comparative trial, the antihypertensive effect of cyclothiazide was found to be equivalent to hydrochlorothiazide, with 2.5 mg of cyclothiazide demonstrating a similar blood pressure-lowering effect as 25 mg of hydrochlorothiazide.[4] While this study did not directly evaluate this compound, the structural and functional similarities between cyclothiazide and this compound suggest a comparable potency. Further head-to-head trials are needed for a definitive comparison.
Table 1: Comparative Efficacy of this compound on Blood Pressure Reduction
| Thiazide Diuretic | Daily Dose | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Study Population | Study Duration |
| This compound | 125 mcg | Significant reduction vs. placebo (specific values not reported) | Significant reduction vs. placebo (specific values not reported) | Mild essential hypertension | 1 year |
| This compound | 500 mcg | Significant reduction vs. placebo (specific values not reported) | Significant reduction vs. placebo (specific values not reported) | Mild essential hypertension | 1 year |
| Cyclothiazide | 2.5 mg | Equivalent to Hydrochlorothiazide 25 mg | Equivalent to Hydrochlorothiazide 25 mg | Hypertensive outpatients | Not specified |
| Hydrochlorothiazide | 25 mg | Equivalent to Cyclothiazide 2.5 mg | Equivalent to Cyclothiazide 2.5 mg | Hypertensive outpatients | Not specified |
Safety and Adverse Effect Profile
The safety profile of this compound, like other thiazide diuretics, is primarily characterized by its effects on electrolyte and metabolic parameters. The one-year study on low-dose this compound provided valuable insights into its adverse effects.
Electrolyte Imbalances:
-
Hypokalemia (Low Potassium): A dose-dependent effect on serum potassium was observed. The 500 microgram dose of this compound led to a maximum mean decrease in serum potassium of 0.52 mmol/l, with three patients requiring potassium supplementation. In contrast, the 125 microgram dose resulted in a significantly smaller mean decrease of 0.14 mmol/l.
-
Other Electrolytes: Common side effects of this compound can include imbalances in sodium and magnesium levels.
Metabolic Side Effects:
-
Hyperuricemia (High Uric Acid): Both the 125 microgram and 500 microgram doses of this compound were associated with an increase in serum urate levels.
-
Glucose and Lipid Metabolism: The long-term study showed no significant adverse effects on serum glucose, glycosylated hemoglobin, total and HDL cholesterol, or apolipoproteins with either the 125 mcg or 500 mcg doses of this compound. However, it is important to note that thiazide diuretics as a class have been associated with potential adverse effects on glucose and lipid metabolism.
Table 2: Comparative Adverse Effects of this compound
| Adverse Effect | This compound (125 mcg/day) | This compound (500 mcg/day) | Other Thiazides (General) |
| Mean Serum Potassium Change (mmol/l) | -0.14 | -0.52 | Dose-dependent decrease |
| Serum Urate | Increased | Increased | Increased risk of hyperuricemia |
| Serum Glucose | No significant change | No significant change | Potential for hyperglycemia |
| Serum Lipids | No significant change | No significant change | Potential for dyslipidemia |
Experimental Protocols
Low-Dose this compound in Hypertension: A One-Year Community-Based Study
-
Study Design: A double-blind, randomized, placebo-controlled parallel group study.
-
Participants: Patients with mild essential hypertension.
-
Procedure:
-
Placebo Run-in: All patients entered a four-week placebo run-in period.
-
Randomization: Patients were randomly assigned to receive either 125 micrograms of this compound, 500 micrograms of this compound, or a matching placebo, taken once daily.
-
Blood Pressure Measurement: Blood pressure was measured at regular intervals throughout the one-year study period.
-
Biochemical Monitoring: Serum levels of potassium, urate, glucose, glycosylated hemoglobin, total and HDL cholesterol, and apolipoproteins were measured at baseline and at 4, 8, 24, and 52 weeks of active treatment.
-
-
Endpoints:
-
Primary Efficacy Endpoint: Change in systolic and diastolic blood pressure from baseline.
-
Safety Endpoints: Changes in serum electrolytes and metabolic parameters.
-
Signaling Pathway and Mechanism of Action
Thiazide diuretics, including this compound, exert their therapeutic effect by targeting the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.
The inhibition of NCC by thiazides leads to a cascade of events:
-
Reduced Sodium Reabsorption: By blocking the NCC, thiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream.
-
Increased Diuresis: The increased concentration of solutes in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis.
-
Blood Volume Reduction: The net loss of sodium and water leads to a decrease in extracellular fluid and plasma volume.
-
Reduced Cardiac Output and Blood Pressure: The reduction in blood volume lowers cardiac output and, consequently, blood pressure.
The following diagram illustrates the signaling pathway of thiazide diuretics at the molecular level.
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Experimental Workflow for a Comparative Clinical Trial
To further elucidate the comparative performance of this compound, a robust experimental workflow for a head-to-head clinical trial against another thiazide diuretic, such as hydrochlorothiazide, is proposed.
Caption: Proposed workflow for a comparative clinical trial of thiazide diuretics.
Conclusion
The available clinical trial data suggests that low-dose this compound is an effective antihypertensive agent with a safety profile comparable to other thiazide diuretics. The dose of 125 micrograms daily appears to offer a similar blood pressure-lowering effect to the 500 microgram dose, but with a more favorable profile regarding potassium homeostasis. However, there is a clear need for more large-scale, head-to-head comparative clinical trials to definitively establish the relative efficacy and safety of this compound against other commonly prescribed thiazides like hydrochlorothiazide and chlorthalidone. Such studies would provide the robust evidence base required to guide clinical decision-making and optimize antihypertensive therapy for individual patients. Future research should also focus on the long-term cardiovascular outcomes associated with this compound treatment.
References
- 1. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low-dose this compound in the treatment of hypertension: a one-year community-based study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cyclothiazide and hydrochlorthiazide in hypertension. Effects of different doses of diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Non-Inferiority Study Design Framework: Cyclopenthiazide vs. Other Antihypertensive Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for designing a non-inferiority study to compare the antihypertensive efficacy and cardiovascular outcomes of cyclopenthiazide with other major antihypertensive drug classes, including Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and Calcium Channel Blockers (CCBs). While large-scale, head-to-head non-inferiority trials involving this compound are limited, this guide draws upon the principles of non-inferiority trial design and incorporates data from the landmark Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) to inform study parameters.
Understanding Non-Inferiority Trials
A non-inferiority trial aims to demonstrate that a new treatment is not unacceptably worse than an active control treatment that is already in use.[1][2][3][4] This design is particularly relevant when a new treatment offers other advantages, such as improved safety, convenience, or lower cost, and is not expected to be superior in efficacy. The core of a non-inferiority trial is the pre-specified "non-inferiority margin" (delta, Δ), which is the largest clinically acceptable difference in efficacy between the new treatment and the active control.[1]
Key Experimental Data from the ALLHAT Study
The ALLHAT study, a large randomized, double-blind, active-controlled trial, provides a valuable reference for comparing a thiazide-like diuretic (chlorthalidone) with an ACE inhibitor (lisinopril) and a calcium channel blocker (amlodipine). While not a non-inferiority trial by design, its findings are crucial for establishing the relative efficacy and safety of these drug classes.
Table 1: Key Outcomes from the ALLHAT Study
| Outcome | Chlorthalidone (Diuretic) | Amlodipine (CCB) | Lisinopril (ACE Inhibitor) |
| Primary Outcome | |||
| Fatal Coronary Heart Disease or Nonfatal Myocardial Infarction (6-year rate) | 11.5% | 11.3% | 11.4% |
| Secondary Outcomes | |||
| All-Cause Mortality (6-year rate) | 17.3% | 17.3% | 17.2% |
| Stroke (6-year rate) | 5.6% | 5.4% | 6.3% |
| Heart Failure (6-year rate) | 7.7% | 10.2% | 8.7% |
| Combined Cardiovascular Disease (6-year rate) | 21.0% | 20.8% | 21.8% |
Data sourced from the Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT).
The ALLHAT trial demonstrated no significant difference in the primary outcome of fatal coronary heart disease or nonfatal myocardial infarction between the thiazide-like diuretic chlorthalidone and either the ACE inhibitor lisinopril or the calcium channel blocker amlodipine. However, for the secondary outcome of heart failure, chlorthalidone was found to be superior to both amlodipine and lisinopril.
Proposed Non-Inferiority Study Protocol: this compound vs. [Comparator Antihypertensive]
This section outlines a detailed methodology for a hypothetical non-inferiority trial comparing this compound to another antihypertensive class (e.g., an ACE inhibitor).
1. Study Objective: To demonstrate that this compound is non-inferior to [Comparator Antihypertensive] in controlling blood pressure and preventing major cardiovascular events in patients with essential hypertension.
2. Study Design: A randomized, double-blind, active-controlled, parallel-group non-inferiority trial.
3. Patient Population:
- Inclusion Criteria:
- Adults (e.g., 55 years and older) with a diagnosis of essential hypertension (e.g., systolic blood pressure ≥140 mmHg or diastolic blood pressure ≥90 mmHg).
- At least one additional cardiovascular risk factor (e.g., type 2 diabetes, history of smoking, dyslipidemia).
- Willingness to provide informed consent.
- Exclusion Criteria:
- Secondary hypertension.
- History of severe heart failure (e.g., NYHA Class IV).
- Known contraindications to either study medication.
- Severe renal impairment.
4. Interventions:
- Experimental Arm: this compound (e.g., starting dose of 2.5 mg/day, with titration up to 5 mg/day).
- Active Control Arm: [Comparator Antihypertensive] (e.g., Lisinopril starting at 10 mg/day, with titration up to 40 mg/day).
- Dose Titration: Doses will be adjusted at specified intervals (e.g., every 4 weeks) to achieve a target blood pressure of <140/90 mmHg.
- Rescue Medication: If blood pressure goals are not met with the maximum tolerated dose of the study drug, a pre-specified add-on therapy from a different class can be initiated.
5. Endpoints:
- Primary Efficacy Endpoint: The change from baseline in mean 24-hour ambulatory systolic blood pressure at a pre-defined time point (e.g., 12 months).
- Primary Safety Endpoint: A composite of major cardiovascular events, including cardiovascular death, nonfatal myocardial infarction, and nonfatal stroke.
- Secondary Endpoints:
- Change from baseline in office systolic and diastolic blood pressure.
- Incidence of new-onset heart failure.
- Incidence of adverse events.
- Changes in metabolic parameters (e.g., serum potassium, glucose, uric acid).
6. Non-Inferiority Margin:
- The non-inferiority margin for the primary efficacy endpoint (change in systolic blood pressure) will be pre-specified based on clinical and statistical considerations. For example, a margin of 2 mmHg could be considered clinically acceptable.
- The margin for the primary safety endpoint (hazard ratio for major cardiovascular events) will also be pre-defined, for instance, an upper bound of the 95% confidence interval for the hazard ratio of 1.25.
7. Statistical Analysis:
- The primary analysis will be performed on both the intention-to-treat (ITT) and per-protocol (PP) populations.
- Non-inferiority will be concluded if the upper bound of the two-sided 95% confidence interval for the difference in the primary efficacy endpoint between the two treatment groups is less than the pre-specified non-inferiority margin.
- For the time-to-event safety endpoint, a Cox proportional hazards model will be used to estimate the hazard ratio and its 95% confidence interval. Non-inferiority will be established if the upper limit of the confidence interval is below the pre-defined margin.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the renin-angiotensin-aldosterone system (RAAS), a key pathway in blood pressure regulation targeted by ACE inhibitors and ARBs, and the logical flow of a non-inferiority trial.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Caption: Logical workflow of a non-inferiority clinical trial.
References
Safety Operating Guide
Safeguarding Health and Environment: A Guide to the Proper Disposal of Cyclopenthiazide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental protection. Cyclopenthiazide, a thiazide diuretic, requires strict adherence to proper disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste, aligning with regulatory frameworks established by agencies such as the Environmental Protection Agency (EPA).
Hazard Profile and Safety Summary
This compound is classified as harmful if swallowed and may cause skin and eye irritation.[1][2][3] It is also suspected of causing damage to organs through prolonged or repeated exposure and may have adverse effects on fertility or an unborn child.[1][2] Therefore, meticulous handling and disposal are crucial to minimize exposure risks and prevent environmental contamination.
Essential Safety and Handling Information
To ensure the safe management of this compound waste, the following safety precautions, derived from safety data sheets, should be strictly observed.
| Property | Value/Instruction | Source |
| Molecular Formula | C13H18ClN3O4S2 | |
| Melting Point | 238-242 °C | |
| Acute Toxicity (Oral) | Harmful if swallowed | |
| Skin Irritation | Causes skin irritation | |
| Eye Irritation | Causes serious eye irritation | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, tightly fitting safety goggles with side-shields, lab coat | |
| Handling | Use in a well-ventilated area. Avoid dust formation. |
Operational and Disposal Plan
This section outlines the procedural, step-by-step guidance for the proper disposal of this compound.
Experimental Protocol: this compound Waste Disposal
1. Personal Protective Equipment (PPE) and Handling:
-
Before initiating any disposal procedures, ensure that appropriate PPE is worn, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.
-
Conduct all handling and waste segregation activities in a well-ventilated area to minimize inhalation exposure. If there is a risk of generating dust, a suitable respirator should be used.
2. Waste Segregation and Collection:
-
Designate a specific, clearly labeled container for all this compound waste. This includes unused product, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers.
-
The waste container must be sealable and constructed from a material compatible with the chemical.
3. Labeling of Waste Containers:
-
Clearly label the waste container with "Hazardous Waste" and "this compound". This ensures that the contents are easily identifiable and handled correctly by all personnel.
4. Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated designated hazardous waste storage area.
-
Ensure that the storage area is secure and prevents unauthorized access.
5. Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to contamination of water supplies.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
-
Provide the waste disposal contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal. Most pharmaceutical waste is incinerated at a licensed medical incineration site.
6. Decontamination of Work Area:
-
After handling and packaging the waste, thoroughly decontaminate all work surfaces with an appropriate cleaning agent to remove any residual contamination.
7. Emergency Procedures (Spills):
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
Avoid generating dust during cleanup.
-
Use non-sparking tools to collect the spilled material and place it in a sealed, labeled container for disposal as hazardous waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety Protocols for Handling Cyclopenthiazide in a Laboratory Setting
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of Cyclopenthiazide. Adherence to these protocols is essential for ensuring personal safety, preventing cross-contamination, and maintaining a secure laboratory environment. This compound is a potent thiazide diuretic that requires careful handling to avoid potential pharmacological effects and other health hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Double gloving with powder-free, disposable nitrile gloves. The outer glove should be placed over the cuff of the lab coat. | Prevents skin contact with the compound. Double gloving provides an additional layer of protection. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator should be used when handling the powder outside of a containment system. | Minimizes the risk of inhaling the powdered compound. |
| Body Protection | A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs. | Protects the body and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Protects feet from potential spills. |
Quantitative Safety Data
The following table provides key quantitative safety information for this compound and a related compound, Hydrochlorothiazide, to inform risk assessments.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈ClN₃O₄S₂ | - |
| Occupational Exposure Band (OEB) | OEB 2 (estimated) | [1] |
| Occupational Exposure Limit (OEL) | ~100 µg/m³ (8-hour TWA, estimated for a related thiazide diuretic) | [1] |
| Acute Toxicity (Oral) | Harmful if swallowed | - |
| Skin Irritation | Causes skin irritation | - |
| Eye Irritation | Causes serious eye irritation | - |
Note: The OEL is based on data for Hydrochlorothiazide and should be used as a guideline for control measures.
Operational Protocol for Safe Handling
This step-by-step protocol must be followed for all procedures involving this compound.
1.0 Pre-Experiment Preparation
1.1. Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of this compound and the procedures involved. 1.2. Designated Area: Designate a specific, well-ventilated area for handling, such as a chemical fume hood or a powder containment hood. Ensure the area is clean and uncluttered. 1.3. Assemble Materials: Gather all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, before beginning work. 1.4. Review SDS: All personnel involved in the handling of this compound must review its Safety Data Sheet (SDS) prior to commencing any work.
2.0 Donning PPE
2.1. Put on the disposable lab coat, ensuring it is fully buttoned. 2.2. Don the first pair of nitrile gloves. 2.3. Put on the second pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat. 2.4. Fit the N95 respirator, ensuring a proper seal. 2.5. Don safety glasses or goggles.
3.0 Compound Handling
3.1. Weighing: Perform all weighing of solid this compound within a chemical fume hood or powder containment hood to minimize the generation of airborne particles. Use a disposable weigh boat. 3.2. Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing. 3.3. Experimental Procedures: Conduct all manipulations of the compound within the designated handling area.
4.0 Post-Handling Decontamination
4.1. Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent. 4.2. Equipment: Decontaminate all reusable equipment according to established laboratory procedures. 4.3. PPE Removal (Doffing): Remove PPE in a manner that avoids self-contamination. 4.3.1. Remove the outer pair of gloves. 4.3.2. Remove the lab coat. 4.3.3. Remove safety glasses. 4.3.4. Remove the respirator. 4.3.5. Remove the inner pair of gloves. 4.3.6. Wash hands thoroughly with soap and water.
Disposal Plan
Proper segregation and disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
Unused Compound:
-
Segregation: Do not mix with other chemical waste unless compatible.
-
Container: Place in a clearly labeled, sealed, and compatible hazardous waste container. The label should include "Hazardous Waste" and "this compound".
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. High-temperature incineration is often the preferred method for pharmaceutical waste.[2]
Contaminated Labware (e.g., vials, pipette tips, weigh boats):
-
Segregation: Separate from non-hazardous lab waste.
-
Container: Place directly into a designated hazardous waste container. For sharps, use a puncture-resistant sharps container.
-
Disposal: Treat as hazardous waste and dispose of through your institution's EHS office.
Contaminated PPE:
-
Segregation: All PPE worn when handling this compound should be considered contaminated.
-
Container: Place all disposable PPE in a designated hazardous waste container.
-
Disposal: Dispose of as hazardous chemical waste.
Visual Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process and workflow for the proper selection and use of personal protective equipment when handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
